Tin-118
Description
Properties
IUPAC Name |
tin-118 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Sn/i1-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATJFFYVFTNAWJD-BJUDXGSMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[118Sn] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70893507 | |
| Record name | Tin-118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.901607 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14914-65-9, 13981-59-4 | |
| Record name | Tin, isotope of mass 118 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014914659 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tin-118 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70893507 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unveiling the Core: A Technical Guide to the Nuclear Properties of Tin-118
For Researchers, Scientists, and Drug Development Professionals
This in-depth guide provides a comprehensive overview of the fundamental nuclear properties of Tin-118 (¹¹⁸Sn), a stable isotope of tin. The information presented herein is crucial for a range of applications, from fundamental nuclear physics research to the development of novel radiopharmaceuticals and materials science.
Core Nuclear Characteristics of this compound
This compound is one of the ten stable isotopes of tin, making tin the element with the highest number of stable isotopes.[1][2] Its stability and relatively high natural abundance make it a subject of interest in various scientific fields. The key nuclear properties of ¹¹⁸Sn are summarized in the tables below.
General and Isotopic Properties
| Property | Value |
| Atomic Number (Z) | 50 |
| Mass Number (A) | 118 |
| Neutron Number (N) | 68 |
| Isotopic Mass | 117.901607(3) u[3] |
| Natural Abundance | 24.22(9)%[3][4] |
| Half-life | Stable[3][5] |
| Parent Nuclides | ¹¹⁸In, ¹¹⁸Sb[3] |
Energy and Binding Properties
| Property | Value |
| Mass Excess | -91.65249 MeV[3] |
| Binding Energy per Nucleon | 8.51653035 MeV[3] |
| Nuclear Binding Energy | 1004.95058102 MeV[3] |
Spin and Parity
| Property | Value |
| Nuclear Spin (J) | 0[3][5][6] |
| Parity (π) | +[3][5] |
Nuclear Structure and Stability
The nucleus of this compound is composed of 50 protons and 68 neutrons. The proton number, 50, is a "magic number" in nuclear physics, which contributes to the exceptional stability of tin isotopes. Nuclei with a magic number of protons or neutrons are known to have a higher average binding energy per nucleon and are thus more stable against nuclear decay.
The ground state of this compound has a nuclear spin of 0 and positive parity (0+). This is characteristic of even-even nuclei, where all the protons and neutrons are paired up, resulting in a total angular momentum of zero.
Decay Pathway to this compound
This compound is a stable isotope and does not decay. It is, however, the daughter product of the decay of Indium-118 (¹¹⁸In) and Antimony-118 (¹¹⁸Sb). The primary decay modes of these parent nuclides leading to the formation of stable ¹¹⁸Sn are illustrated in the diagram below.
References
- 1. researchgate.net [researchgate.net]
- 2. Measuring neutron capture cross sections of radioactive nuclei: From activations at the FZK Van de Graaff to direct neutron captures in inverse kinematics with a storage ring at TRIUMF - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hep.phy.cam.ac.uk [hep.phy.cam.ac.uk]
- 4. www-nds.iaea.org [www-nds.iaea.org]
- 5. tandfonline.com [tandfonline.com]
- 6. physics.stackexchange.com [physics.stackexchange.com]
An In-depth Technical Guide to the Nuclear Structure of Tin-118 (¹¹⁸Sn)
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Tin-118 (¹¹⁸Sn) nucleus is a stable, naturally occurring isotope of tin, notable for its significant abundance and its nuclear structure. Comprising 50 protons and 68 neutrons, ¹¹⁸Sn is of particular interest to nuclear physicists. The proton number, Z=50, represents a "magic number," corresponding to a closed proton shell. This feature imparts specific properties to tin isotopes, making them excellent subjects for studying nuclear shell effects, collective excitations, and the interplay between single-particle and collective degrees of freedom. This guide provides a comprehensive overview of the ground and excited states of ¹¹⁸Sn, details the experimental methodologies used for their characterization, and presents the collated data in a structured format.
Ground State Properties
The ground state is the lowest-energy configuration of a nucleus. For ¹¹⁸Sn, it is characterized by a spin-parity of 0⁺, as expected for an even-even nucleus where all nucleons are paired.[1] The fundamental properties of the ¹¹⁸Sn ground state are summarized in the table below.
| Property | Value | Units |
| Atomic Number (Z) | 50 | |
| Neutron Number (N) | 68 | |
| Mass Number (A) | 118 | |
| Spin and Parity (Jπ) | 0⁺ | |
| Isotopic Abundance | 24.22% | [2] |
| Atomic Mass | 117.901607 u | [2] |
| Mass Excess (Δ) | -91.652 MeV | [2] |
| Binding Energy per Nucleon | 8.517 MeV | [2] |
| Charge Radius | 4.6393 fm | [2] |
Excited States of ¹¹⁸Sn
Above the 0⁺ ground state, ¹¹⁸Sn possesses a spectrum of discrete energy levels known as excited states. These states are populated through various nuclear reactions, such as beta decay of indium-118 (¹¹⁸In), neutron capture on ¹¹⁷Sn, inelastic scattering, and Coulomb excitation.[3] The subsequent de-excitation of these states, primarily through the emission of gamma rays, provides critical information about the nuclear structure. The table below lists the properties of the low-lying excited states of ¹¹⁸Sn, based on the Evaluated Nuclear Structure Data File (ENSDF).
| Level Energy (keV) | Spin and Parity (Jπ) | Half-life (T₁⸝₂) | Decay Mode(s) |
| 0.0 | 0⁺ | Stable | |
| 1229.61 | 2⁺ | 1.12 ps | γ to 0.0 |
| 1758.3 | 0⁺ | 15.3 ns | IT, γ to 1229.61 |
| 2043.1 | 2⁺ | 0.28 ps | γ to 0.0, 1229.61 |
| 2057.4 | 0⁺ | 0.29 ns | IT, γ to 1229.61 |
| 2280.2 | 4⁺ | 1.3 ps | γ to 1229.61 |
| 2321.4 | 5⁻ | 230 ns | IT, γ to 2280.2 |
| 2488.0 | 2⁺ | 0.17 ps | γ to 0.0, 1229.61 |
| 2572.3 | 7⁻ | 21.6 µs | IT, γ to 2321.4 |
| 2732.1 | 6⁺ | 1.1 ps | γ to 2280.2 |
| 2900.0 | 4⁺ | 0.23 ps | γ to 1229.61, 2280.2 |
Note: Data extracted from the NuDat 3 database, which contains information from the ENSDF.[4][5][6]
Experimental Methodologies
The characterization of nuclear structure relies on a suite of sophisticated experimental techniques. These methods are designed to populate the excited states of the nucleus and precisely measure the properties of the emitted radiation.
Gamma-Ray Spectroscopy
Gamma-ray spectroscopy is the primary tool for studying nuclear de-excitations. High-purity germanium (HPGe) detectors are used to measure the energy of emitted gamma rays with high resolution. By analyzing the gamma-ray spectrum, researchers can construct a level scheme, which maps the excited states and the transitions between them. Often, experiments employ arrays of detectors to measure gamma-rays in coincidence, which helps to establish the sequence of transitions in a decay cascade.
Inelastic Scattering and Transfer Reactions
To populate excited states, nuclei can be bombarded with particles such as protons (p), deuterons (d), or alpha particles (α).
-
Inelastic Scattering: In this process (e.g., ¹¹⁸Sn(p,p')¹¹⁸Sn), the incoming particle transfers kinetic energy to the target nucleus, promoting it to an excited state without changing the nucleon count.[6]
-
Transfer Reactions: These reactions involve the transfer of one or more nucleons. For example, the ¹¹⁷Sn(d,p)¹¹⁸Sn reaction adds a neutron to populate states in ¹¹⁸Sn. Conversely, pickup reactions like ¹¹⁹Sn(p,d)¹¹⁸Sn remove a nucleon. Analyzing the angular distribution of the outgoing particles helps determine the spin and parity of the populated states.
Lifetime Measurements: DSAM
The lifetime of an excited state is a crucial observable, directly related to the electromagnetic transition probabilities. For lifetimes in the picosecond range, the Doppler-Shift Attenuation Method (DSAM) is frequently used. In a DSAM experiment, a nuclear reaction produces the excited nucleus of interest, which recoils with high velocity into a dense backing material. As the nucleus slows down, it emits gamma rays. The detected energy of these gamma rays is Doppler-shifted according to the velocity of the nucleus at the moment of emission. By analyzing the shape of the spectral line, which is broadened due to the range of velocities during deceleration, the lifetime of the state can be precisely determined.[7][8]
Relevance to Drug Development Professionals
While the study of a stable nucleus like ¹¹⁸Sn does not directly overlap with typical drug discovery pipelines, the underlying nuclear science has important connections to the biomedical and pharmaceutical fields, particularly through the production and application of other isotopes.
A key example is the use of ¹¹⁸Sn as a precursor for producing the Mössbauer source Tin-119m (¹¹⁹ᵐSn).[9] Mössbauer spectroscopy is a powerful analytical technique that provides information about the chemical environment of specific atomic nuclei.[10] While most biomedical applications of this technique use Iron-57 to study iron-containing biomolecules like hemoglobin and metalloenzymes, ¹¹⁹Sn Mössbauer spectroscopy is used to study tin-containing pharmaceuticals or track the metabolism of tin-based compounds.[11] Understanding the nuclear properties of the parent isotope (¹¹⁸Sn) is fundamental to the efficient production and application of the daughter isomer (¹¹⁹ᵐSn) for such advanced analytical purposes in pharmaceutical and biomedical research.[1]
Conclusion
The this compound nucleus, with its magic number of protons, serves as a vital laboratory for testing and refining models of nuclear structure. Decades of experimental investigation using a variety of sophisticated techniques have produced a rich dataset on its ground and excited states. This guide has summarized the key properties of ¹¹⁸Sn and outlined the principal experimental methods used in its study. The continued investigation of ¹¹⁸Sn and its neighbors on the nuclear chart will undoubtedly yield further insights into the complex and fascinating behavior of the atomic nucleus.
References
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. References from selected dataset [nndc.bnl.gov]
- 4. NuDat 3 [nndc.bnl.gov]
- 5. NuDat 3 User Guide [nndc.bnl.gov]
- 6. NuDat 3 Glossary [nndc.bnl.gov]
- 7. indico.triumf.ca [indico.triumf.ca]
- 8. doppler shift attenuation method: Topics by Science.gov [science.gov]
- 9. Applications of Mössbauer Spectroscopy in Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
Nuclear Spin and Parity of Tin-118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear spin and parity of Tin-118 (¹¹⁸Sn), a stable isotope of tin. The document details the established nuclear properties and outlines the experimental methodologies used to determine these fundamental characteristics.
Data Presentation: Nuclear Properties of this compound
The nuclear spin (J) and parity (π) of a nucleus are fundamental quantum mechanical properties that describe its intrinsic angular momentum and the spatial symmetry of its wavefunction. For this compound, a stable, even-even nucleus (with 50 protons and 68 neutrons), the ground state properties are well-established.
| Nuclide | Protons (Z) | Neutrons (N) | Mass Number (A) | Ground State Spin (J) | Ground State Parity (π) | J^π |
| ¹¹⁸Sn | 50 | 68 | 118 | 0 | + | 0⁺ |
The 0⁺ ground state of this compound is consistent with the predictions of the nuclear shell model, which posits that for even-even nuclei, all protons and neutrons are paired up, resulting in a total angular momentum of zero and positive parity.[1]
Experimental Protocols for Spin and Parity Determination
The determination of nuclear spin and parity is achieved through various experimental techniques that probe the structure of the nucleus. For stable isotopes like this compound, methods such as gamma-ray spectroscopy following nuclear reactions, Coulomb excitation, and inelastic scattering are commonly employed. Below are detailed methodologies for key experiments relevant to the study of ¹¹⁸Sn.
Gamma-Ray Spectroscopy Following Beta Decay and Neutron Capture
One powerful method to study the excited states of a nucleus and deduce their spin and parity is by observing the gamma rays emitted as they de-excite. These excited states can be populated through various nuclear reactions, such as the beta decay of a parent nucleus or via neutron capture. A recent study investigated the nuclear structure of ¹¹⁸Sn by populating its excited states through two different reactions: the beta-decay of ¹¹⁸In and the thermal neutron capture of ¹¹⁷Sn.
a) Beta Decay of Indium-118 (¹¹⁸In)
-
Objective: To populate excited states in ¹¹⁸Sn and determine their properties, including spin and parity, through the analysis of the subsequent gamma-ray decay cascade.
-
Experimental Setup:
-
Production of ¹¹⁸In: The 5⁺ isomer of Indium-118 was produced and delivered to the experimental station.
-
Detection System: The GRIFFIN (Gamma-Ray Infrastructure For Fundamental Investigations of Nuclei) spectrometer was used to detect the emitted gamma rays. This array consists of high-purity germanium (HPGe) clover detectors, which provide excellent energy resolution and high efficiency for detecting gamma rays.
-
-
Methodology:
-
The ¹¹⁸In source is placed at the center of the GRIFFIN array.
-
As ¹¹⁸In undergoes beta decay, it populates various excited states in the daughter nucleus, ¹¹⁸Sn.
-
These excited states de-excite by emitting one or more gamma rays, which are detected by the GRIFFIN spectrometer.
-
By analyzing the energies of the detected gamma rays and their coincidence relationships (i.e., which gamma rays are detected in rapid succession), a level scheme for ¹¹⁸Sn can be constructed.[2]
-
The spin and parity of the excited states are then assigned based on the analysis of gamma-ray angular correlations and the log-ft values of the beta decay branches.
-
b) Thermal Neutron Capture on Tin-117 (¹¹⁷Sn(n,γ)¹¹⁸Sn)
-
Objective: To populate a wide range of excited states in ¹¹⁸Sn, including those at higher energies, and to study their decay properties.
-
Experimental Setup:
-
Neutron Source: A high flux of thermal neutrons is used to bombard an enriched ¹¹⁷Sn target.
-
Detection System: An array of gamma-ray detectors, such as the FIPPS (FIssion Product Prompt gamma-ray Spectrometer) array at the Institut Laue-Langevin, is used to detect the emitted gamma rays.
-
-
Methodology:
-
An enriched target of ¹¹⁷Sn is placed in a high-flux thermal neutron beam.
-
When a ¹¹⁷Sn nucleus captures a neutron, it becomes an excited state of ¹¹⁸Sn.
-
This highly excited capture state de-excites by emitting a cascade of gamma rays down to the ground state.
-
The energies and intensities of these gamma rays are measured with high precision.
-
Gamma-gamma coincidence measurements are crucial for establishing the decay scheme and placing the transitions between the various energy levels.
-
The spin and parity of the levels are determined from the multipolarity of the gamma-ray transitions, which is inferred from angular correlation and internal conversion coefficient measurements.
-
Inelastic Neutron Scattering (¹¹⁸Sn(n,n'γ))
-
Objective: To study the low-lying collective states of ¹¹⁸Sn and determine their spin and parity.
-
Experimental Setup:
-
Neutron Beam: A beam of fast neutrons with a well-defined energy is directed at a ¹¹⁸Sn target.
-
Detection System: A time-of-flight spectrometer is used to measure the energy of the scattered neutrons.[3] Gamma-ray detectors can also be used in coincidence to observe the de-excitation gamma rays.
-
-
Methodology:
-
A monoenergetic beam of fast neutrons (e.g., at 14.9 and 18.0 MeV) is used to bombard a ¹¹⁸Sn target.[3]
-
When a neutron scatters inelastically from a ¹¹⁸Sn nucleus, it transfers some of its energy to the nucleus, leaving it in an excited state.
-
By measuring the energy of the scattered neutrons, the energy of the excited states can be determined.
-
The angular distribution of the inelastically scattered neutrons is measured.[3]
-
This angular distribution is characteristic of the angular momentum transferred in the reaction and, therefore, of the spin and parity of the excited state.
-
Theoretical models, such as the distorted-wave Born approximation (DWBA) and coupled-channel theory, are used to analyze the experimental angular distributions and extract the spin, parity, and deformation parameters of the excited states.[3]
-
Coulomb Excitation
-
Objective: To probe the collective properties and determine the electromagnetic transition probabilities and quadrupole moments of the excited states in ¹¹⁸Sn.
-
Experimental Setup:
-
Ion Beam: A beam of heavy ions (e.g., ⁵⁸Ni) with an energy below the Coulomb barrier is used to bombard a ¹¹⁸Sn target.[4]
-
Detection Systems:
-
-
Methodology:
-
A beam of heavy ions is accelerated to an energy where the nuclei interact only through the electromagnetic force (Coulomb interaction), avoiding the complexities of nuclear reactions.
-
The projectile nucleus excites the ¹¹⁸Sn target nucleus to low-lying collective states, primarily the first 2⁺ state.
-
The excited ¹¹⁸Sn nucleus de-excites by emitting gamma rays.
-
The gamma rays are detected in coincidence with the scattered particles.
-
The yield of the emitted gamma rays as a function of the scattering angle is measured.
-
From these measurements, the reduced transition probabilities (B(E2) values) and the static electric quadrupole moments of the excited states can be determined. These values provide crucial information about the shape of the nucleus and confirm the spin and parity assignments.[4]
-
Mandatory Visualization
The following diagram illustrates a generalized logical workflow for the experimental determination of the nuclear spin and parity of an excited state.
Caption: Workflow for determining nuclear spin and parity.
References
Unveiling Tin-118: A Technical Guide to its Discovery, Properties, and Application in Mössbauer Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stable isotope Tin-118 (¹¹⁸Sn). It details the historical context and experimental methodology of its discovery by F.W. Aston in 1922, leveraging his groundbreaking work in mass spectrography. The guide summarizes the key nuclear and physical properties of ¹¹⁸Sn in a clear tabular format. The primary application of ¹¹⁸Sn as a precursor to the Mössbauer-active nuclide Tin-119m (¹¹⁹ᵐSn) is explored in depth. Detailed experimental protocols for the production of ¹¹⁹ᵐSn via neutron activation of ¹¹⁸Sn and the subsequent utilization of the resulting source in Mössbauer spectroscopy are provided. This document also includes a mandatory visualization of the experimental workflow, rendered in the DOT language, to facilitate a clear understanding of the process.
Discovery and History
The discovery of the stable isotopes of tin, including this compound, is credited to the British physicist Francis William Aston. In 1922, at the Cavendish Laboratory, Aston utilized his newly developed mass spectrograph to systematically analyze the isotopic composition of various elements.[1][2] His findings for tin were published in the journal Nature in a paper titled "The Isotopes of Tin".[3][4]
Experimental Methodology of Discovery: Mass Spectrography
Aston's mass spectrograph was a revolutionary instrument that separated ionized atoms based on their mass-to-charge ratio. The fundamental principles of its operation, which led to the identification of ¹¹⁸Sn, are as follows:
-
Ionization: A volatile compound of tin, likely tin tetramethyl (Sn(CH₃)₄), was introduced into a discharge tube. An electric discharge then ionized the tin atoms.
-
Acceleration: The positively charged tin ions were accelerated by an electric field.
-
Velocity Selection: The ion beam was passed through a velocity selector, which used a combination of electric and magnetic fields to allow only ions of a specific velocity to pass through.
-
Magnetic Deflection: The mono-velocity ion beam then entered a region with a strong magnetic field, which deflected the ions into circular paths. The radius of this path was proportional to the mass of the ion; heavier ions were deflected less than lighter ones.
-
Detection: The separated ion beams impinged on a photographic plate, creating a series of lines, or a mass spectrum. Each line corresponded to a specific isotope of tin.
By precisely measuring the positions of these lines, Aston was able to determine the mass of each isotope with remarkable accuracy and confirm the existence of multiple stable isotopes of tin, including the prominent line corresponding to a mass number of 118.[4]
Properties of this compound
This compound is a stable, naturally occurring isotope of tin. Its key nuclear and physical properties are summarized in the table below.
| Property | Value |
| Nuclear Properties | |
| Symbol | ¹¹⁸Sn |
| Atomic Number (Z) | 50 |
| Mass Number (A) | 118 |
| Neutron Number (N) | 68 |
| Isotopic Mass | 117.901603 u |
| Natural Abundance | 24.22% |
| Stability | Stable |
| Spin | 0+ |
| Physical Properties | |
| Appearance | Silvery-gray solid (at 298 K) |
| Melting Point | 505.08 K (231.93 °C) |
| Boiling Point | 2875 K (2602 °C) |
Key Application: Production of Tin-119m for Mössbauer Spectroscopy
The most significant application of enriched this compound in research is its use as a starting material for the production of the metastable isomer Tin-119m (¹¹⁹ᵐSn). This isomer is a crucial source for ¹¹⁹Sn Mössbauer spectroscopy, a powerful technique for probing the local chemical environment of tin atoms in various materials.
Experimental Protocol: Production of Tin-119m via Neutron Activation
The conversion of ¹¹⁸Sn to ¹¹⁹ᵐSn is achieved through neutron capture in a nuclear reactor. The process can be summarized by the following nuclear reaction:
¹¹⁸Sn + n → ¹¹⁹Sn → ¹¹⁹ᵐSn + γ
Methodology:
-
Target Preparation: A sample of highly enriched this compound, typically in metallic foil or oxide (SnO₂) form, is encapsulated in a suitable container, such as a high-purity quartz ampoule. The mass of the ¹¹⁸Sn target is precisely measured.
-
Irradiation: The encapsulated target is placed in a high-flux position within a nuclear research reactor. It is then irradiated with thermal neutrons. The neutron flux and irradiation time are carefully controlled to achieve the desired activity of ¹¹⁹ᵐSn.
-
Cooling: Following irradiation, the sample is allowed to "cool" for a period. This allows for the decay of short-lived radioisotopes that may have been produced as byproducts.
-
Activity Measurement: The activity of the produced ¹¹⁹ᵐSn is determined using gamma-ray spectroscopy, by detecting its characteristic gamma-ray emissions.
Experimental Protocol: Preparation of a ¹¹⁹ᵐSn Mössbauer Source and Spectroscopic Measurement
Once produced, the ¹¹⁹ᵐSn is incorporated into a source matrix that provides a high recoilless fraction (f-factor), which is essential for the Mössbauer effect.
Methodology:
-
Source Matrix Preparation: The irradiated this compound (now containing ¹¹⁹ᵐSn) is typically incorporated into a calcium stannate (CaSnO₃) matrix.[5] This is achieved by chemical synthesis, for example, by dissolving the irradiated tin and co-precipitating it as calcium stannate.
-
Source Encapsulation: The ¹¹⁹ᵐSn-containing matrix is then encapsulated in a source holder, which is mounted on a Mössbauer spectrometer.
-
Mössbauer Spectroscopy Experiment:
-
The ¹¹⁹ᵐSn source emits 23.8 keV gamma rays.
-
The energy of these gamma rays is modulated by moving the source relative to the absorber (the sample under investigation) using a velocity transducer. This energy modulation is achieved via the Doppler effect.
-
The gamma rays pass through the absorber material.
-
A detector measures the intensity of the transmitted gamma rays as a function of the source velocity.
-
When the energy of the incident gamma rays matches a nuclear transition energy in the tin atoms of the absorber, resonant absorption occurs, resulting in a dip in the transmission spectrum.
-
The resulting Mössbauer spectrum provides information about the chemical state, site symmetry, and magnetic properties of the tin atoms in the sample.
-
Mandatory Visualization
The following diagrams illustrate the key processes described in this guide.
References
- 1. scispace.com [scispace.com]
- 2. Making isotopes matter: Francis Aston and the mass-spectrograph [scielo.isciii.es]
- 3. Aston Publications – Mass Spectrometry Blog [kermitmurray.com]
- 4. arxiv.org [arxiv.org]
- 5. 119mSn | Mössbauer sources | Sources for Scientific Application | Products | RITVERC JSC [ritverc.com]
Unraveling the Core: A Technical Guide to the Binding Energy of the Tin-118 Nucleus
For Immediate Release
Heidelberg, Germany – December 12, 2025 – In the intricate dance of subatomic particles, the forces that bind an atomic nucleus together hold the key to understanding the stability of matter and the energy released in nuclear reactions. This technical guide provides an in-depth analysis of the binding energy of the Tin-118 (¹¹⁸Sn) nucleus, a stable isotope of tin with significant applications in nuclear science and technology. This document is intended for researchers, scientists, and professionals in drug development who require a precise understanding of nuclear properties.
Quantitative Analysis of this compound Binding Energy
The binding energy of a nucleus is the energy required to disassemble it into its constituent protons and neutrons. This energy is a direct measure of the strong nuclear force holding the nucleus together. The calculation of binding energy relies on the concept of "mass defect," the difference between the mass of a nucleus and the sum of the masses of its individual nucleons.[1] This mass defect is converted to energy via Einstein's mass-energy equivalence principle, E=mc².[1]
The key quantitative data for the this compound nucleus are summarized in the tables below.
Table 1: Fundamental Properties of this compound
| Property | Symbol | Value |
| Atomic Number | Z | 50 |
| Neutron Number | N | 68 |
| Mass Number | A | 118 |
| Atomic Mass | m(¹¹⁸Sn) | 117.901607 u |
| Natural Abundance | 24.22%[2] |
Table 2: Constituent Particle Masses and Conversion Factor
| Particle/Constant | Symbol | Mass (u) | Mass (MeV/c²) |
| Proton | mₚ | 1.007276[3] | 938.280[4] |
| Neutron | mₙ | 1.008665[5][6] | 939.57[3][5] |
| Electron | mₑ | 0.00054858[3] | 0.511[3] |
| Atomic Mass Unit to MeV Conversion | 1 u = 931.5 MeV/c² | [3][5][7] |
Table 3: Binding Energy Calculation for this compound
| Parameter | Calculation | Result |
| Mass Defect (Δm) | [ (Z * mₚ) + (N * mₙ) ] - m_nucleus | 1.089962 u |
| Note: m_nucleus = m(¹¹⁸Sn) - (Z * mₑ) | ||
| Total Binding Energy (BE) | Δm * 931.5 MeV/u | 1015.20 MeV |
| Binding Energy per Nucleon (BE/A) | BE / A | 8.603 MeV |
Note: The calculated values for total binding energy and binding energy per nucleon are based on the fundamental constants provided. Experimental values from various sources may differ slightly due to refinements in measurement and evaluation. For instance, some sources report the total binding energy of this compound as approximately 1004.95 MeV and the binding energy per nucleon as 8.517 MeV.
Experimental Determination of Nuclear Mass: Penning Trap Mass Spectrometry
The precise determination of nuclear masses is paramount for calculating binding energies. The state-of-the-art technique for this purpose is Penning Trap Mass Spectrometry (PTMS).[4][5][6][7][8] This method allows for extremely precise mass measurements of ions, with relative uncertainties on the order of 10⁻¹⁰ for stable species.
Principle of Operation
A Penning trap confines ions in a small volume using a strong, uniform magnetic field and a weaker, quadrupolar electric field.[9][10] The magnetic field forces the ions into a circular path, known as cyclotron motion, while the electric field prevents them from escaping along the magnetic field lines. The frequency of this cyclotron motion (ωc) is inversely proportional to the ion's mass-to-charge ratio (m/q) and directly proportional to the magnetic field strength (B):
ωc = (q/m)B
By precisely measuring the cyclotron frequency of a this compound ion and comparing it to that of a reference ion with a well-known mass, the mass of the this compound ion can be determined with exceptional accuracy.[8]
Experimental Workflow
The following outlines a generalized protocol for the mass measurement of a stable isotope like this compound using a Penning trap mass spectrometer.
-
Ion Production and Introduction: A sample of this compound is ionized, typically using techniques such as laser ionization or an electron beam ion source. The resulting singly-charged ¹¹⁸Sn⁺ ions are then extracted and guided into the Penning trap system.
-
Ion Cooling and Purification: Before the high-precision measurement, the ions are often passed through a preparation Penning trap. Here, they undergo a cooling process, usually through collisions with a buffer gas, to reduce their kinetic energy.[9] This step is crucial for improving the precision of the frequency measurement. Unwanted ionic species are also removed at this stage.
-
Transfer to the Precision Trap: The cooled and purified ¹¹⁸Sn⁺ ions are then transferred to the precision Penning trap, which is located in a region with a highly stable and homogeneous magnetic field.
-
Excitation and Frequency Measurement: Inside the precision trap, the ions' cyclotron motion is excited using a radiofrequency (RF) field. The measurement of the cyclotron frequency is often performed using the time-of-flight ion cyclotron resonance (TOF-ICR) detection method.[8] This involves ejecting the ions from the trap and measuring their time of flight to a detector. When the applied RF field's frequency matches the ion's true cyclotron frequency, the ions gain the most energy, resulting in the shortest time of flight. By scanning the RF frequency and observing the time of flight, a resonance curve is obtained, the minimum of which corresponds to the cyclotron frequency.
-
Data Analysis and Mass Calculation: The measured cyclotron frequency of the ¹¹⁸Sn⁺ ions is compared to the cyclotron frequency of a reference ion (e.g., ¹²C⁺) measured under identical conditions. The ratio of the frequencies provides a precise ratio of the masses, from which the atomic mass of this compound is determined.
The comprehensive and periodically updated Atomic Mass Evaluation (AME) utilizes data from numerous such high-precision measurements, performing a least-squares adjustment to provide the most reliable and consistent values for atomic masses.[3][11]
Visualizing the Binding Energy Calculation
The logical flow from the fundamental properties of a nucleus to its binding energy is depicted in the following diagram.
Caption: Logical workflow for the calculation of the binding energy of the this compound nucleus.
References
- 1. ncert.nic.in [ncert.nic.in]
- 2. Electron mass - Wikipedia [en.wikipedia.org]
- 3. physics.bu.edu [physics.bu.edu]
- 4. phys.libretexts.org [phys.libretexts.org]
- 5. Nuclear Masses [hadron.physics.fsu.edu]
- 6. astro.dur.ac.uk [astro.dur.ac.uk]
- 7. tldl.club [tldl.club]
- 8. Penning-Trap developments: experimental techniques - Experimental Medical Physics - LMU Munich [med.physik.uni-muenchen.de]
- 9. Penning trap - Wikipedia [en.wikipedia.org]
- 10. FSU AMO Physics - Precision Penning Ion Trap Mass Spectrometry - Penning Trap Basics [fsunuc.physics.fsu.edu]
- 11. Proton - Wikipedia [en.wikipedia.org]
Unveiling the Neutron Affinity of Tin-118: A Technical Guide to its Thermal Neutron Capture Cross Section
For Immediate Release
This technical guide provides a comprehensive overview of the thermal neutron capture cross section of Tin-118 (¹¹⁸Sn), a crucial parameter for researchers, scientists, and drug development professionals working in fields such as nuclear medicine, reactor physics, and materials science. This document synthesizes evaluated data, details common experimental methodologies, and presents a logical workflow for the determination of this important nuclear constant.
Introduction
The thermal neutron capture cross section (σ) quantifies the probability of a this compound nucleus capturing a thermal neutron (an unbound neutron with kinetic energy of about 0.025 eV). This interaction results in the formation of Tin-119 in an excited state, which subsequently de-excites by emitting gamma rays. A precise understanding of this cross section is paramount for applications ranging from the design of nuclear reactors, where it influences neutron economy, to the production of medical radioisotopes and the analysis of materials through neutron activation.
Quantitative Data for this compound
The thermal neutron capture cross section of this compound has been experimentally determined and evaluated by various nuclear data projects. The widely accepted value, as documented in major nuclear data libraries, is presented in the table below.
| Isotope | Thermal Neutron Capture Cross Section (barns) | Uncertainty (barns) | Data Source |
| This compound (¹¹⁸Sn) | 0.22 | ± 0.05 | Evaluated Nuclear Data File (ENDF/B-VIII.0), Mughabghab et al.[1] |
Note: 1 barn = 10⁻²⁸ m²
This value is consistent across major evaluated nuclear data libraries such as the Japanese Evaluated Nuclear Data Library (JENDL) and the Joint Evaluated Fission and Fusion File (JEFF).
Experimental Protocols for Cross Section Measurement
The determination of the thermal neutron capture cross section of this compound is primarily achieved through two established experimental techniques: the Time-of-Flight (TOF) method and the Activation Method.
Time-of-Flight (TOF) Method
The TOF method is a powerful technique for measuring energy-dependent neutron cross sections. A pulsed neutron beam is directed towards a sample of this compound. The time it takes for neutrons of different energies to travel from the source to the sample is measured, allowing for the determination of the neutron's energy.
Experimental Protocol:
-
Neutron Production: A pulsed beam of charged particles (e.g., protons or electrons) from an accelerator strikes a target (e.g., a heavy metal) to produce a burst of neutrons via spallation or photoneutron reactions.
-
Neutron Moderation: The initially fast neutrons are slowed down to thermal energies by passing through a moderator material (e.g., water or graphite).
-
Flight Path and Collimation: The pulsed neutron beam travels down a long, evacuated flight path. Collimators are used to create a well-defined beam directed at the this compound sample.
-
Sample Interaction: The neutron beam interacts with a thin, isotopically enriched this compound sample.
-
Gamma-Ray Detection: When a this compound nucleus captures a neutron, it emits prompt gamma rays. These gamma rays are detected by an array of scintillators (e.g., NaI(Tl) or BaF₂) or high-purity germanium (HPGe) detectors positioned around the sample.
-
Data Acquisition: The arrival time of each detected gamma-ray event is recorded relative to the initial neutron pulse. This "time-of-flight" information is used to determine the energy of the neutron that induced the capture event.
-
Flux Measurement: The neutron flux incident on the sample is continuously monitored using a neutron detector (e.g., a fission chamber or a boron-loaded scintillator) placed in the beamline before the sample.
-
Cross Section Calculation: The capture cross section is determined by normalizing the number of detected capture events to the incident neutron flux and the number of this compound atoms in the sample.
Activation Method
The activation method involves irradiating a sample of this compound with a known thermal neutron flux and then measuring the radioactivity of the resulting Tin-119.
Experimental Protocol:
-
Sample Preparation: A precisely weighed sample of high-purity this compound is prepared. Often, a standard material with a well-known thermal neutron capture cross section (e.g., gold or cobalt) is irradiated simultaneously to accurately determine the neutron flux.
-
Irradiation: The sample and the standard are placed in a well-characterized thermal neutron field, typically within a nuclear reactor or a neutron generator. The irradiation time is chosen to produce a sufficient amount of Tin-119 for accurate measurement.
-
Cooling: After irradiation, the sample is allowed to "cool" for a predetermined period to allow short-lived interfering radioisotopes to decay.
-
Activity Measurement: The gamma rays emitted from the decay of the activated Tin-119 (half-life of approximately 2.93 days) are measured using a calibrated high-purity germanium (HPGe) detector. The characteristic gamma-ray energies of Tin-119 are used for its identification and quantification.
-
Flux Determination: The activity of the co-irradiated standard is measured in the same way to determine the thermal neutron flux experienced by the samples.
-
Cross Section Calculation: The thermal neutron capture cross section of this compound is calculated from the measured activity of Tin-119, the known neutron flux, the irradiation time, and the number of this compound atoms in the sample.
Visualizing the Experimental Workflow
The following diagrams illustrate the logical flow of the Time-of-Flight method for measuring the thermal neutron capture cross section.
Conclusion
The thermal neutron capture cross section of this compound is a well-established nuclear parameter, vital for a multitude of scientific and industrial applications. The value of 0.22 ± 0.05 barns is the result of rigorous experimental measurements and comprehensive evaluations. The Time-of-Flight and Activation methods provide reliable and complementary approaches for the precise determination of this quantity. This guide serves as a foundational resource for professionals requiring a detailed understanding of this fundamental nuclear property.
References
A Technical Guide to CRISPR-Cas9 for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The advent of the Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) system has instigated a paradigm shift in molecular biology, furnishing an unparalleled capacity for precise genome editing.[1] This technology, repurposed from a bacterial adaptive immune system, offers a versatile and efficient tool for genetic manipulation with profound implications for basic research, biotechnology, and the development of novel therapeutics.[1][2] This in-depth technical guide provides a comprehensive overview of the core principles of CRISPR-Cas9, detailed experimental protocols, and its application in drug discovery and development.
Core Principles of CRISPR-Cas9 Gene Editing
The CRISPR-Cas9 system is a ribonucleoprotein complex comprising two essential molecules: the Cas9 nuclease and a guide RNA (gRNA).[1]
-
Cas9 Nuclease: This DNA endonuclease functions as a pair of "molecular scissors," capable of inducing a site-specific double-strand break (DSB) in the target DNA.[1] The most commonly utilized Cas9 protein is derived from Streptococcus pyogenes (SpCas9).[1]
-
Guide RNA (gRNA): A synthetic RNA molecule, typically around 100 nucleotides in length, that directs the Cas9 nuclease to a specific genomic locus.[1] It consists of two key components: a CRISPR RNA (crRNA) with a 20-nucleotide spacer sequence complementary to the target DNA, and a trans-activating crRNA (tracrRNA) that serves as a scaffold for Cas9 binding.[1]
The gRNA:Cas9 complex is recruited to the target DNA sequence, which is located immediately upstream of a protospacer adjacent motif (PAM).[3] The Cas9 nuclease then cleaves the genomic DNA, creating a DSB.[3] This break is subsequently repaired by the cell's endogenous DNA repair machinery through one of two major pathways:
-
Non-Homologous End Joining (NHEJ): An error-prone pathway that often results in small insertions or deletions (indels) at the DSB site, leading to gene knockout.[4]
-
Homology-Directed Repair (HDR): A more precise pathway that can be exploited to introduce specific nucleotide changes or insert larger DNA sequences by providing a donor template with homology to the target region.[3]
Methodologies and Experimental Protocols
A typical CRISPR-Cas9 experiment can be broken down into four main stages: design, delivery, repair, and analysis.[5]
Experimental Design
Successful genome editing hinges on meticulous design. Key considerations include:
-
Target Site Selection: Identify the precise genomic location for editing. For gene knockouts, targeting the 5' exons is often effective. For precise edits via HDR, the cut site should be as close as possible to the desired modification location, ideally less than 10 base pairs away.[6]
-
gRNA Design: The 20-nucleotide spacer sequence of the gRNA must be complementary to the target DNA. It is crucial to select a gRNA sequence that is unique to the target site to minimize off-target effects. Several online tools are available to aid in gRNA design and off-target prediction.[3]
-
Choice of Cas9 Variant: While SpCas9 is the most common, other Cas9 variants and orthologs with different PAM requirements exist, expanding the range of targetable genomic sites.[7] High-fidelity Cas9 variants have been engineered to reduce off-target editing.[8]
-
HDR Template Design (for knock-in or precise edits): A donor DNA template containing the desired genetic modification flanked by homology arms is required.[3]
Delivery of CRISPR-Cas9 Components
Efficient delivery of the Cas9 nuclease and gRNA into target cells is critical for successful editing.[9] Several methods are available, each with its own advantages and disadvantages.
| Delivery Method | Cargo Format | Advantages | Disadvantages |
| Viral Vectors | DNA (plasmid) | High transduction efficiency in a wide range of cell types.[9] | Potential for immunogenicity and insertional mutagenesis. Limited cargo capacity (e.g., AAV).[10][11] |
| Lipid Nanoparticles (LNPs) | mRNA, RNP | Low immunogenicity, transient expression reducing off-target effects.[12][13] | Lower efficiency compared to viral vectors in some cell types. |
| Electroporation | DNA, mRNA, RNP | High efficiency in a broad range of cells, including primary cells. | Can cause cell toxicity and death.[3] |
| Microinjection | DNA, mRNA, RNP | High precision for single-cell editing, especially in embryos.[13][14] | Low throughput, requires specialized equipment. |
| Cell-Penetrating Peptides (CPPs) | RNP | Can be used for in vitro and ex vivo studies in various cell types.[12] | Efficiency can be variable. |
The choice of delivery method depends on the cell type, experimental goal (in vitro, ex vivo, or in vivo), and desired duration of CRISPR-Cas9 expression.[12]
DNA Repair and Editing
Once the DSB is created, the cell's natural repair mechanisms take over.
References
- 1. benchchem.com [benchchem.com]
- 2. alliedacademies.org [alliedacademies.org]
- 3. bitesizebio.com [bitesizebio.com]
- 4. The Potential of CRISPR/Cas9 Gene Editing as a Treatment Strategy for Inherited Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sg.idtdna.com [sg.idtdna.com]
- 6. addgene.org [addgene.org]
- 7. Comprehensive protocols for CRISPR/Cas9-based gene editing in human pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. CRISPR/Cas9 Delivery Systems to Enhance Gene Editing Efficiency [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Therapeutic Applications of the CRISPR-Cas System - PMC [pmc.ncbi.nlm.nih.gov]
- 12. synthego.com [synthego.com]
- 13. Delivery Strategies of the CRISPR-Cas9 Gene-Editing System for Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Delivery Methods to Maximize Genome Editing with CRISPR-Cas9 [excedr.com]
An In-depth Technical Guide to Utilizing Tin-118 as a Target in Neutron Scattering Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Merits of Tin-118 in Neutron Scattering
This compound (¹¹⁸Sn) stands as a highly valuable target material for a diverse range of neutron scattering experiments. Its unique nuclear properties make it an excellent choice for probing nuclear structure, reaction dynamics, and for applications in materials science and beyond. As a stable, even-even isotope with a natural abundance of approximately 24.22%, ¹¹⁸Sn offers a clean and well-defined system for investigation.[1] Its zero nuclear spin (0+) simplifies the interpretation of scattering data by eliminating complexities arising from spin-dependent interactions.[2][3]
From a practical standpoint, the relatively low neutron capture cross-section of ¹¹⁸Sn compared to other tin isotopes minimizes background from (n,γ) reactions, allowing for clearer measurements of scattering phenomena. This guide provides a comprehensive overview of the use of ¹¹⁸Sn as a target in neutron scattering experiments, covering its fundamental properties, detailed experimental protocols for target preparation and scattering measurements, and a thorough guide to data analysis workflows.
Nuclear Properties and Neutron Cross-Section Data
A thorough understanding of the nuclear characteristics of ¹¹⁸Sn is fundamental to designing and interpreting neutron scattering experiments.
Key Nuclear Properties of this compound
| Property | Value |
| Natural Abundance (%) | 24.22 |
| Atomic Mass (amu) | 117.901609 |
| Nuclear Spin (I) | 0+ |
| Stability | Stable |
Neutron Scattering Cross-Section Data for this compound
The interaction of neutrons with the ¹¹⁸Sn nucleus is described by various cross-sections, which are energy-dependent. Below is a summary of selected experimental differential cross-section data.
Elastic and Inelastic Scattering Cross-Sections at Various Energies
| Incident Neutron Energy (MeV) | Scattering Angle (deg) | Elastic dσ/dΩ (mb/sr) | Inelastic (1.23 MeV state) dσ/dΩ (mb/sr) |
| 1.0 - 2.0 (keV range) | 45 | Varies with energy | - |
| 1.0 - 2.0 (keV range) | 90 | Varies with energy | - |
| 1.0 - 2.0 (keV range) | 135 | Varies with energy | - |
| 11 | ~20 | ~1000 | ~20 |
| 11 | ~160 | ~10 | ~5 |
| 14 | ~20 | ~800 | ~15 |
| 14 | ~160 | ~8 | ~4 |
| 18 | ~20 | ~600 | ~12 |
| 18 | ~160 | ~6 | ~3 |
| 24 | ~20 | ~400 | ~10 |
| 24 | ~160 | ~5 | ~2 |
Data compiled from experiments conducted at various facilities.[4][5] It is important to consult comprehensive nuclear data libraries such as ENDF/B for detailed, energy-dependent cross-section data.
Experimental Protocols
The success of a neutron scattering experiment hinges on meticulous sample preparation and the precise execution of the scattering measurement.
Preparation of Enriched this compound Targets
For many experiments, particularly those investigating specific nuclear reactions or requiring high signal-to-noise, targets enriched in ¹¹⁸Sn are necessary. These can be procured from commercial suppliers, often in metallic form.[6][7] The fabrication of a self-supporting thin foil target is a common requirement.
Protocol for Fabricating Self-Supporting ¹¹⁸Sn Foils:
-
Material Procurement: Obtain high-purity, enriched ¹¹⁸Sn metal. The chemical form should be metallic for rolling.
-
Initial Cleaning: If necessary, clean the surface of the tin piece with a suitable solvent (e.g., acetone, ethanol) in an ultrasonic bath to remove any surface contaminants. Dry the material thoroughly.
-
Cold Rolling:
-
Begin with a piece of ¹¹⁸Sn of known thickness.
-
Use a precision rolling mill with clean, polished rollers.
-
Perform multiple passes, reducing the thickness by a small amount (e.g., 5-10%) with each pass to avoid excessive stress and cracking.
-
Periodically anneal the foil to relieve internal stresses and improve malleability. For tin, this can be done at a moderate temperature (e.g., 100-150 °C) in a vacuum or inert gas atmosphere to prevent oxidation. The exact temperature and duration will depend on the foil's thickness and work-hardening state.[8]
-
Continue rolling and annealing until the desired thickness (typically in the range of mg/cm²) is achieved.[7][9]
-
-
Vacuum Evaporation (for very thin targets):
-
For targets in the µg/cm² range, vacuum evaporation is a suitable technique.[9]
-
Place the enriched ¹¹⁸Sn material in a suitable crucible (e.g., molybdenum or tungsten boat) within a high-vacuum chamber.
-
Position a clean substrate (e.g., a glass slide coated with a release agent) at a calibrated distance above the crucible.
-
Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ torr).
-
Heat the crucible resistively until the tin evaporates and deposits onto the substrate.
-
The thickness of the deposited film can be monitored in real-time using a quartz crystal microbalance.
-
After deposition, allow the system to cool before venting. The thin film can then be floated off the substrate onto a water surface and mounted on a target frame.
-
-
Target Characterization:
-
Determine the areal density (thickness) of the foil by measuring its area and mass.
-
Assess the uniformity of the target thickness using techniques such as alpha particle energy loss or X-ray fluorescence.
-
Verify the isotopic enrichment and purity using mass spectrometry.
-
dot
Caption: Workflow for the preparation of a self-supporting this compound target.
Neutron Scattering Experimental Procedure (Time-of-Flight Method)
The time-of-flight (TOF) technique is a powerful method for measuring neutron scattering cross-sections as a function of incident neutron energy.
Protocol for a TOF Inelastic Neutron Scattering Experiment:
-
Experimental Setup:
-
The experiment is typically conducted at a spallation neutron source or a research reactor equipped with a chopper system to create a pulsed neutron beam.
-
The prepared ¹¹⁸Sn target is mounted in the beam path on a sample holder. The sample chamber is often evacuated to minimize air scattering.
-
An array of neutron detectors is positioned at various angles around the sample to detect the scattered neutrons. The flight path distance from the sample to each detector is precisely known.
-
-
Data Acquisition:
-
A pulse of neutrons with a range of energies is incident on the ¹¹⁸Sn target.
-
Neutrons scatter from the target and travel to the detectors.
-
For each detected neutron, the time-of-flight (the time from the neutron pulse creation to its detection) and the detector position are recorded. This is often done in "event mode," where each neutron detection is individually timestamped.[10]
-
-
Energy Determination:
-
The incident neutron energy (Eᵢ) is determined from the total time-of-flight and the known distances of the flight path.
-
The final neutron energy (Eբ) is calculated from the time it takes for the scattered neutron to travel from the sample to the detector.
-
The energy transfer (ΔE = Eᵢ - Eբ) can then be determined.
-
-
Data Reduction:
-
The raw event-mode data is converted into histograms of neutron counts versus time-of-flight for each detector.
-
Corrections are applied for background radiation (measured with the sample removed), detector efficiency, and the incident neutron flux spectrum (often measured with a fission chamber or a well-characterized scattering sample like vanadium).
-
The data is transformed from time-of-flight to energy transfer and momentum transfer (Q).
-
-
Analysis:
-
The double-differential cross-section (d²σ/dΩdE) is determined.
-
For inelastic scattering, peaks in the energy transfer spectrum correspond to the excitation of nuclear energy levels in ¹¹⁸Sn.
-
By analyzing the angular distribution of the scattered neutrons at a specific energy transfer, the multipolarity of the nuclear transition can be determined.
-
dot
Caption: A simplified schematic of a time-of-flight neutron scattering experiment.
Data Analysis and Interpretation
The analysis of neutron scattering data is a multi-step process that involves data reduction, correction, and comparison with theoretical models.
Data Analysis Workflow
The workflow for analyzing data from a neutron scattering experiment on ¹¹⁸Sn can be generalized as follows:
dot
References
- 1. conference.sns.gov [conference.sns.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Software & scientific tools - ILL Neutrons for Society [ill.eu]
- 5. Software - GISAXS [gisaxs.com]
- 6. osti.gov [osti.gov]
- 7. researchgate.net [researchgate.net]
- 8. epj-conferences.org [epj-conferences.org]
- 9. Target preparation for research with charged projectiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. impact.ornl.gov [impact.ornl.gov]
A Technical Guide to Tin-118 in Nuclear Gamma Resonance (NGR) Spectroscopy for Researchers and Drug Development Professionals
This guide provides an in-depth overview of the principles, experimental protocols, and applications of Tin-118 (¹¹⁸Sn) nuclear gamma resonance (NGR) spectroscopy, also known as Mössbauer spectroscopy, with a focus on its relevance to researchers, scientists, and professionals in drug development.
Core Principles of this compound NGR Spectroscopy
Nuclear gamma resonance spectroscopy is a highly sensitive technique that probes the local chemical environment of a specific atomic nucleus.[1][2] It is based on the Mössbauer effect, which involves the recoil-free emission and resonant absorption of gamma rays by nuclei in a solid matrix.[1][2] For tin, the most commonly studied isotope is ¹¹⁹Sn, which is the daughter nuclide of the radioactive parent ¹¹⁹ᵐSn. The principles discussed here apply to the analysis of tin-containing samples using this technique.
The resulting Mössbauer spectrum provides information on several key hyperfine interactions between the nucleus and its surrounding electrons: the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field splitting.[1]
-
Isomer Shift (δ): This parameter is a direct measure of the s-electron density at the nucleus and is sensitive to the oxidation state and covalency of the tin atom.[1] For ¹¹⁹Sn, an increase in s-electron density results in a more positive isomer shift.[1] Isomer shifts are typically reported relative to a standard reference material, such as CaSnO₃ or SnO₂.
-
Quadrupole Splitting (ΔE_Q): This occurs when the tin nucleus is in a non-spherically symmetric electric field, which can be caused by an asymmetric distribution of bonding electrons or ligands.[1] The magnitude of the quadrupole splitting provides information about the local geometry and coordination of the tin atom. For ¹¹⁹Sn, which has an excited state spin of I = 3/2, a non-zero electric field gradient will split the excited state into two levels, resulting in a two-line spectrum (a doublet).[3]
-
Magnetic Hyperfine Splitting: In the presence of a magnetic field (either externally applied or originating from the sample itself), the nuclear energy levels will split further, leading to a more complex, typically six-line, spectrum. This is particularly relevant for studying magnetic materials.
Quantitative Data Presentation
The following tables summarize typical isomer shifts and quadrupole splittings for various tin compounds, providing a reference for the interpretation of experimental data. All isomer shifts are reported relative to CaSnO₃ at room temperature.
| Compound | Oxidation State of Tin | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) |
| SnO₂ | +4 | 0.00 | 0.50 |
| SnF₄ | +4 | -0.36 | 1.65 |
| SnCl₄ | +4 | 0.85 | 0.00 |
| SnBr₄ | +4 | 1.15 | 0.00 |
| SnI₄ | +4 | 1.55 | 0.00 |
| (CH₃)₂SnCl₂ | +4 | 1.55 | 3.55 |
| (C₆H₅)₂SnCl₂ | +4 | 1.34 | 2.82 |
| (n-Bu)₃SnH | +4 | 1.40 | 0.00 |
| SnO | +2 | 2.70 | 1.45 |
| SnCl₂ | +2 | 3.70 | 0.80 |
| SnS | +2 | 3.35 | 0.90 |
Table 1: Mössbauer Parameters for Selected Inorganic Tin Compounds.
| Compound Type | Coordination Number | Typical Isomer Shift (δ) (mm/s) | Typical Quadrupole Splitting (ΔE_Q) (mm/s) |
| Tetraorganotins (R₄Sn) | 4 | 1.20 - 1.60 | 0.00 |
| Triorganotin Halides (R₃SnX) | 4 or 5 | 1.30 - 1.70 | 2.50 - 4.00 |
| Diorganotin Dihalides (R₂SnX₂) | 4, 5, or 6 | 1.40 - 1.80 | 3.00 - 4.50 |
| Organotin Hydrides (R₃SnH) | 4 | 1.20 - 1.50 | 0.00 |
| Stannocenes (e.g., (C₅H₅)₂Sn) | - | ~3.75 | ~0.80 |
Table 2: Typical Ranges of Mössbauer Parameters for Classes of Organotin Compounds.
Experimental Protocols
A typical ¹¹⁹Sn NGR spectroscopy experiment involves a radioactive source, a sample (absorber), a detector, and a drive mechanism to modulate the gamma-ray energy via the Doppler effect.
Instrumentation
-
Gamma-Ray Source: The most common source for ¹¹⁹Sn Mössbauer spectroscopy is ¹¹⁹ᵐSn in a CaSnO₃ or BaSnO₃ matrix. This source is typically kept at room temperature and provides a single, narrow emission line.
-
Detector: A proportional counter or a scintillation detector is commonly used to detect the transmitted gamma rays.
-
Spectrometer: The spectrometer consists of a drive system that moves the source with a precise and controlled velocity profile (typically a constant acceleration). The data acquisition system correlates the gamma-ray counts with the velocity of the source.
-
Cryostat: Many experiments, particularly those involving biological samples or compounds with low recoil-free fractions, are conducted at low temperatures (e.g., liquid nitrogen, 77 K, or liquid helium, 4.2 K) to increase the Mössbauer effect.
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality spectra. The sample should be a solid or a frozen solution to ensure a recoil-free fraction.
For Powdered Solids:
-
The sample should be finely ground to ensure a homogenous thickness.
-
The optimal amount of sample depends on the tin content and the non-resonant absorption of the matrix. A typical absorber thickness is 0.1-0.5 mg of ¹¹⁹Sn per cm².
-
The powder is uniformly spread and contained in a sample holder made of a material that is transparent to gamma rays, such as a plastic or aluminum ring with thin windows (e.g., Mylar or Kapton).[3][4]
For Frozen Solutions and Biological Samples:
-
Solutions containing the tin compound of interest are placed in a sample cup and rapidly frozen in liquid nitrogen to form a glass, which prevents the formation of crystalline structures that could alter the local environment of the tin atoms.[3]
-
Biological samples, such as cells or tissues, can be prepared as frozen pellets. The material is typically placed in a sample holder and then frozen.
-
It is important to ensure that the concentration of the tin-containing species is high enough for detection.
Data Acquisition and Analysis
-
The Mössbauer spectrometer is calibrated using a standard reference material, such as a thin tin foil or a standard tin compound.
-
The spectrum is accumulated over a period ranging from several hours to a few days, depending on the sample concentration and the strength of the source.
-
The resulting spectrum of transmission versus source velocity is then fitted with Lorentzian line shapes to extract the Mössbauer parameters (isomer shift, quadrupole splitting, and linewidths).
Applications in Drug Development
¹¹⁹Sn NGR spectroscopy is a valuable tool in the development of tin-based pharmaceuticals, particularly in the realm of anticancer drugs.[5][6] Organotin compounds have shown significant cytotoxic effects and are being investigated as potential therapeutic agents.[5][6][7]
Key Applications Include:
-
Characterization of the Active Pharmaceutical Ingredient (API): NGR spectroscopy can determine the oxidation state (Sn(II) vs. Sn(IV)) and coordination geometry of the tin center in a newly synthesized drug candidate. This is crucial for structure-activity relationship (SAR) studies.
-
Studying Drug-Target Interactions: By analyzing the Mössbauer parameters of a tin-based drug before and after interaction with a biological target (e.g., a protein or DNA), researchers can gain insights into the binding mechanism.[8][9][10][11] Changes in the isomer shift and quadrupole splitting can indicate a change in the coordination environment of the tin atom upon binding.
-
Metabolism and Stability Studies: The technique can be used to track the chemical fate of a tin-containing drug in a biological environment. For example, it can detect changes in the oxidation state or ligand sphere of the tin complex, providing information on its stability and metabolic transformation.
-
Formulation and Quality Control: NGR spectroscopy can be used to ensure the chemical integrity of the tin compound in a pharmaceutical formulation.
Visualizations
Experimental Workflow for ¹¹⁹Sn NGR Spectroscopy
Caption: A schematic of the experimental workflow for ¹¹⁹Sn NGR spectroscopy.
Characterizing Drug-Target Interaction
While NGR spectroscopy does not directly map complex signaling pathways, it can provide critical information on the direct interaction of a tin-based drug with its biological target. The following diagram illustrates this concept.
Caption: Using ¹¹⁹Sn NGR to probe drug-target interactions.
References
- 1. Applications of Mössbauer Spectroscopy in Biomedical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mosstool - Learn [mosstool.com]
- 4. mossbauer-spectrometers.com [mossbauer-spectrometers.com]
- 5. Tin(IV)-based Anticancer Drugs - ChemistryViews [chemistryviews.org]
- 6. Organotin (IV) Dithiocarbamate Compounds as Anticancer Agents: A Review of Syntheses and Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corpuspublishers.com [corpuspublishers.com]
- 8. Spectroscopic studies on the interaction of isatin with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Study on the interaction mechanism between DNA and the main active components in Scutellaria baicalensis Georgi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of protein with DNA in vitro (Journal Article) | OSTI.GOV [osti.gov]
- 11. Studying DNA-protein interactions using NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Harnessing Tin-118 for the Production of Medical Radioisotopes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the utilization of enriched Tin-118 (¹¹⁸Sn) as a precursor material for the production of medically significant radioisotopes. The focus of this document is to furnish researchers, scientists, and professionals in drug development with detailed technical information, encompassing production methodologies, experimental protocols, and quantitative data to support further research and application in nuclear medicine. While the broader field of tin isotopes as precursors is extensive, this guide will specifically address the production pathways originating from ¹¹⁸Sn, with a primary focus on the generation of Antimony-119 (¹¹⁹Sb), a promising radionuclide for Targeted Auger Therapy.
Introduction to this compound as a Precursor
This compound is a stable, naturally occurring isotope of tin with a natural abundance of approximately 24.22%.[1][2] Its utility as a precursor in medical radioisotope production stems from its ability to undergo specific nuclear reactions when irradiated with charged particles, such as deuterons, leading to the formation of valuable radioisotopes. The primary radioisotope of interest produced from ¹¹⁸Sn is Antimony-119 (¹¹⁹Sb), a radionuclide with highly desirable characteristics for therapeutic applications.
Antimony-119 decays by electron capture with a half-life of 38.19 hours, emitting a cascade of low-energy Auger and conversion electrons.[3][4] This high linear energy transfer (LET) radiation is deposited over a very short range (micrometer scale), making ¹¹⁹Sb an ideal candidate for Targeted Auger Therapy (TAT), where cytotoxic radiation can be delivered with cellular-level precision to cancer cells while minimizing damage to surrounding healthy tissue.[5][6][7] The clinical production of radionuclidically pure ¹¹⁹Sb is achievable via the ¹¹⁸Sn(d,n)¹¹⁹Sb nuclear reaction, which necessitates the use of isotopically enriched ¹¹⁸Sn targets.[8][9]
Production of Antimony-119 from this compound
The primary pathway for producing ¹¹⁹Sb from a ¹¹⁸Sn precursor is through a (d,n) nuclear reaction, where a deuteron beam from a cyclotron is used to irradiate a target containing enriched ¹¹⁸Sn.
Nuclear Reaction: ¹¹⁸Sn + d → ¹¹⁹Sb + n
This reaction offers a direct route to the production of ¹¹⁹Sb. To achieve high radionuclidic purity, the use of highly enriched ¹¹⁸Sn target material is essential to minimize the co-production of other antimony radioisotopes and impurities that would arise from the presence of other stable tin isotopes in the target.[8]
The production workflow for ¹¹⁹Sb from a ¹¹⁸Sn target can be summarized in the following stages: target preparation, irradiation, chemical separation, and quality control.
Quantitative Data
The following tables summarize the key quantitative data related to the production of radioisotopes from tin precursors.
Table 1: Nuclear Data for the Production of ¹¹⁹Sb from Tin Isotopes
| Precursor Isotope | Nuclear Reaction | Particle Energy | Product Isotope | Product Half-Life |
| ¹¹⁸Sn | ¹¹⁸Sn(d,n)¹¹⁹Sb | Cyclotron Energies | ¹¹⁹Sb | 38.19 hours |
| ¹¹⁹Sn | ¹¹⁹Sn(p,n)¹¹⁹Sb | 11-12 MeV | ¹¹⁹Sb | 38.19 hours |
Data compiled from multiple sources.[3][8][9][10]
Table 2: Production Yields and Purity of ¹¹⁹Sb
| Precursor Material | Irradiation | Production Yield | Radionuclidic Purity (at EOB) |
| Enriched ¹¹⁹Sn (96.3%) | 12.5 MeV protons | 26.5 ± 8.5 MBq/µAh | 98.9% |
| Natural Sn | 16 MeV protons | 29.8 ± 3.0 MBq/µAh | 5.6% ± 0.6% |
| Natural Sn | 8 MeV deuterons | 1.55 ± 0.67 MBq/µAh | 6% ± 2% |
EOB: End of Bombardment. Data from a study focusing on ¹¹⁹Sn but providing comparative data for natural tin.[8]
Experimental Protocols
This section details the methodologies for key experiments in the production of ¹¹⁹Sb from tin targets.
4.1. Target Preparation
The preparation of a robust target is critical for efficient and safe irradiation. For tin isotopes, electroplating is a commonly employed method.
-
Objective: To prepare a thin, uniform layer of enriched ¹¹⁸Sn on a suitable backing material that can withstand the cyclotron beam and facilitate heat dissipation.
-
Materials:
-
Highly enriched ¹¹⁸Sn metal or oxide.
-
High-purity backing material (e.g., copper, silver, or niobium).
-
Electroplating bath solution (specific composition depends on the chosen electroplating procedure for tin).
-
Power supply for electroplating.
-
-
Protocol:
-
Dissolve the enriched ¹¹⁸Sn material in an appropriate acid to form a soluble tin salt.
-
Prepare the electroplating bath by dissolving the tin salt and any necessary additives in an aqueous solution.
-
Thoroughly clean and prepare the surface of the backing material to ensure good adhesion.
-
Submerge the backing material (cathode) and a suitable anode into the electroplating bath.
-
Apply a specific current density for a calculated duration to deposit a target layer of the desired thickness.
-
After plating, rinse the target with deionized water and dry it carefully.
-
The target thickness and uniformity should be verified using appropriate analytical techniques.
-
4.2. Cyclotron Irradiation
-
Objective: To irradiate the prepared ¹¹⁸Sn target with a deuteron beam to induce the ¹¹⁸Sn(d,n)¹¹⁹Sb nuclear reaction.
-
Equipment:
-
Medical cyclotron capable of accelerating deuterons to the required energy.
-
Target station with adequate cooling to dissipate the heat generated during irradiation.
-
-
Protocol:
-
Mount the ¹¹⁸Sn target in the target holder of the cyclotron.
-
Evacuate the target station to the required vacuum level.
-
Set the cyclotron to deliver a deuteron beam of the desired energy and current.
-
Irradiate the target for a predetermined duration to achieve the desired activity of ¹¹⁹Sb. The irradiation time will depend on the beam current, target thickness, and the cross-section of the nuclear reaction.
-
After irradiation, allow for a short cooling period to let short-lived, unwanted radioisotopes decay.
-
Remotely transfer the irradiated target to a shielded hot cell for chemical processing.
-
4.3. Chemical Separation and Purification
The separation of the microscopic quantities of ¹¹⁹Sb from the macroscopic bulk of the tin target material is a critical step. Column chromatography is a frequently used and effective method.
-
Objective: To separate ¹¹⁹Sb from the bulk ¹¹⁸Sn target material and other potential metallic impurities with high efficiency and purity.
-
Methodology: A two-column separation process has been reported to be effective.[8]
-
Materials:
-
Concentrated hydrochloric acid (HCl).
-
Deionized water.
-
Chromatography columns packed with appropriate resin (e.g., anion exchange resin).
-
Reagents to adjust the oxidation states of tin and antimony (e.g., a reducing agent to maintain Sn(II) and Sb(III)).
-
-
Protocol:
-
Dissolution: Dissolve the irradiated ¹¹⁸Sn target in concentrated HCl. This step is performed in a shielded hot cell.
-
Oxidation State Adjustment: Ensure that tin is in the Sn(II) state and antimony is in the Sb(III) state. This is crucial for their differential binding to the chromatography resin.
-
Column 1 (Tin Separation):
-
Load the dissolved target solution onto the first chromatography column.
-
Under specific HCl concentrations, the Sn(II) will be retained by the resin, while the Sb(III) will pass through.
-
Collect the eluate containing the ¹¹⁹Sb.
-
-
Column 2 (Antimony Purification):
-
Load the ¹¹⁹Sb-containing eluate from the first column onto a second column to further purify it from any remaining trace impurities.
-
Elute the purified ¹¹⁹Sb using an appropriate eluent.
-
-
Target Material Recycling: The tin retained on the first column can be recovered by eluting it with a different solvent, allowing for the recycling of the expensive enriched ¹¹⁸Sn material.[4][8]
-
References
- 1. tracesciences.com [tracesciences.com]
- 2. This compound - isotopic data and properties [chemlin.org]
- 3. Production and Radiochemistry of Antimony-120m: Efforts Toward Auger Electron Therapy with 119Sb - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antimony-119 for Radiopharmaceutical Therapy - UWDC - UW-Madison Libraries [search.library.wisc.edu]
- 5. Antimony-Chelating Compositions and Their Use in Nuclear Medicine | ORNL [ornl.gov]
- 6. Establishing radioantimony(V) chemistry for Sb-119 targeted Auger therapy - American Chemical Society [acs.digitellinc.com]
- 7. Chemistry of Antimony in Radiopharmaceutical Development: Unlocking the Theranostic Potential of Sb Isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sustainable production of radionuclidically pure antimony-119 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chemistry of Antimony in Radiopharmaceutical Development: Unlocking the Theranostic Potential of Sb Isotopes - PMC [pmc.ncbi.nlm.nih.gov]
Experimental setup for neutron capture studies with Tin-118.
An In-Depth Technical Guide to the Experimental Setup for Neutron Capture Studies with Tin-118
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the experimental framework required for conducting neutron capture studies on the this compound (¹¹⁸Sn) isotope. The methodologies and technologies detailed herein are foundational for acquiring high-precision nuclear data, which is crucial for applications ranging from nuclear astrophysics and reactor physics to the production of medical radioisotopes.
Core Components of the Experimental Setup
A successful neutron capture experiment on ¹¹⁸Sn relies on the integration of four critical components: a precisely controlled neutron source, a well-characterized isotopic target, a highly efficient detector system, and a robust data acquisition system. The time-of-flight (TOF) technique is a predominant methodology for such measurements, allowing for high-resolution determination of the neutron energy.[1][2]
Neutron Source: The Time-of-Flight (TOF) Method
The TOF method is a powerful technique for determining neutron energy with high precision.[3] Facilities like the n_TOF at CERN are designed specifically for these types of measurements over a wide energy range, from thermal energies to several GeV.[1]
The process begins with the generation of a pulsed proton beam from a synchrotron.[1] This high-energy proton beam is directed onto a heavy metal spallation target, typically made of lead.[1][3] The impact of the protons induces spallation reactions, releasing a large number of neutrons (approximately 300 neutrons per proton) per pulse.[1] These initially fast neutrons are then passed through a moderator, such as a slab of water, which slows them down and creates a continuous spectrum of neutron energies.[1]
The neutrons travel down a long, evacuated beam pipe, known as a flight path, which can be hundreds of meters long.[1][4] By measuring the time it takes for a neutron to travel from the spallation target to the experimental sample, its kinetic energy can be precisely calculated.[2] The long flight path and short pulse duration are key to achieving excellent energy resolution.[4]
Target Preparation
The quality of the experimental target is paramount for accurate cross-section measurements. For a ¹¹⁸Sn(n,γ) study, a highly enriched isotopic sample is required to minimize competing reactions from other tin isotopes.
Protocol for Target Preparation:
-
Material Acquisition : Obtain isotopically enriched ¹¹⁸Sn material, typically in metallic or oxide powder form. The enrichment level should be as high as possible, preferably >95%.
-
Target Form : The material is typically fabricated into a thin, self-supporting metallic foil or deposited onto a backing material with a low neutron interaction cross-section (e.g., aluminum or carbon). Vacuum thermal deposition is a common technique where the source material is evaporated from a heated crucible in a high vacuum and condensed onto a substrate.
-
Characterization : The target's areal density (mass per unit area, typically in μg/cm² to mg/cm²) must be precisely determined. This is often achieved through gravimetry (weighing the foil) and precise measurement of its area.
-
Purity Analysis : The isotopic and chemical purity of the target should be verified to account for any potential contaminants that could contribute to background signals.
Detector Systems
To study the ¹¹⁸Sn(n,γ)¹¹⁹Sn reaction, the primary observables are the prompt gamma rays emitted from the excited ¹¹⁹Sn nucleus immediately following neutron capture. The detector system must be capable of efficiently detecting these gamma rays.
-
Gamma-Ray Detectors : Two common types of detector setups are used:
-
Total Energy Detectors : These are 4π calorimeters designed to absorb the entire gamma-ray cascade emitted after neutron capture. A Barium Fluoride (BaF₂) or Bismuth Germanate (BGO) crystal array is a typical choice. This method provides high efficiency but lower energy resolution.
-
Low-Efficiency, High-Resolution Detectors : An array of deuterated benzene (C₆D₆) liquid scintillators is often used.[4] These detectors have a very low intrinsic neutron sensitivity, which is crucial for minimizing background from scattered neutrons. They offer excellent timing resolution but do not measure the full cascade energy.
-
-
Fission Detectors : For simultaneous measurement of the neutron flux, fission chambers containing a well-characterized fissile isotope like ²³⁵U are placed upstream of the ¹¹⁸Sn target.
Data Acquisition (DAQ) System
The DAQ system is responsible for digitizing and recording the signals from the detectors. Modern systems are typically digital, offering greater flexibility and performance over older analog systems.[5]
The workflow involves:
-
Signal Detection : The detectors produce analog electrical pulses corresponding to gamma-ray or neutron interactions.
-
Digitization : Fast digitizers or Analog-to-Digital Converters (ADCs) convert the analog pulse shape into digital data.
-
Pulse Processing : The digitized waveforms are processed in real-time or offline to extract key information, such as the time of arrival (for TOF) and the energy deposited in the detector.
-
Data Storage : The processed event data, including timing and energy information, is stored for subsequent analysis. The system must handle high data rates, especially at a pulsed neutron source.
Experimental and Data Analysis Workflow Visualization
The following diagrams illustrate the logical flow of a neutron capture experiment and the subsequent data analysis.
References
Synthesis of Organotin Compounds with Enriched Tin-118: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of organotin compounds isotopically enriched with Tin-118 (¹¹⁸Sn). The primary application of these compounds is as internal standards for highly accurate quantitative analysis by isotope dilution mass spectrometry (IDMS). Furthermore, their use as tracers in metabolic and pharmacokinetic studies during drug development is a promising area of research. This document details the synthetic pathways from elemental ¹¹⁸Sn to key organotin intermediates and final products, presenting quantitative data and experimental protocols.
Introduction to ¹¹⁸Sn-Enriched Organotin Compounds
Stable isotopes are invaluable tools in analytical chemistry and drug development. Organotin compounds labeled with a specific tin isotope, such as ¹¹⁸Sn, which has a natural abundance of 24.22%, allow for precise quantification of their non-enriched counterparts in various matrices.[1] In drug development, isotopically labeled compounds are essential for absorption, distribution, metabolism, and excretion (ADME) studies, providing a clear picture of a drug candidate's fate in a biological system.[2][3][4] While carbon-14 and tritium are the most common isotopes used in ADME studies, the use of a heavy stable isotope like ¹¹⁸Sn can offer advantages in detection and quantification by mass spectrometry.
The synthesis of ¹¹⁸Sn-enriched organotin compounds typically starts with expensive, highly enriched elemental ¹¹⁸Sn metal.[5][6] Therefore, synthetic routes are often designed for micro-scale to maximize the use of the enriched starting material.[6]
General Synthetic Strategies
The preparation of ¹¹⁸Sn-enriched organotin compounds generally follows established organotin chemistry principles, with modifications to accommodate small-scale reactions and the precious nature of the isotopic starting material. The main strategies include:
-
Direct Synthesis from Elemental ¹¹⁸Sn: This involves the direct reaction of ¹¹⁸Sn metal with organic halides. This method can be catalyzed and is often used to produce dialkyltin dihalides.[7]
-
Conversion to ¹¹⁸Sn Halides: A common and versatile approach is the initial conversion of ¹¹⁸Sn metal into a tin(IV) halide, such as ¹¹⁸SnBr₄ or ¹¹⁸SnI₄. This intermediate can then be reacted with organometallic reagents (e.g., Grignard or organolithium reagents) to form tetraorgano-¹¹⁸Sn compounds.[6][7]
-
Redistribution Reactions (Kocheshkov Comproportionation): Symmetrical tetraorgano-¹¹⁸Sn compounds can be reacted with unenriched tin(IV) chloride (SnCl₄) in specific stoichiometric ratios to yield the desired tri-, di-, or mono-organo-¹¹⁸Sn halides.[8][9] This is an efficient way to produce organotin halide precursors.
Below is a logical workflow for the synthesis of various ¹¹⁸Sn-enriched organotin compounds.
Caption: General workflow for the synthesis of ¹¹⁸Sn-enriched organotin compounds.
Experimental Protocols
The following sections provide detailed experimental protocols for the synthesis of key ¹¹⁸Sn-enriched organotin compounds. These protocols are adapted from literature procedures and are designed for micro-scale synthesis.[6]
Synthesis of ¹¹⁸Sn-Enriched Tributyltin Chloride (¹¹⁸TBTCl)
This three-step synthesis starts with elemental ¹¹⁸Sn and proceeds through tetrabutyltin (¹¹⁸TeBT) as an intermediate. The overall yield is approximately 60%.[6]
Step 1: Bromination of Elemental ¹¹⁸Sn to ¹¹⁸SnBr₄
This step converts the metallic tin into a reactive tin(IV) halide.
-
Materials:
-
¹¹⁸Sn metal powder (e.g., 10 mg)
-
Bromine (Br₂)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
-
Procedure:
-
Place the ¹¹⁸Sn metal powder in a small reaction vial equipped with a magnetic stir bar.
-
Cool the vial in an ice bath to approximately 0 °C.
-
Slowly add a stoichiometric excess of bromine dissolved in a minimal amount of anhydrous dichloromethane.
-
Stir the reaction mixture at 0 °C until all the metallic tin has reacted and the color of the bromine persists.
-
Carefully remove the excess bromine and solvent under a gentle stream of inert gas (e.g., argon or nitrogen). The resulting ¹¹⁸SnBr₄ is used directly in the next step.
-
Step 2: Synthesis of ¹¹⁸Sn-Enriched Tetrabutyltin (¹¹⁸TeBT)
This step introduces the butyl groups via an organolithium reagent.
-
Materials:
-
¹¹⁸SnBr₄ (from Step 1)
-
n-Butyllithium (n-BuLi) in hexanes (a four-fold molar excess)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the ¹¹⁸SnBr₄ in anhydrous diethyl ether or THF in the reaction vial.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the n-butyllithium solution dropwise with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure to yield crude ¹¹⁸TeBT.
-
Step 3: Conversion of ¹¹⁸TeBT to ¹¹⁸Sn-Enriched Tributyltin Chloride (¹¹⁸TBTCl)
This is a redistribution reaction where one butyl group is cleaved to form the desired product.
-
Materials:
-
Crude ¹¹⁸TeBT (from Step 2)
-
Concentrated hydrochloric acid (HCl)
-
-
Procedure:
-
Dissolve the crude ¹¹⁸TeBT in a suitable solvent like dichloromethane.
-
Add a stoichiometric amount of concentrated HCl.
-
Heat the reaction mixture at a controlled temperature (e.g., 50 °C) for several hours (e.g., 4-6 hours), monitoring the reaction progress by a suitable method like GC-MS if possible.[10]
-
After cooling, neutralize the excess acid with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure to yield ¹¹⁸TBTCl. The product can be further purified by column chromatography if necessary.
-
The workflow for the synthesis of ¹¹⁸TBTCl is illustrated below.
Caption: Workflow for the micro-scale synthesis of ¹¹⁸TBTCl.
Synthesis of ¹¹⁸Sn-Enriched Diphenyltin (¹¹⁸DPhT) and Triphenyltin (¹¹⁸TPhT)
These aromatic organotin compounds are synthesized individually starting from ¹¹⁸Sn metal.[5]
Step 1: Formation of ¹¹⁸Sn-Iodide Intermediate
-
Materials:
-
¹¹⁸Sn metal (e.g., ~0.5 g)
-
Iodine (I₂) (e.g., ~2 g)
-
Acetic acid
-
Acetic anhydride
-
Potassium iodide (KI) (catalyst)
-
-
Procedure:
-
In a round-bottomed flask, combine ¹¹⁸Sn metal, iodine, acetic acid, and acetic anhydride.
-
Add a catalytic amount of potassium iodide.
-
Gently heat the mixture to reflux until the tin metal is consumed.
-
The resulting solution containing the ¹¹⁸Sn-iodide species is used in the next step.
-
Step 2: Phenylation with Grignard Reagent
-
Materials:
-
¹¹⁸Sn-iodide solution (from Step 1)
-
Phenylmagnesium bromide (PhMgBr) solution
-
Anhydrous THF
-
-
Procedure:
-
Cool the ¹¹⁸Sn-iodide solution in an ice bath.
-
Slowly add a stoichiometric amount of phenylmagnesium bromide solution (to produce either DPhT or TPhT) in THF.
-
After addition, allow the reaction to proceed at room temperature.
-
Work-up the reaction mixture by adding a saturated NH₄Cl solution and extracting with an organic solvent.
-
The combined organic extracts are dried and the solvent is evaporated.
-
The individual ¹¹⁸Sn-enriched diphenyltin and triphenyltin compounds are then purified, typically by chromatography.
-
Quantitative Data and Characterization
The successful synthesis of ¹¹⁸Sn-enriched organotin compounds requires careful characterization to determine chemical purity and the level of isotopic enrichment.
Reaction Yields and Purity
The following table summarizes reported yields and purity for the synthesis of enriched organotin compounds.
| Compound | Starting Material | Synthetic Route | Overall Yield | Purity | Reference |
| ¹¹⁷Sn-TBTCl | ¹¹⁷Sn metal | Bromination -> Butylation -> Redistribution | ~60% | >97% | [6] |
| ¹¹⁸Sn-DPhT | ¹¹⁸Sn metal | Iodination -> Phenylation (Grignard) | - | Individually synthesized | [5] |
| ¹¹⁸Sn-TPhT | ¹¹⁸Sn metal | Iodination -> Phenylation (Grignard) | - | Individually synthesized | [5] |
| ¹¹⁸Sn-Butyltins | ¹¹⁸Sn metal | Direct Butylation | - | Synthesized as a mixture | [7][11] |
Note: The protocol for ¹¹⁷Sn-TBTCl is directly applicable to ¹¹⁸Sn.
Isotopic Enrichment Analysis
The isotopic abundance of tin in the final products is a critical parameter. This is typically determined by mass spectrometry techniques.
-
Gas Chromatography-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS): This is a powerful technique for determining the isotopic composition of tin in different organotin species after chromatographic separation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: High-resolution ¹¹⁹Sn NMR can be used to characterize the compounds. While not typically used for precise isotopic ratio measurements, the spectra of enriched compounds will differ from those of natural abundance.
For example, in the synthesis of ¹¹⁸Sn-enriched organotins from a starting material of 98% enriched ¹¹⁸Sn metal, the final products are expected to have a similarly high level of isotopic enrichment.[5]
Applications in Drug Development
The use of stable isotope-labeled compounds is a cornerstone of modern drug development, particularly in understanding the ADME properties of new chemical entities.[12]
ADME Studies
By administering a ¹¹⁸Sn-labeled version of a tin-containing drug candidate, researchers can:
-
Trace the drug and its metabolites through a biological system.
-
Quantify the parent drug and metabolites in plasma, tissues, and excreta with high precision using LC-MS.
-
Determine pharmacokinetic parameters such as bioavailability, clearance, and volume of distribution.
The logical flow of using a ¹¹⁸Sn-labeled compound in an ADME study is depicted below.
Caption: Workflow for an ADME study using a ¹¹⁸Sn-labeled compound.
Conclusion
The synthesis of ¹¹⁸Sn-enriched organotin compounds, while requiring careful handling of expensive isotopic materials and specialized analytical techniques, provides researchers with powerful tools for quantitative analysis and drug metabolism studies. The detailed protocols and synthetic strategies outlined in this guide offer a framework for the successful preparation of these valuable compounds. As analytical instrumentation continues to improve in sensitivity, the application of stable isotope-labeled compounds, including those of tin, will undoubtedly play an increasingly important role in the advancement of pharmaceutical sciences.
References
- 1. This compound | Sn | CID 6337561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. clinmedjournals.org [clinmedjournals.org]
- 3. Spotlight on Synthesis of Radiolabeled Compounds with DMPK Considerations and Applications in New Modalities - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The micro-scale synthesis of (117)Sn-enriched tributyltin chloride and its characterization by GC-ICP-MS and NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tributyltin chloride - Wikipedia [en.wikipedia.org]
- 9. Organotin chemistry - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. symeres.com [symeres.com]
A Technical Guide to Tin-118 Isotope Dilution Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Tin-118 isotope dilution mass spectrometry (IDMS), a high-precision analytical technique for the accurate quantification of tin in various matrices. This guide is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and data interpretation methods essential for the successful application of this powerful methodology.
Core Principles of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry is a definitive analytical method that relies on the addition of a known amount of an isotopically enriched standard (a "spike") to a sample.[1] In the context of tin analysis, a sample containing an unknown quantity of tin with its natural isotopic abundance is spiked with a known amount of a standard enriched in the ¹¹⁸Sn isotope.
After the spike is thoroughly mixed and equilibrated with the sample, the altered isotopic ratio of a specific pair of tin isotopes (e.g., ¹²⁰Sn/¹¹⁸Sn) is measured using a mass spectrometer, typically an Inductively Coupled Plasma Mass Spectrometer (ICP-MS). Because the amount and isotopic composition of the spike are known, and the isotopic composition of natural tin is constant, the initial amount of tin in the sample can be calculated with high accuracy and precision. A key advantage of IDMS is that once the spike and sample are equilibrated, subsequent sample loss during preparation or analysis does not affect the accuracy of the final result, as the altered isotopic ratio remains unchanged.[2]
Data Presentation: Quantitative Analysis of Certified Reference Materials
The accuracy and reliability of an IDMS method are typically validated through the analysis of Certified Reference Materials (CRMs). The following tables summarize quantitative data from the analysis of various CRMs for different tin species using species-specific isotope dilution mass spectrometry (SSID-MS), often employing ¹¹⁸Sn-enriched spikes.
Table 1: Analysis of Butyltin and Phenyltin Compounds in Marine Sediment CRM (NMIJ CRM 7306-a) by SSID-MS using ¹¹⁸Sn-Enriched Spikes [3]
| Analyte | Certified Value (µg kg⁻¹ as Sn) |
| Tributyltin (TBT) | 44 ± 3 |
| Dibutyltin (DBT) | 51 ± 2 |
| Monobutyltin (MBT) | 67 ± 3 |
| Triphenyltin (TPhT) | 6.9 ± 1.2 |
| Diphenyltin (DPhT) | 3.4 ± 1.2 |
Table 2: Analysis of Butyltin Compounds in Marine Sediment CRM (PACS-2) by GC-MS with ¹¹⁹Sn-Enriched Spike [2]
| Analyte | Certified Value (ng g⁻¹) | Measured Value (ng g⁻¹) |
| Tributyltin (TBT) | 890 ± 105 | Within certified range |
| Dibutyltin (DBT) | 1047 ± 64 | Within certified range |
| Monobutyltin (MBT) | 450 (original), 600 (recertified) | Close to recertified value |
Table 3: Certified Value of Standard Reference Material (SRM) for Tin [4][5]
| Reference Material | Certified Value of Tin (mg g⁻¹) |
| NIST SRM 3161a (Lot No. 140917) | 10.011 ± 0.025 |
| NIST SRM 3161a (Lot No. 230104) | 10.004 ± 0.018 |
Experimental Protocols
This section outlines a detailed methodology for the determination of total tin in a sediment sample using ¹¹⁸Sn IDMS. The protocol is a synthesis of procedures described in the scientific literature.[6][7]
Materials and Reagents
-
¹¹⁸Sn Enriched Isotopic Standard: A certified standard solution of ¹¹⁸Sn with a known concentration and isotopic composition.
-
Natural Abundance Tin Standard: A certified standard solution of tin with natural isotopic abundance (e.g., NIST SRM 3161a).[4][5]
-
Acids: High-purity nitric acid (HNO₃), hydrochloric acid (HCl), and hydrofluoric acid (HF).
-
Reagents for Alkali Fusion (optional): Sodium carbonate (Na₂CO₃) and sodium tetraborate (Na₂B₄O₇).
-
High-Purity Water: Deionized water with a resistivity of >18 MΩ·cm.
-
Certified Reference Material: A sediment CRM with a certified or reference value for total tin (e.g., PACS-2, BCR-2).
Sample Preparation and Digestion
-
Sample Homogenization: Thoroughly homogenize the sediment sample to ensure representativeness.
-
Weighing: Accurately weigh a precise amount of the dried sediment sample (e.g., 100-500 mg) into a clean digestion vessel.
-
Spiking: Add a precisely weighed amount of the ¹¹⁸Sn enriched spike solution to the sample. The amount of spike added should be calculated to achieve an optimal isotope ratio in the final mixture (typically between 0.5 and 2).
-
Equilibration and Digestion:
-
Acid Digestion: Add a mixture of concentrated acids (e.g., HNO₃, HCl, and HF) to the spiked sample. Heat the vessel in a microwave digestion system according to a pre-determined temperature program to ensure complete dissolution and equilibration of the sample tin with the spike.
-
Alkali Fusion (for refractory matrices): Mix the spiked sample with an alkali flux (e.g., Na₂CO₃ and Na₂B₄O₇) in a platinum crucible. Heat in a muffle furnace until a clear melt is obtained. Cool the melt and dissolve it in dilute acid.[6]
-
-
Dilution: After cooling, quantitatively transfer the digested solution to a volumetric flask and dilute to a known volume with high-purity water. The final solution should have a tin concentration suitable for ICP-MS analysis.
Mass Spectrometric Analysis
-
Instrumentation: Utilize a high-resolution or multi-collector ICP-MS for the precise measurement of tin isotope ratios.
-
Instrument Tuning: Tune the ICP-MS to achieve optimal sensitivity, stability, and low oxide formation, particularly for tin isotopes.
-
Mass Calibration and Blank Measurement: Perform a mass calibration and measure the procedural blank to correct for any potential tin contamination.
-
Isotope Ratio Measurement: Analyze the prepared sample, the natural abundance tin standard, and the enriched ¹¹⁸Sn spike solution. Measure the intensity of at least two tin isotopes (e.g., ¹¹⁸Sn and ¹²⁰Sn).
-
Data Acquisition: Acquire data for a sufficient duration to achieve the desired measurement precision.
Table 4: Typical ICP-MS Operating Conditions for Tin Isotope Analysis
| Parameter | Setting |
| RF Power | 1200 - 1600 W |
| Plasma Gas Flow | 15 - 18 L min⁻¹ |
| Auxiliary Gas Flow | 0.8 - 1.2 L min⁻¹ |
| Nebulizer Gas Flow | 0.9 - 1.1 L min⁻¹ |
| Nebulizer Type | Concentric or PFA microflow |
| Spray Chamber | Cyclonic or double-pass |
| Sample Uptake Rate | 0.1 - 0.4 mL min⁻¹ |
| Detector Mode | Pulse counting and/or analog |
| Dwell Time per Isotope | 10 - 100 ms |
| Isotopes Monitored | ¹¹⁷Sn, ¹¹⁸Sn, ¹¹⁹Sn, ¹²⁰Sn |
Calculation of Tin Concentration
The concentration of tin in the original sample is calculated using the following general isotope dilution equation:
Csample = (mspike / msample) * Cspike * ( (Rspike - Rblend) / (Rblend - Rsample) ) * ( (∑Asample) / (∑Aspike) )
Where:
-
Csample: Concentration of tin in the sample
-
mspike: Mass of the spike solution added
-
msample: Mass of the sample taken
-
Cspike: Concentration of tin in the spike solution
-
Rspike: Isotope ratio of the spike (e.g., ¹²⁰Sn/¹¹⁸Sn)
-
Rblend: Isotope ratio of the sample-spike mixture
-
Rsample: Isotope ratio of the natural abundance tin in the sample
-
∑Asample: Sum of the atomic abundances of the isotopes in the natural tin
-
∑Aspike: Sum of the atomic abundances of the isotopes in the spike
Visualizations
The following diagrams illustrate the fundamental workflow and principles of the this compound IDMS technique.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. gcms.cz [gcms.cz]
- 3. Certification of butyltins and phenyltins in marine sediment certified reference material by species-specific isotope-dilution mass spectrometric analysis using synthesized 118Sn-enriched organotin compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. Determination of total tin in sediment reference materials by isotope dilution inductively coupled plasma mass spectrometry after alkali fusion - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. engg.k-state.edu [engg.k-state.edu]
The Role of Tin-118 in Stellar Nucleosynthesis: A Technical Guide
An in-depth exploration of the synthesis of Tin-118 in stellar environments, focusing on the underlying nuclear physics, experimental methodologies, and its significance in tracing stellar evolution.
Introduction
The vast array of elements observed in the cosmos is the product of a complex series of nuclear reactions occurring within stars and during explosive stellar events. The study of stellar nucleosynthesis seeks to unravel the precise pathways and physical conditions responsible for the creation of each isotope. Among the heavy elements, the tin (Sn) isotopic chain, with its ten stable isotopes, provides a unique laboratory for testing theories of neutron capture processes. This technical guide delves into the pivotal role of this compound (¹¹⁸Sn) in stellar nucleosynthesis research, offering a comprehensive overview for researchers, scientists, and professionals in related fields.
¹¹⁸Sn, a stable and relatively abundant isotope of tin, is primarily forged in the heart of evolved stars through the slow neutron capture process, or s-process. Its abundance serves as a crucial diagnostic tool, offering insights into the neutron flux, temperature, and density conditions within the stellar interiors where it is synthesized. This guide will detail the nuclear physics governing its formation, present the experimental techniques used to measure key reaction rates, and provide a quantitative understanding of its production.
Nucleosynthesis Pathways of this compound
The formation of heavy nuclei beyond iron is dominated by three main processes: the slow (s) neutron capture process, the rapid (r) neutron capture process, and the proton (p) capture process. For this compound, the s-process is the principal mechanism of production.
The s-Process: The Primary Source of this compound
The s-process involves the sequential capture of neutrons by seed nuclei, interspersed with beta decays. This process occurs in stellar environments with relatively low neutron densities, primarily in Asymptotic Giant Branch (AGB) stars. The reaction pathway proceeds along the valley of beta stability, gradually building up heavier elements.
The production of ¹¹⁸Sn via the s-process begins with lighter seed nuclei, predominantly from the iron peak. Through a series of neutron captures and subsequent beta decays, the nucleosynthesis flow reaches the tin isotopic chain. The direct precursor to ¹¹⁸Sn in the s-process is ¹¹⁷Sn, which captures a neutron to form ¹¹⁸Sn. The chain continues with the capture of a neutron by ¹¹⁸Sn to produce ¹¹⁹Sn.
The p-Process and r-Process: Minor Contributors
The p-process produces proton-rich isotopes through photodisintegration reactions ((γ,n), (γ,p), (γ,α)) on pre-existing s- and r-process seeds in explosive stellar environments like Type II supernovae. While some light p-nuclei are in the mass region of tin, ¹¹⁸Sn is not a p-nucleus and is not significantly produced via this mechanism. The p-process reaction network in the tin region is dominated by (γ,n) reactions, which drive material towards more neutron-deficient isotopes.
The r-process, characterized by rapid neutron captures in environments with extremely high neutron fluxes such as neutron star mergers, produces neutron-rich isotopes. The r-process path lies far from the valley of beta stability, and its contribution to the abundance of the relatively neutron-balanced ¹¹⁸Sn is considered to be negligible.
Quantitative Data: Neutron Capture Cross Sections
The production abundance of an isotope in the s-process is inversely proportional to its neutron capture cross section. Therefore, precise measurements of these cross sections are paramount for accurate stellar models. The Maxwellian-averaged cross section (MACS) is the key quantity, representing the cross section averaged over the thermal neutron energy distribution in the stellar interior.
The Karlsruhe Astrophysical Database of Nucleosynthesis in Stars (KADoNiS) provides a comprehensive compilation of experimental and theoretical MACS values. The table below summarizes the recommended MACS values for the tin isotopes on the primary s-process path leading to ¹¹⁸Sn at a typical s-process temperature of kT = 30 keV.
| Isotope | MACS at kT=30 keV (mb) | Uncertainty (mb) |
| ¹¹²Sn | 30.1 | ± 1.5 |
| ¹¹³Sn | 1040 | ± 100 |
| ¹¹⁴Sn | 20.3 | ± 0.8 |
| ¹¹⁵Sn | 145 | ± 6 |
| ¹¹⁶Sn | 13.8 | ± 0.4 |
| ¹¹⁷Sn | 43.1 | ± 0.7 |
| ¹¹⁸Sn | 62.1 | ± 0.6 |
Data sourced from the KADoNiS v1.0 database.
Experimental Protocols for Neutron Capture Cross Section Measurements
The determination of neutron capture cross sections for isotopes like ¹¹⁸Sn relies on sophisticated experimental techniques. The two primary methods employed are the time-of-flight (TOF) technique and the activation method.
Time-of-Flight (TOF) Method
The TOF method is a direct measurement technique that determines the neutron energy by measuring the time it takes for a neutron to travel a known distance.
Experimental Workflow:
-
Neutron Production: A pulsed beam of particles (e.g., protons or electrons) from an accelerator strikes a production target (e.g., spallation target at facilities like n_TOF at CERN or LANSCE at Los Alamos). This produces a broad spectrum of neutrons in short bursts.
-
Neutron Beam Collimation and Transport: The neutrons travel down a long, evacuated flight path. Collimators are used to define a narrow beam. The length of the flight path is crucial for energy resolution.
-
Sample Interaction: The pulsed neutron beam impinges on an enriched sample of the isotope of interest (e.g., ¹¹⁷Sn).
-
Gamma-Ray Detection: When a neutron is captured by a nucleus in the sample, the resulting compound nucleus de-excites by emitting a cascade of gamma rays. These gamma rays are detected by a highly efficient detector array (e.g., 4π BaF₂ calorimeters like DANCE or C₆D₆ liquid scintillators).
-
Data Acquisition and Analysis: The time difference between the initial neutron pulse and the detection of the gamma-ray cascade is recorded. This "time-of-flight" is used to calculate the kinetic energy of the captured neutron. The number of capture events at each neutron energy is used to determine the neutron capture cross section as a function of energy.
Activation Method
The activation method is an indirect technique that relies on the production of a radioactive isotope.
Experimental Workflow:
-
Sample Irradiation: A sample containing the target isotope is irradiated with a well-characterized neutron flux for a specific duration. The neutron source can be a nuclear reactor providing thermal or epithermal neutrons, or an accelerator-based source producing quasi-stellar neutron spectra.
-
Activity Measurement: After irradiation, the sample is removed and its radioactivity is measured. This is typically done by detecting the characteristic gamma rays emitted during the decay of the newly formed radioactive nuclei using high-resolution germanium detectors.
-
Cross Section Determination: The neutron capture cross section is determined from the measured activity, the known neutron flux, the irradiation time, and the decay properties of the product nucleus.
This method is particularly useful for measuring cross sections for reactions that produce a radioactive product with a convenient half-life and distinct gamma-ray signature.
Theoretical Modeling: The Hauser-Feshbach Model
For many unstable isotopes or in energy regions where experimental data is scarce, theoretical calculations are essential. The Hauser-Feshbach statistical model is a powerful tool for calculating neutron capture cross sections.[1][2][3]
The model assumes that the neutron capture process proceeds through the formation of a compound nucleus in statistical equilibrium. The cross section is then calculated based on the probabilities of the formation and decay of this compound nucleus. The key nuclear physics inputs for these calculations are:
-
Nuclear Level Densities: Describes the density of excited states in the compound nucleus.
-
Gamma-Ray Strength Functions: Governs the probability of gamma-ray emission from the compound nucleus.
-
Optical Model Potentials: Describes the interaction between the neutron and the target nucleus.
The accuracy of Hauser-Feshbach calculations depends critically on the quality of these input parameters, which are often constrained by experimental data.
The Significance of this compound in Stellar Nucleosynthesis Research
The study of ¹¹⁸Sn and its neighboring isotopes provides crucial constraints on models of s-process nucleosynthesis.
-
Testing Stellar Models: The comparison between the observed solar abundance of ¹¹⁸Sn and the abundances predicted by stellar models, which incorporate the measured neutron capture cross sections, serves as a stringent test of our understanding of stellar evolution and nucleosynthesis in AGB stars.
-
Constraining Neutron Density and Temperature: The s-process path can be affected by "branching points," where an unstable isotope has a half-life comparable to the neutron capture timescale. The relative abundances of isotopes around these branching points are sensitive to the neutron density and temperature of the stellar environment. While there are no major branching points that directly affect the main path to ¹¹⁸Sn, the overall abundance pattern of the tin isotopes provides an integrated constraint on the s-process conditions.
-
Validating Nuclear Models: Precise experimental data on the neutron capture cross sections of the tin isotopes, including ¹¹⁸Sn, are essential for validating and refining the theoretical models, such as the Hauser-Feshbach model, used to predict the cross sections of a vast number of nuclei for which no experimental data exists.
Conclusion
This compound stands as a key nuclide in the study of the s-process, the dominant mechanism for the production of about half of the heavy elements beyond iron. Its formation pathway, primarily through neutron capture on lighter tin isotopes in AGB stars, is well-established. The accurate determination of its neutron capture cross section, through sophisticated experimental techniques like the time-of-flight method, has been instrumental in refining our models of stellar nucleosynthesis. As a stable, s-only isotope, the abundance of ¹¹⁸Sn provides a clean and reliable diagnostic for the physical conditions within the stellar furnaces where the elements of our universe are forged. Future research, including more precise measurements and improved theoretical models, will continue to enhance our understanding of the role of ¹¹⁸Sn and the intricate processes of stellar alchemy.
References
- 1. Measuring neutron capture cross sections of radioactive nuclei: From activations at the FZK Van de Graaff to direct neutron captures in inverse kinematics with a storage ring at TRIUMF - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KADoNiS - Karlsruhe Astrophysical Database of Nucleosynthesis in Stars [exp-astro.de]
- 3. KADoNiS - Karlsruhe Astrophysical Database of Nucleosynthesis in Stars [exp-astro.de]
Measuring the Neutron Skin of Tin-118: A Technical Guide
The neutron skin, the difference between the root-mean-square (rms) radii of the neutron and proton distributions within a nucleus, provides a crucial testing ground for nuclear models and has profound implications for astrophysics, particularly the equation of state of neutron-rich matter found in neutron stars. For neutron-rich nuclei like Tin-118 (
118Sn
), where neutrons outnumber protons, the excess neutrons are pushed towards the nuclear periphery, forming this "skin." The thickness of this skin is highly sensitive to the density dependence of the nuclear symmetry energy, a key parameter in the equation of state that governs the properties of neutron stars.[1][2]
This technical guide provides an in-depth overview of the primary experimental methodologies employed to measure the neutron skin thickness, with a specific focus on this compound. It details the protocols for key experiments, presents quantitative data in a structured format, and illustrates the underlying principles and workflows through diagrams.
Experimental Methodologies and Protocols
Several experimental techniques, each with unique strengths and challenges, are utilized to probe the neutron distribution and determine the neutron skin thickness. The most prominent methods include hadronic scattering, parity-violating electron scattering, and coherent pion photoproduction.
Hadronic Scattering (Proton-Nucleus Elastic Scattering)
Hadronic probes, such as protons, are sensitive to both protons and neutrons via the strong nuclear force, making them effective tools for determining matter distributions. By analyzing the differential cross-sections of elastically scattered protons from the target nucleus, one can infer the parameters of the nuclear density distributions.
Experimental Protocol:
The determination of the neutron skin thickness of
118Sn
via proton scattering involves measuring the reaction cross sections (σR
-
Beam Production: A high-quality beam of protons is generated and accelerated to specific energies, typically in the range of 30-65 MeV for this type of measurement.[3][4]
-
Target Interaction: The proton beam is directed onto a thin foil of isotopically enriched
.118Sn -
Data Acquisition: A detector array measures the angular distribution of the elastically scattered protons, allowing for the determination of the reaction cross section.
-
Data Analysis (Kyushu g-matrix Folding Model): The measured reaction cross sections are compared with theoretical calculations from a nuclear reaction model. The Kyushu g-matrix folding model is a common choice.[3][4]
-
The model "folds" the nucleon-nucleon interaction (the g-matrix) with the nucleon density distributions of the target nucleus to calculate the optical potential.
-
The proton density distribution is often well-constrained by electron scattering experiments.
-
The parameters of the neutron density distribution are then adjusted within the model until the calculated reaction cross-sections match the experimental measurements.
-
The neutron skin thickness is derived from the resulting best-fit neutron and proton density profiles.
-
References
An In-depth Technical Guide to Troubleshooting and Optimization of Core Laboratory Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive resource for troubleshooting and optimizing essential laboratory techniques crucial for research and drug development. It offers detailed experimental protocols, quantitative data for comparative analysis, and visual representations of key biological pathways and experimental workflows to enhance understanding and practical application.
Western Blotting: Troubleshooting and Optimization
Western blotting is a fundamental technique for protein detection and quantification. However, achieving clean, specific, and reproducible results can be challenging. This section outlines common problems encountered during Western blotting and provides systematic approaches to optimization.
Troubleshooting Common Western Blotting Issues
Several common problems can arise during Western blotting, leading to ambiguous or uninterpretable results. These issues often relate to signal intensity, background noise, and non-specific bands.[1]
| Problem | Potential Causes | Solutions and Optimization Strategies |
| Weak or No Signal | Inefficient protein transfer; Low antibody concentration; Insufficient protein load; Inactive enzyme or substrate. | Verify transfer efficiency with a reversible stain like Ponceau S. Optimize primary and secondary antibody concentrations through titration. Increase the amount of protein loaded onto the gel. Ensure enzyme conjugates and substrates are within their expiration dates and properly stored. |
| High Background | Antibody concentration too high; Insufficient blocking; Inadequate washing; Membrane dried out. | Reduce the concentration of primary and/or secondary antibodies.[2] Increase the duration and/or concentration of the blocking agent (e.g., 5% non-fat milk or BSA). Increase the number and duration of wash steps.[2] Ensure the membrane remains hydrated throughout the procedure. |
| Non-Specific Bands | Primary antibody concentration is too high; Non-specific binding of the secondary antibody; Protein degradation; Contamination. | Titrate the primary antibody to the lowest concentration that still provides a strong specific signal.[1] Run a secondary antibody-only control to check for non-specific binding. Use fresh samples and protease inhibitors to prevent protein degradation. Ensure all buffers and reagents are free of contaminants. |
| Uneven Bands ("Smiling") | Uneven heat distribution during electrophoresis; Gel polymerization issues. | Run the gel at a lower voltage to minimize heat generation. Ensure the gel is uniformly cast and fully polymerized before running. |
Experimental Protocol: Western Blotting
This protocol outlines the key steps for performing a successful Western blot.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford).
-
Mix the desired amount of protein (typically 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
-
Gel Electrophoresis:
-
Load the denatured protein samples into the wells of a polyacrylamide gel (SDS-PAGE).
-
Run the gel in electrophoresis buffer at a constant voltage until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Equilibrate the gel, membrane (PVDF or nitrocellulose), and filter papers in transfer buffer.
-
Assemble the transfer stack (filter paper, gel, membrane, filter paper) and perform the transfer using a wet or semi-dry transfer system.
-
-
Blocking:
-
After transfer, block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C or for 1-2 hours at room temperature with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with wash buffer (e.g., TBST).
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again three times for 5-10 minutes each with wash buffer.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system or X-ray film.
-
Logical Workflow for Western Blot Troubleshooting
ELISA: Troubleshooting and Optimization
The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used plate-based assay for detecting and quantifying proteins, antibodies, and hormones. Optimizing ELISA performance is critical for obtaining accurate and reproducible data.
Troubleshooting Common ELISA Issues
Common issues in ELISA include high background, weak or no signal, and high variability between replicates.
| Problem | Potential Causes | Solutions and Optimization Strategies |
| High Background | Insufficient washing; Antibody concentration too high; Blocking is inadequate; Cross-reactivity. | Increase the number and vigor of wash steps. Titrate primary and secondary antibody concentrations. Optimize blocking buffer composition and incubation time. Use more specific antibodies or a different assay format. |
| Weak or No Signal | Reagents prepared incorrectly or expired; Insufficient incubation times; Low antibody or antigen concentration; Incorrect plate type. | Prepare fresh reagents and check expiration dates. Optimize incubation times for each step. Increase the concentration of antibodies or the amount of sample. Use high-protein-binding ELISA plates. |
| High Variability | Pipetting errors; Inconsistent washing; Edge effects; Improper mixing of reagents. | Use calibrated pipettes and ensure consistent technique. Ensure all wells are washed uniformly. Avoid using the outer wells of the plate or fill them with buffer. Thoroughly mix all reagents before use. |
Comparison of ELISA Formats
Different ELISA formats offer varying levels of sensitivity and specificity. The choice of format depends on the specific application.[3]
| ELISA Format | Principle | Advantages | Disadvantages | Typical Sensitivity |
| Direct ELISA | Antigen is coated on the plate, and a primary antibody conjugated to an enzyme is used for detection. | Fewer steps, faster. | Less sensitive, requires labeled primary antibody for each antigen. | Low to moderate. |
| Indirect ELISA | Antigen is coated on the plate, followed by an unlabeled primary antibody and then an enzyme-conjugated secondary antibody. | More sensitive than direct ELISA, flexible as one labeled secondary can be used for multiple primary antibodies. | More steps, potential for cross-reactivity of the secondary antibody. | Moderate to high.[4] |
| Sandwich ELISA | A capture antibody is coated on the plate, which binds the antigen from the sample. A second, enzyme-conjugated detection antibody then binds to the captured antigen. | High specificity and sensitivity, suitable for complex samples. | Requires a matched pair of antibodies that recognize different epitopes on the antigen. | High. |
| Competitive ELISA | The sample antigen competes with a labeled antigen for binding to a limited amount of capture antibody. The signal is inversely proportional to the amount of antigen in the sample. | Suitable for small molecules and when only one antibody is available. | Can be less sensitive and have a smaller dynamic range. | Varies, can be high for small molecules. |
Experimental Protocol: Sandwich ELISA
This protocol provides a general guideline for a sandwich ELISA.
-
Plate Coating:
-
Dilute the capture antibody to the optimal concentration in a coating buffer (e.g., PBS or carbonate-bicarbonate buffer).
-
Add 100 µL of the diluted capture antibody to each well of a high-protein-binding 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of wash buffer (e.g., PBST).
-
Add 200 µL of blocking buffer (e.g., 1% BSA in PBST) to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with wash buffer.
-
Prepare a serial dilution of the standard protein in blocking buffer.
-
Add 100 µL of the standards and samples to the appropriate wells.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add 100 µL of the diluted, enzyme-conjugated detection antibody to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Substrate Development and Measurement:
-
Wash the plate five times with wash buffer.
-
Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
Stop the reaction by adding 50 µL of stop solution (e.g., 2N H₂SO₄).
-
Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Experimental Workflow for ELISA Optimization
CRISPR-Cas9 Gene Editing: Troubleshooting and Optimization
CRISPR-Cas9 has become a powerful tool for genome editing, but its efficiency can vary depending on several factors. This section addresses common challenges and strategies for optimizing CRISPR-Cas9 experiments.
Troubleshooting Common CRISPR-Cas9 Issues
Low editing efficiency and off-target effects are the most frequent challenges in CRISPR-Cas9 experiments.[5]
| Problem | Potential Causes | Solutions and Optimization Strategies |
| Low Editing Efficiency | Suboptimal sgRNA design; Inefficient delivery of CRISPR components; Cell type is difficult to transfect; Cas9 or sgRNA expression is low. | Design and test multiple sgRNAs for the target gene. Optimize the delivery method (e.g., electroporation, lipofection, viral transduction) for the specific cell type. Use a high-fidelity Cas9 variant. Ensure the promoter driving Cas9 and sgRNA expression is active in the target cells. |
| Off-Target Effects | Poor sgRNA design with homology to other genomic regions; High concentration of Cas9 and sgRNA. | Use sgRNA design tools that predict off-target sites. Use a high-fidelity Cas9 nuclease. Titrate the amount of Cas9 and sgRNA to the lowest effective concentration. Use a Cas9 nickase approach with two sgRNAs. |
| Cell Toxicity | High concentration of CRISPR components; Immune response to viral vectors. | Optimize the dosage of Cas9 and sgRNA. Consider using ribonucleoprotein (RNP) delivery instead of plasmid or viral delivery to reduce the duration of Cas9 expression. |
Comparison of CRISPR-Cas9 Delivery Methods
The choice of delivery method significantly impacts editing efficiency and cell viability.
| Delivery Method | Principle | Advantages | Disadvantages | Typical Editing Efficiency |
| Plasmid Transfection | Delivery of plasmids encoding Cas9 and sgRNA using lipid-based reagents. | Simple, cost-effective. | Lower efficiency in some cell types, potential for prolonged Cas9 expression leading to off-target effects. | 10-70% |
| Electroporation | Use of an electrical pulse to create transient pores in the cell membrane for the entry of plasmids, mRNA, or RNPs. | High efficiency in a wide range of cell types, including difficult-to-transfect cells. | Can cause significant cell death. | 40-90%[6] |
| Viral Transduction (e.g., AAV, Lentivirus) | Use of viral vectors to deliver the genetic material encoding Cas9 and sgRNA. | High efficiency, suitable for in vivo applications. | Potential for immunogenicity and insertional mutagenesis (with lentivirus). | 50-90% |
| Ribonucleoprotein (RNP) Delivery | Direct delivery of a pre-complexed Cas9 protein and synthetic sgRNA. | Rapid action, reduced off-target effects due to transient Cas9 presence, DNA-free. | Can be more expensive, requires optimization of delivery. | 60-95%[6] |
Experimental Protocol: CRISPR-Cas9 Gene Knockout via RNP Electroporation
This protocol describes a general workflow for gene knockout using Cas9 RNP delivery.
-
sgRNA Design and Synthesis:
-
Design 2-3 sgRNAs targeting an early exon of the gene of interest using a web-based design tool.
-
Synthesize the sgRNAs in vitro or order chemically synthesized sgRNAs.
-
-
RNP Complex Formation:
-
Resuspend the lyophilized sgRNA in nuclease-free buffer.
-
Mix the sgRNA and purified Cas9 protein at a specific molar ratio (e.g., 1.2:1) in an appropriate buffer.
-
Incubate at room temperature for 10-20 minutes to allow for RNP complex formation.
-
-
Cell Preparation and Electroporation:
-
Culture the target cells to the optimal density.
-
Harvest and resuspend the cells in a compatible electroporation buffer.
-
Add the pre-formed RNPs to the cell suspension.
-
Transfer the cell-RNP mixture to an electroporation cuvette and apply the optimized electrical pulse using an electroporator.
-
-
Post-Electroporation Culture and Analysis:
-
Immediately transfer the electroporated cells to a pre-warmed culture medium.
-
Culture the cells for 48-72 hours to allow for gene editing to occur.
-
Harvest a portion of the cells for genomic DNA extraction.
-
Analyze the editing efficiency using methods such as the T7 Endonuclease I (T7E1) assay, Sanger sequencing with decomposition analysis, or next-generation sequencing (NGS).
-
Signaling Pathway Example: EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and is often dysregulated in cancer, making it a common target for drug development and CRISPR-based studies.
Polymerase Chain Reaction (PCR): Troubleshooting and Optimization
PCR is a cornerstone of molecular biology for amplifying specific DNA sequences. Optimizing PCR is essential for achieving high specificity and yield.
Troubleshooting Common PCR Issues
| Problem | Potential Causes | Solutions and Optimization Strategies |
| No or Low Yield of PCR Product | Suboptimal annealing temperature; Poor primer design; Low template concentration or quality; Incorrect MgCl₂ concentration. | Optimize the annealing temperature using a gradient PCR. Redesign primers with appropriate length, GC content, and melting temperature (Tm). Increase the amount of template DNA or use higher quality DNA. Titrate the MgCl₂ concentration (typically 1.5-2.5 mM). |
| Non-Specific Amplification | Annealing temperature is too low; Primer-dimer formation; High primer concentration; Contamination. | Increase the annealing temperature in increments of 1-2°C. Redesign primers to avoid self-complementarity. Reduce the primer concentration. Use fresh, sterile reagents and dedicated PCR workstations. |
| Smeared Bands on Gel | Too many cycles; High template concentration; Enzyme concentration is too high. | Reduce the number of PCR cycles. Decrease the amount of template DNA. Reduce the concentration of DNA polymerase. |
Experimental Protocol: Standard PCR
-
Reaction Setup:
-
On ice, prepare a master mix containing nuclease-free water, 10x PCR buffer, dNTPs, forward primer, reverse primer, and DNA polymerase.
-
Aliquot the master mix into individual PCR tubes.
-
Add the DNA template (1-100 ng of genomic DNA or 1-10 ng of plasmid DNA) to each tube.
-
The final reaction volume is typically 25-50 µL.
-
-
Thermal Cycling:
-
Place the PCR tubes in a thermal cycler and run a program with the following general steps:
-
Initial Denaturation: 95°C for 2-5 minutes.
-
Cycling (30-35 cycles):
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55-65°C for 30 seconds (optimize based on primer Tm).
-
Extension: 72°C for 1 minute per kb of the expected product.
-
-
Final Extension: 72°C for 5-10 minutes.
-
Hold: 4°C.
-
-
-
Analysis:
-
Mix the PCR product with a loading dye.
-
Run the mixture on an agarose gel containing a DNA stain (e.g., ethidium bromide or SYBR Safe).
-
Visualize the DNA bands under UV light and compare their size to a DNA ladder.
-
Recombinant Protein Expression and Purification: Troubleshooting and Optimization
Producing high yields of soluble, correctly folded recombinant protein in E. coli is a common goal in drug discovery and research. Optimization of expression and purification is often required.
Troubleshooting Common Protein Expression and Purification Issues
| Problem | Potential Causes | Solutions and Optimization Strategies |
| Low or No Protein Expression | Suboptimal induction conditions (IPTG concentration, temperature, time); Codon bias; Toxic protein. | Optimize IPTG concentration (0.1-1 mM), induction temperature (18-37°C), and duration.[7][8] Use an E. coli strain that supplies tRNAs for rare codons. Use a lower induction temperature and shorter induction time for potentially toxic proteins. |
| Insoluble Protein (Inclusion Bodies) | High expression rate; Protein contains hydrophobic regions or lacks proper folding partners in E. coli. | Lower the induction temperature (e.g., 18-25°C) and IPTG concentration to slow down expression.[9] Co-express with chaperones or use a solubility-enhancing fusion tag (e.g., MBP, GST). |
| Low Purity After Purification | Non-specific binding to the affinity resin; Inefficient washing; Protein degradation. | Increase the stringency of the wash buffer (e.g., by adding low concentrations of the elution agent). Increase the volume and number of wash steps. Add protease inhibitors to all buffers and keep samples on ice. |
Optimization of Protein Expression Conditions
Optimizing induction conditions is crucial for maximizing the yield of soluble protein.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Expected Outcome |
| Temperature | 37°C | 25°C | 18°C | Lower temperatures often increase the yield of soluble protein.[9] |
| IPTG Concentration | 0.1 mM | 0.5 mM | 1.0 mM | Lower IPTG concentrations can reduce the rate of expression and improve solubility.[7][8] |
| Induction Time | 4 hours | 8 hours | Overnight (at lower temp) | Longer induction times at lower temperatures can increase overall yield. |
Experimental Protocol: IPTG-Inducible Protein Expression in E. coli
-
Inoculation and Growth:
-
Inoculate a single colony of E. coli (e.g., BL21(DE3)) transformed with the expression plasmid into 5 mL of LB medium containing the appropriate antibiotic.
-
Grow overnight at 37°C with shaking.
-
The next day, inoculate a larger volume of LB medium with the overnight culture (1:100 dilution).
-
Grow at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
-
-
Induction:
-
Cool the culture to the desired induction temperature (e.g., 18°C).
-
Add IPTG to the final desired concentration (e.g., 0.5 mM).
-
Continue to grow the culture at the induction temperature with shaking for the desired duration (e.g., 16-20 hours at 18°C).[9]
-
-
Cell Harvest and Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to separate the soluble fraction from the insoluble fraction (containing inclusion bodies).
-
-
Protein Purification (e.g., His-tag):
-
Apply the soluble fraction to an equilibrated Ni-NTA affinity column.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole.
-
Analyze the purified protein by SDS-PAGE and determine its concentration.
-
Cell-Based Assays for High-Throughput Screening: Troubleshooting and Optimization
Cell-based assays are essential for drug discovery, providing a more physiologically relevant context than biochemical assays. Optimizing these assays for high-throughput screening (HTS) requires careful attention to detail to ensure robustness and reproducibility.
Troubleshooting Common HTS Cell-Based Assay Issues
| Problem | Potential Causes | Solutions and Optimization Strategies |
| High Well-to-Well Variability | Inconsistent cell seeding; Edge effects in microplates; Pipetting inaccuracies. | Use an automated cell dispenser for uniform seeding. Avoid using the outer rows and columns of the plate or fill them with media/buffer. Use automated liquid handlers for precise reagent addition. |
| Low Signal-to-Background Ratio | Suboptimal reagent concentrations; Inappropriate assay endpoint; High background fluorescence/luminescence from compounds or media. | Titrate all critical reagents (e.g., antibodies, substrates). Choose a more sensitive detection method or a different assay endpoint. Screen for compound interference and use appropriate controls. |
| Assay Drift Over Time | Temperature or evaporation gradients across the plate; Instability of reagents. | Ensure uniform incubation conditions. Prepare fresh reagents and use them within their stability window. Process plates in a consistent and timely manner. |
Experimental Protocol: Cell Viability Assay for Drug Screening
This protocol outlines a typical workflow for a cell viability assay in a 96-well format.
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Dilute the cells to the optimal seeding density in the culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate overnight at 37°C and 5% CO₂ to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in the culture medium.
-
Remove the old medium from the cell plate and add 100 µL of the compound dilutions to the respective wells.
-
Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Viability Measurement (e.g., using a resazurin-based assay):
-
Prepare the viability reagent according to the manufacturer's instructions.
-
Add the appropriate volume of the reagent (e.g., 20 µL) to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the fluorescence or absorbance using a plate reader.
-
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the cell viability against the compound concentration and determine the IC₅₀ value.
-
Signaling Pathway Example: NF-κB Signaling
The NF-κB signaling pathway is a key regulator of inflammation, immunity, and cell survival. It is a frequent target in drug discovery for inflammatory diseases and cancer.
References
- 1. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group | 武汉三鹰生物技术有限公司 [ptgcn.com]
- 2. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 3. A Complete Guide to ELISA Formats- XL Biotech [xlbiotec.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. azurebiosystems.com [azurebiosystems.com]
- 6. Advances in CRISPR Delivery Methods: Perspectives and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. Strategies to Optimize Protein Expression in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Complexities of Tin-118 Mass Spectrometry: A Technical Guide to Common Interferences
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals on identifying and mitigating common interferences in Tin-118 (¹¹⁸Sn) mass spectrometry. This document provides in-depth analysis of isobaric, polyatomic, and doubly-charged interferences, complete with detailed experimental protocols and visual workflows to ensure accurate and reliable measurements.
The precise and accurate quantification of this compound is critical in various fields, including geochemistry, environmental monitoring, and the development of tin-based pharmaceuticals. However, like many isotopes, the analysis of ¹¹⁸Sn by mass spectrometry is susceptible to a range of spectral interferences that can significantly compromise data quality. This technical guide offers a detailed exploration of these challenges and provides practical solutions for their mitigation.
Understanding the Specter of Interference
In mass spectrometry, interference occurs when ions with the same mass-to-charge ratio (m/z) as the analyte of interest are detected, leading to an artificially inflated signal. For ¹¹⁸Sn, these interferences can be broadly categorized into three types:
-
Isobaric Interferences: These are caused by isotopes of other elements that have the same nominal mass as ¹¹⁸Sn. While several elements have isotopes with a mass number of 118, their exact masses differ slightly from that of ¹¹⁸Sn. High-resolution mass spectrometers can often resolve these, but in lower-resolution instruments, they can be a significant source of error.
-
Polyatomic (or Molecular) Interferences: These are formed in the plasma from the sample matrix, acids, and atmospheric gases. These molecular ions can have the same nominal mass as ¹¹⁸Sn, leading to spectral overlap.
-
Doubly-Charged Ion Interferences: Ions of heavier elements with a +2 charge can appear at half their mass-to-charge ratio. For instance, an ion with a mass of 236 and a +2 charge would appear at m/z 118, directly overlapping with ¹¹⁸Sn.
Quantitative Data on Potential Interferences
Accurate identification of potential interferences requires precise mass data. The table below summarizes the exact masses of ¹¹⁸Sn and its potential isobaric interferences.
| Isotope / Ion | Exact Mass (amu) | Type of Interference |
| ¹¹⁸Sn | 117.901607 | Analyte |
| ¹¹⁸Cd | 117.906922 | Isobaric |
| ¹¹⁸In | 117.906357 | Isobaric |
| ¹¹⁸Sb | 117.90553 | Isobaric |
| ¹¹⁸Te | 117.905854 | Isobaric |
| ¹¹⁸Xe | 117.916179 | Isobaric |
| ⁹⁶Zr¹⁶O₂⁺ | ~117.89 | Polyatomic |
| ⁹⁴Mo¹⁶O¹H⁺ | ~117.91 | Polyatomic |
| ²³⁶U²⁺ | ~118.025 | Doubly-Charged |
Note: The exact masses of polyatomic and doubly-charged ions can vary slightly depending on the specific isotopes involved and instrumental conditions.
Experimental Protocols for Interference Mitigation
Several strategies can be employed to mitigate these interferences, ranging from instrumental techniques to mathematical corrections.
Collision/Reaction Cell (CRC) Technology
Modern Inductively Coupled Plasma Mass Spectrometry (ICP-MS) instruments are often equipped with a collision/reaction cell (CRC) to reduce polyatomic interferences.
Experimental Protocol: Using a Dynamic Reaction Cell (DRC) for Polyatomic Interference Removal
This protocol is particularly useful for the analysis of ¹¹⁸Sn in complex biological matrices.
-
Sample Preparation: Digest the biological sample using a suitable microwave digestion procedure with high-purity nitric acid and hydrogen peroxide. Dilute the digested sample with deionized water to an appropriate concentration.
-
Instrument Tuning: Tune the ICP-MS to optimize sensitivity and minimize oxide formation (e.g., CeO⁺/Ce⁺ < 2%).
-
DRC Setup:
-
Reaction Gas: Introduce a reactive gas, such as ammonia (NH₃) or oxygen (O₂), into the dynamic reaction cell.
-
Gas Flow Rate: Optimize the flow rate of the reaction gas. A typical starting point for ammonia is 0.5-1.0 mL/min.
-
Quadrupole Bias (RPq): Optimize the RPq (q-parameter of the DRC quadrupole) to selectively destabilize and remove interfering polyatomic ions while allowing ¹¹⁸Sn⁺ ions to pass through to the analyzer.
-
-
Data Acquisition: Acquire data for ¹¹⁸Sn, monitoring for a decrease in background signal at m/z 118 in the presence of the reaction gas.
-
Quantification: Use a calibration curve prepared from certified tin standards in a matrix that matches the samples as closely as possible.
Mathematical Correction for Isobaric Interferences
When isobaric interferences cannot be instrumentally resolved, mathematical corrections can be applied. This involves monitoring another isotope of the interfering element that is free from interference and using the known natural isotopic abundance ratios to subtract the contribution of the interfering isotope from the analyte signal.
Experimental Protocol: Mathematical Correction for a Hypothetical ¹¹⁸Te Interference
-
Isotope Selection:
-
Analyte isotope: ¹¹⁸Sn
-
Interfering isobar: ¹¹⁸Te
-
Interference-free isotope of the interfering element: ¹²⁵Te (or another suitable isotope of Te)
-
-
Data Acquisition: Measure the signal intensities at m/z 118 and m/z 125.
-
Correction Equation: Apply the following equation to calculate the corrected signal for ¹¹⁸Sn:
-
Corrected ¹¹⁸Sn Signal = Total Signal at m/z 118 - (Measured Signal at m/z 125 * (Natural Abundance of ¹¹⁸Te / Natural Abundance of ¹²⁵Te))
-
-
Implementation: This correction can often be programmed directly into the ICP-MS software for real-time data processing.
High-Resolution Mass Spectrometry
For isobaric interferences with a sufficient mass difference from ¹¹⁸Sn, high-resolution ICP-MS (HR-ICP-MS) can be used to physically separate the analyte peak from the interference peak. This technique requires specialized instrumentation capable of high mass resolving power.
Signaling Pathways of Interference Formation
Understanding the origin of interferences is key to preventing their formation. The following diagram illustrates a simplified pathway for the formation of a common type of polyatomic interference.
Conclusion
The accurate determination of this compound by mass spectrometry is achievable with a thorough understanding of potential interferences and the implementation of appropriate mitigation strategies. By carefully selecting analytical isotopes, utilizing advanced instrumentation such as collision/reaction cells, and applying mathematical corrections when necessary, researchers can ensure the integrity and reliability of their data. This guide provides a foundational framework for developing robust analytical methods for ¹¹⁸Sn, empowering scientists in their diverse fields of research and development.
Optimizing Detector Efficiency for Tin-118 Gamma Rays: A Technical Guide
This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on optimizing gamma ray detector efficiency, with a specific focus on the gamma emissions from the de-excitation of Tin-118 (¹¹⁸Sn). The principles and protocols detailed herein are designed to ensure accurate and reproducible quantification of ¹¹⁸Sn gamma rays in various experimental settings.
Understanding the ¹¹⁸Sn Gamma Ray Signature
This compound is a stable isotope, but its excited states can be populated through nuclear reactions, such as the beta decay of Indium-118 (¹¹⁸In) or the thermal neutron capture by Tin-117 (¹¹⁷Sn(n,γ)¹¹⁸Sn). The subsequent de-excitation of the ¹¹⁸Sn nucleus produces a spectrum of gamma rays. Key studies have identified numerous gamma transitions. For instance, in experiments using the GRIFFIN spectrometer, the decay of the 5+ isomer of ¹¹⁸In to excited states in ¹¹⁸Sn resulted in the observation of 99 transitions. Another study involving thermal neutron capture identified 423 gamma-ray transitions within the ¹¹⁸Sn level scheme. While a complete list is extensive, the optimization process applies to the entire energy spectrum emitted during de-excitation.
Fundamentals of Gamma Ray Detection
Effective optimization begins with a solid understanding of detector performance metrics. The two most critical parameters are:
-
Detection Efficiency: The ratio of the number of pulses recorded by the detector to the number of gamma rays emitted by the source. It is a function of the gamma-ray energy, detector material, size, and the geometry of the setup.
-
Energy Resolution: The ability of a detector to distinguish between two gamma rays with closely spaced energies. It is typically expressed as the Full Width at Half Maximum (FWHM) of a specific photopeak. High-resolution detectors are crucial for accurately identifying and quantifying radionuclides in complex spectra.[1]
Detector Selection for ¹¹⁸Sn Gamma Rays
The choice of detector is a critical first step in optimizing measurement efficiency. The primary options are High-Purity Germanium (HPGe) detectors and inorganic scintillation detectors.
-
High-Purity Germanium (HPGe) Detectors: HPGe detectors are semiconductor devices renowned for their superior energy resolution (e.g., ~2.0 keV at 1332 keV).[1] This makes them ideal for resolving the complex gamma-ray spectra that can arise from ¹¹⁸Sn de-excitation.[2] Their main drawback is a typically lower intrinsic efficiency compared to scintillators and the need for cryogenic cooling.[3]
-
Scintillation Detectors: These detectors operate by converting the energy of a gamma ray into a flash of light, which is then converted into an electrical pulse. They offer high detection efficiency but have poorer energy resolution compared to HPGe detectors.[4] Common materials include Sodium Iodide (NaI(Tl)), Lanthanum Bromide (LaBr₃(Ce)), and Strontium Iodide (SrI₂(Eu)). For example, LaBr₃(Ce) offers significantly better resolution (2.7% - 3.3% at 662 keV) than NaI(Tl).
| Detector Type | Material | Typical Energy Resolution (FWHM @ 662 keV) | Key Advantages | Key Disadvantages |
| Semiconductor | HPGe | < 1.5 keV | Excellent energy resolution | Lower efficiency, requires cooling |
| Scintillator | NaI(Tl) | ~44 keV (6.6%) | High efficiency, low cost | Poor energy resolution |
| Scintillator | LaBr₃(Ce) | ~18-22 keV (2.7-3.3%) | Very good resolution (for a scintillator), fast response | Intrinsic radioactivity, higher cost |
| Scintillator | SrI₂(Eu) | ~18-22 keV (2.7-3.3%) | Excellent resolution (comparable to LaBr₃), no intrinsic background | Hygroscopic, higher cost |
| Scintillator | Plastic | Poor | Low cost, large volumes, fast timing | Very poor energy resolution, low light output |
Core Optimization Strategies
Optimizing detection efficiency involves a multi-faceted approach encompassing geometry, shielding, and detector characteristics.
The geometric arrangement of the source and detector is paramount. The number of gamma rays intercepting the detector is governed by the solid angle. To maximize the solid angle, the source-to-detector distance should be minimized. However, it is crucial to maintain a reproducible geometry for all measurements, including calibrations, to ensure accuracy.
Gamma-ray background from natural sources (e.g., cosmic rays, radionuclides in surrounding materials) can significantly reduce detection sensitivity.[2][5] A well-designed shield, typically constructed from 10 cm of lead with copper lining to absorb lead X-rays, can reduce background by orders of magnitude.
For a given detector material, increasing the thickness or volume generally increases the probability of a gamma ray interacting within the detector, thus improving efficiency.[6] This is especially true for higher-energy gamma rays. Monte Carlo simulation codes like MCNP and GEANT4 are powerful tools for optimizing detector dimensions for specific applications before procurement.[6][7] For example, simulations have shown that for plastic scintillators, a thickness of 50 mm is optimal for detecting gamma rays from ¹³⁷Cs and ⁶⁰Co.[6]
Experimental Protocols
Accurate and repeatable measurements rely on standardized experimental procedures.
Efficiency calibration is a critical procedure that relates the count rate in a photopeak to the emission rate of the source radionuclide.[8] This is accomplished by measuring sources with well-known activities and gamma-ray energies.
Methodology:
-
Source Selection: Use a certified multi-nuclide reference source or a set of individual calibrated sources (e.g., ¹³³Ba, ¹⁵²Eu, ⁶⁰Co) that cover the energy range of interest for ¹¹⁸Sn.[3][9] Certified Reference Materials (CRMs) of natural origin can also be used.[10]
-
Geometric Setup: Place the calibration source at a fixed, reproducible distance from the detector face. This geometry must be identical to the one used for subsequent sample measurements.
-
Data Acquisition: Acquire a gamma-ray spectrum for a duration sufficient to achieve low statistical uncertainty in the photopeak areas (typically <1%).[10]
-
Peak Analysis: For each prominent gamma-ray peak from the standard source, determine the net peak area (total counts minus background).
-
Efficiency Calculation: Calculate the full-energy peak efficiency (ε) for each gamma-ray energy (E) using the formula:
-
ε(E) = (Net Count Rate) / (Source Activity × Gamma-ray Emission Probability)
-
-
Efficiency Curve Generation: Plot the calculated efficiencies as a function of gamma-ray energy. Fit the data points with a suitable function (e.g., a polynomial in a log-log scale) to create a continuous efficiency curve.[10] This curve allows for the determination of detector efficiency at any energy within the calibrated range.
Caption: Workflow for HPGe detector efficiency calibration.
This protocol outlines the process of measuring a sample containing the ¹¹⁸Sn source and analyzing the resulting spectrum.
Methodology:
-
Sample Preparation: Prepare the ¹¹⁸Sn-containing sample in a manner that is identical in size, shape, and composition (matrix) to the calibration source to the greatest extent possible. This minimizes variations in gamma-ray attenuation (self-absorption).
-
Geometric Setup: Place the sample in the exact same position relative to the detector as was used for the efficiency calibration.
-
Data Acquisition: Acquire the gamma-ray spectrum using a Multi-Channel Analyzer (MCA) for a predetermined counting time.
-
Spectrum Analysis:
-
Identify the full-energy peaks corresponding to the gamma-ray emissions from ¹¹⁸Sn de-excitation.
-
Determine the net area for each peak of interest.
-
-
Activity Calculation:
-
For each identified ¹¹⁸Sn gamma-ray energy, find the corresponding detection efficiency from the calibration curve.
-
Calculate the activity of the ¹¹⁸Sn source using the net peak area, efficiency, and the known gamma-ray emission probability.
-
Caption: Workflow for sample measurement and activity calculation.
Advanced Optimization Techniques
For nuclei like ¹¹⁸Sn that de-excite via a cascade of multiple gamma rays, gamma-gamma (γ-γ) coincidence counting can be a powerful technique. This method uses multiple detectors and only records events where two gamma rays are detected simultaneously. It dramatically reduces background from single-photon events, thereby improving the signal-to-noise ratio for cascade gamma rays.
When the sample geometry is complex or differs significantly from the calibration standards, computational methods are invaluable.
-
Monte Carlo Simulation: Codes like GEANT4 and MCNP can be used to build a detailed virtual model of the detector and the sample.[6][9] By simulating the transport of gamma rays, these tools can accurately calculate the detector efficiency for complex geometries, eliminating the need for physical calibration standards that match the sample.
-
Efficiency Transfer Software: Software like EFFTRAN uses a reference efficiency calibration measured in a simple geometry to calculate the efficiency for a different, more complex sample geometry.[9]
Caption: Logical workflow for Monte Carlo efficiency simulation.
References
- 1. Optimized production of dual-isotope sources for gamma detector calibration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of detector efficiency and energy resolution on gamma-ray background rejection in mobile spectroscopy and imaging systems [inis.iaea.org]
- 3. djs.si [djs.si]
- 4. pubs.aip.org [pubs.aip.org]
- 5. epa.gov [epa.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. nist.gov [nist.gov]
- 9. rjp.nipne.ro [rjp.nipne.ro]
- 10. mdpi.com [mdpi.com]
Mitigating the Whisper: A Technical Guide to Background Reduction in Tin-118 Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
The search for neutrinoless double beta decay (0νββ) is a paramount endeavor in particle physics, holding the potential to unveil the fundamental nature of neutrinos and the existence of physics beyond the Standard Model. Tin-118 (¹¹⁸Sn) is one of the candidate isotopes for this rare decay. However, the exceedingly long predicted half-life of this process necessitates an unprecedented suppression of background radiation, which can mimic the signal of interest. This technical guide provides an in-depth overview of the core techniques and experimental protocols for background reduction in experiments utilizing tin isotopes, with a focus on the methodologies applicable to a hypothetical ¹¹⁸Sn experiment. The principles and techniques outlined are drawn from leading low-background experiments, including those using cryogenic bolometers and semiconductor detectors.
While a dedicated, large-scale experiment for ¹¹⁸Sn is not currently in operation, the groundwork laid by experiments such as TIN.TIN (using ¹²⁴Sn cryogenic bolometers) and COBRA (using Cadmium Zinc Telluride (CdZnTe) detectors to study various isotopes, including those of tin) provides a robust framework for understanding the necessary background mitigation strategies.
Core Principles of Background Reduction
The fundamental strategy for background reduction in rare event searches is a multi-pronged approach that involves minimizing the sources of radiation reaching the detector and actively identifying and rejecting residual background events. This can be broadly categorized into passive shielding, active shielding, material selection and purification, and signal discrimination techniques.
Passive Shielding
Passive shielding involves surrounding the detector with layers of high-density, radio-pure materials to attenuate external radiation, primarily gamma rays and neutrons.
Experimental Protocol for Passive Shielding:
-
Lead Shielding: An outer layer of high-purity, low-activity lead, typically 15-30 cm thick, is used to absorb high-energy gamma rays from the surrounding environment. It is crucial to use lead with a low concentration of the radioactive isotope ²¹⁰Pb.
-
Copper Shielding: An inner layer of high-purity, oxygen-free high thermal conductivity (OFHC) copper, typically 5-10 cm thick, is placed inside the lead shield. Copper is an excellent gamma absorber and is generally more radio-pure than lead.
-
Neutron Shielding: A layer of hydrogen-rich material, such as polyethylene or borated polyethylene, is often placed outside the lead shield to thermalize and capture neutrons originating from the laboratory environment or from cosmic ray interactions in the surrounding rock. The thickness of this layer can be up to 50 cm.
-
Nitrogen Purge: The entire shielding structure is continuously purged with nitrogen gas to displace radon, a significant source of background, from the air surrounding the detector.
Active Shielding
Active shielding employs veto detectors to tag and reject events caused by penetrating cosmic ray muons and other background radiation.
Experimental Protocol for Active Shielding:
-
Muon Veto: The passive shielding is enclosed by an array of active detector panels, typically plastic scintillators or Cherenkov detectors. When a cosmic ray muon passes through these panels, it generates a signal.
-
Anti-coincidence Logic: The data acquisition system is configured in an anti-coincidence mode. If a signal is detected in the main detector and the muon veto simultaneously, the event is flagged as a muon-induced background and rejected. This is highly effective at reducing the background from muon-induced neutrons and gamma rays.
-
Instrumented Shielding: In advanced designs, some of the passive shielding materials themselves can be instrumented to act as active vetoes. For example, scintillating bolometers can be used as an inner veto shield.
Material Selection and Purification
A dominant source of background in low-background experiments comes from radioactive impurities within the detector components, shielding, and support structures themselves. Therefore, rigorous material selection and purification are critical.
Experimental Protocol for Material Screening:
-
Gamma-Ray Spectrometry: All materials to be used in the experiment are screened using high-purity germanium (HPGe) detectors in a dedicated low-background facility. This allows for the precise measurement of the concentration of radioactive isotopes such as ⁴⁰K, ²³²Th, and ²³⁸U.
-
Mass Spectrometry: Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is used to determine the bulk concentration of uranium and thorium with high sensitivity.
-
Detector-Grade Material Production: For the detector crystals themselves, such as tin for a bolometric experiment, specialized purification and crystal growth techniques are employed to minimize internal radioactive contaminants.
The following table presents typical background contributions in a state-of-the-art cryogenic bolometer experiment like CUORE, which provides a benchmark for the background levels that a future tin-based experiment would aim to achieve and surpass.
| Background Source | Contribution (counts/keV/kg/yr) | Mitigation Strategy |
| Alpha particles from surface contamination | ~4 x 10⁻³ | Surface treatment of crystals, scintillating bolometers for particle identification, innovative detector assembly |
| Gamma rays from cryostat and shielding | ~1 x 10⁻³ | Material screening (HPGe, ICP-MS), passive shielding (lead, copper) |
| Neutrons (cosmogenic and environmental) | < 1 x 10⁻⁴ | Deep underground location, neutron shielding (polyethylene), active muon veto |
| Two-neutrino double beta decay (2νββ) of ¹³⁰Te | ~1 x 10⁻³ | Excellent energy resolution of the detectors |
| Cosmogenic activation of detector materials | ~1 x 10⁻⁴ | Minimizing surface exposure of materials, underground storage |
Note: Data is representative of the CUORE experiment and serves as an illustration of a background budget for a cryogenic bolometer experiment.
Signal Discrimination Techniques
Even with extensive shielding and ultra-pure materials, some background events will inevitably occur in the detector. Signal discrimination techniques are employed to distinguish these from potential neutrinoless double beta decay events.
Pulse Shape Discrimination (PSD)
In many detector technologies, different types of particles (e.g., alphas, betas, gammas) produce signals with slightly different shapes (rise time, decay time). PSD algorithms analyze the digitized waveform of each event to identify and reject background events.
Experimental Protocol for Pulse Shape Discrimination (in Scintillating Bolometers):
-
Dual Readout: Scintillating bolometers are designed with a dual readout of heat (phonons) and light (scintillation).
-
Light Yield Analysis: Alpha particles typically produce a different amount of scintillation light for the same deposited energy compared to beta/gamma particles. By analyzing the ratio of the light signal to the heat signal, alpha-induced backgrounds can be effectively rejected.
-
Phonon Pulse Shape Analysis: The shape of the phonon pulse itself can also differ for different particle interactions, providing another handle for discrimination.[1]
Logical Workflows and Signaling Pathways
Overall Background Reduction Strategy
Caption: A logical diagram illustrating the multi-layered approach to background reduction in rare event search experiments.
Material Screening and Selection Workflow
Caption: Workflow for the screening and selection of radio-pure materials for use in low-background experiments.
Data Analysis and Background Rejection Pathway
Caption: The data analysis pipeline showing the sequential application of cuts to reject background events.
Conclusion
The successful detection of neutrinoless double beta decay in ¹¹⁸Sn, or any other isotope, is critically dependent on the ability to reduce and reject background events to an unprecedented level. The techniques described in this guide—a synergistic combination of deep underground operation, multi-layered passive shielding, active veto systems, stringent material radio-purity, and sophisticated signal discrimination—form the cornerstone of modern rare event search experiments. While the specific implementation details will vary depending on the chosen detector technology, these core principles provide a robust roadmap for the design and execution of a sensitive this compound experiment. Future progress in this field will likely involve further improvements in detector energy resolution, the development of novel background rejection techniques, and even more rigorous control over material purity.
References
Enhancing Signal Integrity: A Technical Guide to Improving Signal-to-Noise Ratio in Tin-118 Mössbauer Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of methodologies and experimental protocols aimed at optimizing the signal-to-noise ratio (SNR) in Tin-118 (¹¹⁸Sn) Mössbauer spectroscopy. Achieving a high SNR is paramount for the accurate determination of hyperfine parameters, which in turn provides critical insights into the local chemical environment, oxidation state, and magnetic properties of tin-containing compounds. Such precision is especially crucial in the field of drug development, where tin-based radiopharmaceuticals and drug delivery systems are increasingly being explored.
Fundamental Principles and Sources of Noise
Mössbauer spectroscopy is a high-resolution technique that relies on the recoilless emission and resonant absorption of gamma rays by atomic nuclei. In the case of ¹¹⁸Sn, the relevant nuclear transition has an energy of 23.87 keV. The resulting spectrum provides information about the hyperfine interactions between the nucleus and its surrounding electrons.
The signal in Mössbauer spectroscopy is the resonant absorption peak, while noise originates from several sources:
-
Statistical Noise: The random nature of radioactive decay and gamma-ray detection leads to statistical fluctuations in the count rate, which is a primary source of noise.
-
Background Radiation: Non-resonant gamma rays and other background radiation that reach the detector contribute to the overall background count, reducing the relative intensity of the resonant signal.
-
Instrumental Noise: Electronic components of the spectrometer, including the detector, preamplifier, and multichannel analyzer, can introduce electronic noise.
-
Vibrational Noise: Mechanical vibrations in the Mössbauer drive system can lead to broadening of the spectral lines and a reduction in the signal amplitude.
Experimental Protocols for SNR Enhancement
Optimizing the SNR in ¹¹⁸Sn Mössbauer spectroscopy involves a multi-faceted approach, encompassing sample preparation, data acquisition parameters, and post-processing techniques.
Sample Preparation and Optimization
Proper sample preparation is the first and one of the most critical steps in ensuring a high-quality Mössbauer spectrum.
Experimental Protocol: Optimal Sample Thickness
-
Objective: To determine the optimal sample thickness that maximizes resonant absorption while minimizing non-resonant scattering.
-
Materials: The tin-containing compound of interest, a low-Z matrix material (e.g., boron nitride, polyethylene) if dilution is necessary, a sample holder of known area.
-
Procedure:
-
Calculate the required amount of the sample to achieve an effective tin thickness of approximately 10 mg/cm². This thickness provides a good balance between signal strength and line broadening effects.
-
For powdered samples, ensure homogeneous distribution within the sample holder to avoid localized thickness variations. If the sample amount is small, mix it with a low-Z, non-reactive matrix material to increase the bulk and ensure uniform coverage.
-
Press the powder into a pellet of uniform thickness and density.
-
For solid or frozen solution samples, ensure the sample is securely mounted and has a uniform thickness across the area exposed to the gamma-ray beam.
-
-
Rationale: An overly thick sample will lead to significant non-resonant absorption (Compton and photoelectric effects), which increases the background and can cause saturation and distortion of the spectral lines. A sample that is too thin will result in a weak resonant signal that is difficult to distinguish from the noise.
Data Acquisition Parameters
Careful selection of data acquisition parameters is crucial for maximizing the collected signal and minimizing the impact of noise.
Experimental Protocol: Data Acquisition Optimization
-
Objective: To set the optimal parameters for the Mössbauer spectrometer to achieve a high SNR.
-
Instrumentation: A Mössbauer spectrometer equipped with a ¹¹⁸Sn source (typically CaSnO₃ or BaSnO₃), a suitable detector (e.g., a proportional counter or a scintillation detector optimized for 23.87 keV gamma rays), and a multichannel analyzer.
-
Procedure:
-
Source and Detector Selection: Utilize a high-activity ¹¹⁸Sn source to maximize the count rate of resonant gamma rays. Employ a detector with high efficiency for the 23.87 keV gamma rays and low background noise.
-
Temperature Control: Cool both the source and the absorber to cryogenic temperatures (e.g., liquid nitrogen or liquid helium temperatures). This significantly increases the recoilless fraction (f-factor) of both the source and the absorber, leading to a much stronger Mössbauer effect and a higher signal intensity.
-
Counting Time: Increase the data acquisition time. Since statistical noise is proportional to the square root of the number of counts, doubling the counting time will increase the SNR by a factor of √2. Measurements may often require several days to achieve a satisfactory SNR, especially for samples with low tin content.
-
Velocity Range and Resolution: Set the velocity range to be just wide enough to encompass all expected absorption peaks. A narrower velocity range allows for a higher number of counts per channel for a given acquisition time, improving the statistics. Use a high velocity resolution to accurately resolve closely spaced lines.
-
-
Rationale: Lowering the temperature increases the probability of recoilless emission and absorption, which directly enhances the signal strength. Longer acquisition times reduce the statistical uncertainty in the data. Optimizing the velocity parameters ensures that the measurement is focused on the region of interest.
Conversion Electron Mössbauer Spectroscopy (CEMS) for Surface Analysis
For the analysis of thin films or surface layers, which is often relevant in drug delivery systems where surface interactions are critical, Conversion Electron Mössbauer Spectroscopy (CEMS) is a powerful technique.
Experimental Protocol: ¹¹⁸Sn CEMS
-
Objective: To obtain a high-SNR Mössbauer spectrum from the surface of a tin-containing material.
-
Instrumentation: A Mössbauer spectrometer with a CEMS detector (e.g., a gas-flow proportional counter).
-
Procedure:
-
Place the sample inside the CEMS detector.
-
Use a suitable counting gas, such as a mixture of helium and methane, to detect the conversion and Auger electrons emitted after resonant absorption.
-
The data acquisition parameters (temperature, velocity range) are similar to transmission Mössbauer spectroscopy.
-
-
Rationale: CEMS is a surface-sensitive technique because the emitted electrons have a short escape depth (typically on the order of hundreds of nanometers). This allows for the selective analysis of the surface layer with a very high signal-to-noise ratio, as the bulk of the material does not contribute to the signal.
Data Processing and Noise Reduction
After data acquisition, various digital signal processing techniques can be applied to further improve the SNR of the Mössbauer spectrum.
| Technique | Description | Advantages | Disadvantages |
| Fourier Filtering | The Mössbauer spectrum is transformed into the frequency domain using a Fast Fourier Transform (FFT). High-frequency components, which are primarily associated with noise, are filtered out. The spectrum is then transformed back to the time (velocity) domain. | Simple to implement; can be effective in reducing high-frequency noise. | Can introduce artifacts (e.g., ringing) and may broaden the spectral lines if not applied carefully. |
| Savitzky-Golay Smoothing | A moving window polynomial least-squares fitting is applied to the data. This method tends to preserve the shape and width of the spectral peaks better than simple moving averages. | Good at preserving peak features; computationally efficient. | The choice of window size and polynomial order is crucial and can affect the results. |
| Wavelet Denoising | The spectrum is decomposed into different frequency components using wavelet transforms. Noise is then removed by thresholding the wavelet coefficients. | Can be very effective at separating signal from noise, especially for non-stationary signals. | Can be more complex to implement and requires careful selection of the wavelet function and thresholding method. |
| Kalman Filtering | A recursive algorithm that estimates the state of a dynamic system from a series of incomplete and noisy measurements. It can be adapted to filter Mössbauer spectra. | Can provide optimal filtering under certain assumptions about the signal and noise models. | Requires a good model of the system and noise characteristics. |
Application in Drug Development: A Workflow Example
¹¹⁸Sn Mössbauer spectroscopy can be a valuable tool in the development of tin-based pharmaceuticals and drug delivery systems. For instance, it can be used to study the stability of a tin-containing drug, its interaction with a carrier molecule, or changes in its chemical state upon delivery to a target site.
Below is a diagram illustrating a hypothetical workflow for using ¹¹⁸Sn Mössbauer spectroscopy to characterize a tin-based nanoparticle drug delivery system.
This workflow demonstrates how ¹¹⁸Sn Mössbauer spectroscopy can provide crucial data at various stages of preclinical drug development, from initial characterization to stability and in vitro release studies. The high SNR techniques discussed in this guide are essential for obtaining reliable data to inform these critical decisions.
Logical Relationships in SNR Enhancement
The process of improving the signal-to-noise ratio can be visualized as a logical flow where each step builds upon the previous one.
An In-depth Technical Guide to Calibration Standards for Tin-118 Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the calibration standards and methodologies required for the precise quantitative analysis of the stable isotope Tin-118 (¹¹⁸Sn). Accurate quantification of ¹¹⁸Sn is critical in various applications, including isotope dilution mass spectrometry (IDMS), tracer studies in drug development, and environmental monitoring. This document outlines the types of calibration standards, detailed protocols for their preparation and use, and the primary analytical techniques employed.
Introduction to this compound and its Quantitative Analysis
This compound is a stable isotope of tin with a natural abundance of approximately 24.22%.[1] Its quantification is often performed using highly sensitive analytical techniques such as Inductively Coupled Plasma - Mass Spectrometry (ICP-MS). The accuracy of these measurements is fundamentally dependent on the quality and proper use of calibration standards.
Types of Calibration Standards for this compound Analysis
The choice of calibration strategy depends on the required accuracy, the complexity of the sample matrix, and the availability of standard materials.
2.1. External Calibration Standards
This is the most common calibration method. It involves creating a series of standard solutions with known concentrations of tin. These standards are analyzed to generate a calibration curve, from which the concentration of tin in unknown samples is determined.
-
Single-Element Standard Solutions: Commercially available certified reference materials (CRMs) of tin, typically in a dilute acid matrix, are used to prepare a series of dilutions.
-
Matrix-Matched Standards: To account for matrix effects, which can suppress or enhance the analytical signal, calibration standards can be prepared in a matrix that closely resembles the sample matrix.
2.2. Isotope Dilution Mass Spectrometry (IDMS) Standards
IDMS is a highly accurate quantification technique that utilizes an isotopically enriched standard (a "spike") of the element of interest. For tin analysis, an enriched ¹¹⁸Sn standard can be used to quantify the total tin concentration, or other enriched tin isotopes (e.g., ¹¹⁹Sn) can be used to quantify ¹¹⁸Sn. The principle involves adding a known amount of the isotopic spike to the sample, allowing it to equilibrate with the naturally occurring analyte, and then measuring the altered isotopic ratios using a mass spectrometer.[1] IDMS can effectively compensate for sample loss during preparation and for matrix effects.
Commercially Available this compound Standards
Certified reference materials for tin are available from various suppliers. These are typically provided as:
-
¹¹⁸Sn Metal: High-purity this compound metal is available and serves as a primary standard from which custom calibration solutions can be prepared.[2][3]
-
Standard Solutions: Pre-made tin standard solutions for ICP-MS are also commercially available, often in a matrix of dilute nitric acid with a trace of hydrofluoric acid for stability.
| Standard Type | Typical Form | Common Matrix for Solutions | Suppliers (Examples) |
| Enriched ¹¹⁸Sn | Metal (ingot, powder, foil) | N/A | American Elements, ISOFLEX |
| Natural Abundance Tin | Standard Solution (e.g., 1000 µg/mL) | 2-5% Nitric Acid (HNO₃) + trace Hydrofluoric Acid (HF) | Inorganic Ventures, AccuStandard |
| Organotin CRMs | Spiked on a solid matrix (e.g., sediment) | N/A | National Metrology Institute of Japan (NMIJ) |
Experimental Protocols
4.1. Preparation of a ¹¹⁸Sn Primary Stock Solution from Metal
This protocol describes the preparation of a 1000 µg/mL ¹¹⁸Sn stock solution from high-purity ¹¹⁸Sn metal.
Materials:
-
High-purity ¹¹⁸Sn metal
-
Concentrated Nitric Acid (HNO₃), trace metal grade
-
Concentrated Hydrochloric Acid (HCl), trace metal grade
-
Deionized water (18.2 MΩ·cm)
-
Volumetric flasks, Class A
-
Pipettes, calibrated
Procedure:
-
Accurately weigh approximately 0.1000 g of ¹¹⁸Sn metal and record the mass.
-
Place the metal in a 100 mL volumetric flask.
-
In a fume hood, add 10 mL of a 1:1 mixture of concentrated HNO₃ and HCl to dissolve the metal. Gentle heating may be required.
-
Once the metal is completely dissolved, allow the solution to cool to room temperature.
-
Carefully dilute the solution to the 100 mL mark with deionized water.
-
Cap the flask and invert several times to ensure homogeneity.
-
Transfer the stock solution to a clean, labeled polypropylene bottle for storage.
4.2. Preparation of Working Calibration Standards for ICP-MS
This protocol describes the preparation of a multi-point calibration curve from the primary stock solution.
Materials:
-
¹¹⁸Sn primary stock solution (1000 µg/mL)
-
2% (v/v) Nitric Acid with a trace (e.g., 0.1% v/v) of Hydrofluoric Acid in deionized water (as diluent)
-
Volumetric flasks, Class A
-
Pipettes, calibrated
Procedure:
-
Prepare a series of volumetric flasks (e.g., 50 mL or 100 mL).
-
Perform serial dilutions of the primary stock solution using the diluent to create a range of concentrations suitable for the expected sample concentrations. A typical calibration range for ICP-MS is 0.1 to 100 µg/L (ppb).
-
The table below provides an example of a dilution scheme for a 5-point calibration curve.
| Standard Level | Concentration (µg/L) | Volume of 1 mg/L Intermediate Standard (mL) | Final Volume (mL) |
| Blank | 0 | 0 | 100 |
| 1 | 1 | 0.1 | 100 |
| 2 | 5 | 0.5 | 100 |
| 3 | 10 | 1.0 | 100 |
| 4 | 50 | 5.0 | 100 |
| 5 | 100 | 10.0 | 100 |
4.3. Sample Preparation
The goal of sample preparation is to bring the tin in the sample into a solution that is compatible with the ICP-MS. The method will vary depending on the sample matrix.
-
Aqueous Samples: Acidify the sample with nitric acid to a final concentration of 2% (v/v). If particulates are present, digestion may be necessary.
-
Solid Samples (e.g., biological tissues, soils): Microwave-assisted acid digestion is commonly used. A typical procedure involves digesting a known mass of the sample in a mixture of concentrated nitric acid and hydrochloric acid.[4][5]
4.4. ICP-MS Analysis Protocol
Instrumentation:
-
Inductively Coupled Plasma - Mass Spectrometer (ICP-MS)
Typical ICP-MS Parameters for Tin Analysis:
| Parameter | Typical Setting |
| RF Power | 1300 - 1600 W |
| Plasma Gas Flow | 12 - 18 L/min |
| Auxiliary Gas Flow | 0.8 - 1.2 L/min |
| Nebulizer Gas Flow | 0.8 - 1.1 L/min |
| Monitored Isotope | ¹¹⁸Sn |
| Dwell Time | 10 - 50 ms |
| Detector Mode | Pulse counting and/or analog |
| Collision/Reaction Cell Gas | Helium (for kinetic energy discrimination) or none |
Potential Interferences:
-
Isobaric Interference: ¹¹⁸Sn has potential isobaric interference from Cadmium-118 (¹¹⁸Cd) and Indium-118 (¹¹⁸In), though these are typically of low abundance.
-
Polyatomic Interferences: In matrices containing molybdenum or zirconium, polyatomic interferences such as ⁹⁶Zr¹⁶O₂⁺ and ¹⁰²Ru¹⁶O⁺ can interfere with ¹¹⁸Sn. The use of a collision/reaction cell can help to mitigate these interferences.
Visualized Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the key workflows in the quantitative analysis of this compound.
Caption: Workflow for Quantitative Analysis of this compound.
Caption: Isotope Dilution Mass Spectrometry (IDMS) Workflow.
Conclusion
The accurate quantitative analysis of this compound is achievable through the careful selection and preparation of calibration standards and the use of appropriate analytical methodologies. For routine analysis, external calibration with matrix-matched standards provides reliable results. For the highest accuracy and to overcome complex matrix effects, Isotope Dilution Mass Spectrometry is the method of choice. The protocols and workflows outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to establish robust and reliable methods for this compound quantification.
References
An In-Depth Technical Guide to Minimizing Sample Contamination for Tin-118 Isotopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical procedures and protocols required to minimize sample contamination during Tin-118 (¹¹⁸Sn) isotopic analysis. Accurate and precise isotopic measurements are paramount in diverse fields, including geological sciences and, increasingly, in pharmaceutical drug development for metabolism and pharmacokinetic studies. This document outlines best practices in laboratory setup, sample handling, and analytical methodology to ensure data integrity.
Introduction to this compound Isotopic Analysis
Tin (Sn) has the highest number of stable isotopes of any element, with ten naturally occurring isotopes.[1] this compound is one of these stable isotopes.[1] The precise measurement of tin isotope ratios, particularly ¹¹⁸Sn, can provide valuable insights into a variety of processes. In the context of drug development, compounds labeled with stable isotopes like ¹¹⁸Sn can be used as tracers in Absorption, Distribution, Metabolism, and Excretion (ADME) studies.[2][3] These studies are crucial for understanding the fate of a drug candidate within a biological system.
Principal Sources of Tin Contamination
Tin is ubiquitous in the laboratory environment, and identifying potential sources of contamination is the first step toward mitigation. The primary sources can be broadly categorized as environmental, reagent-based, and process-induced.
Table 1: Common Sources of Tin Contamination in a Laboratory Setting
| Contamination Source Category | Specific Examples | Mitigation Strategy |
| Laboratory Environment | Atmospheric dust, paints, and coatings on lab furniture and equipment. | Use of a Class 100 (ISO 5) or better cleanroom with HEPA-filtered air.[5] Regular surface wipe-downs with appropriate cleaning agents. |
| Labware and Apparatus | Leaching from glass, plastics (even those considered "clean"), pipette tips, and sample vials. | Use of pre-tested, high-purity fluoropolymers like PFA or Teflon® for all sample contact surfaces. Rigorous acid cleaning protocols for all labware. |
| Reagents and Water | Impurities in acids, solvents, and water used for sample preparation and dilution. | Use of ultra-high purity, trace metal grade reagents. On-site purification of acids via sub-boiling distillation is recommended. Use of 18.2 MΩ·cm ultrapure water. |
| Analyst-Induced | Contamination from skin, hair, clothing, and improper handling techniques. | Strict adherence to cleanroom gowning procedures, including gloves, hairnets, and lab coats. Use of clean handling tools (e.g., PFA-coated forceps). |
| Cross-Contamination | Residue from previously analyzed high-concentration samples in analytical instrumentation. | Thorough cleaning of the sample introduction system of the MC-ICP-MS between samples and batches. |
The Clean Laboratory: Foundation of Contamination Control
Operating within a dedicated clean laboratory is the most effective strategy for minimizing environmental contamination.
Cleanroom Specifications
For high-precision isotopic analysis, a Class 100 (ISO 5) cleanroom is highly recommended.[5] Key features of such a facility include:
-
Positive Air Pressure: Prevents the ingress of unfiltered air from surrounding areas.
-
HEPA Filtration: High-Efficiency Particulate Air (HEPA) filters remove airborne particulates that can carry tin.
-
Non-shedding Surfaces: Walls, floors, and workbenches should be constructed from materials that do not generate particles, such as epoxy-coated surfaces and stainless steel (used judiciously and tested for tin content).
Gowning and Personal Practices
The analyst is a significant potential source of contamination. Strict gowning protocols are mandatory before entering the cleanroom:
-
Full-body, non-shedding cleanroom suit.
-
Shoe covers.
-
Hairnet and beard cover.
-
Powder-free nitrile gloves, changed frequently.
Experimental Protocols for Minimizing Tin Contamination
The following protocols are designed to guide the researcher through the critical stages of sample preparation and analysis, with a focus on minimizing tin contamination at each step.
Labware Selection and Cleaning
The choice of labware is critical to prevent leaching of tin into the sample. While borosilicate glass is common in many labs, it is a significant source of metal contamination and should be avoided for tin isotopic analysis.
Table 2: Tin Leaching from Various Laboratory Materials (Estimated)
| Material | Potential Tin Leaching (ng/L) | Recommended Use for Tin Analysis |
| Borosilicate Glass | > 100 | Not Recommended |
| Polypropylene (PP) | 10 - 50 | Acceptable for non-critical applications, requires rigorous cleaning |
| Low-Density Polyethylene (LDPE) | 5 - 30 | Acceptable for short-term storage, requires rigorous cleaning |
| Perfluoroalkoxy (PFA) | < 1 | Highly Recommended for all sample digestion and storage |
| Polytetrafluoroethylene (PTFE, Teflon®) | < 1 | Highly Recommended for all sample contact |
Note: These values are estimates based on general trace metal analysis literature. It is imperative that each laboratory validates its own materials for tin leaching.
-
Initial Rinse: Thoroughly rinse all new labware with 18.2 MΩ·cm ultrapure water.
-
Detergent Wash (Optional): If organic residues are suspected, wash with a laboratory-grade, metal-free detergent, followed by extensive rinsing with ultrapure water.
-
First Acid Leach: Submerge the labware in a 10% (v/v) solution of trace metal grade nitric acid (HNO₃) at 60°C for at least 24 hours.
-
Rinse: Rinse the labware thoroughly with ultrapure water (at least 5-6 times).
-
Second Acid Leach: Submerge the labware in a 10% (v/v) solution of trace metal grade hydrochloric acid (HCl) at 60°C for at least 24 hours.
-
Final Rinse: Rinse the labware extensively with ultrapure water.
-
Drying and Storage: Dry the labware in a clean, laminar flow hood. Store in sealed, acid-cleaned plastic bags until use.
Sample Digestion and Matrix Separation
Complete dissolution of the sample and separation of tin from the matrix are essential for accurate MC-ICP-MS analysis.
This protocol is a general guideline and may need to be optimized for specific sample matrices.
-
Sample Weighing: Accurately weigh the homogenized biological sample (e.g., tissue, blood) into a pre-cleaned PFA digestion vessel.
-
Acid Addition: Add a mixture of concentrated trace metal grade nitric acid (HNO₃) and hydrochloric acid (HCl) (aqua regia) to the vessel. The exact volume and ratio will depend on the sample size and matrix.
-
Microwave Digestion: Place the sealed vessel in a microwave digestion system. Use a program with a gradual temperature ramp to a maximum of 200-220°C and hold for at least 30 minutes to ensure complete digestion.
-
Evaporation: After cooling, open the vessel in a fume hood and gently evaporate the acid solution to near dryness on a hotplate at a low temperature (<100°C) to avoid volatile loss of some tin species.
-
Reconstitution: Re-dissolve the residue in a small volume of dilute HCl (e.g., 3M HCl) in preparation for chromatographic separation.
To avoid isobaric interferences (e.g., from Cadmium and Indium) and matrix effects during MC-ICP-MS analysis, tin must be chromatographically separated from the sample matrix.[1][4]
-
Column Preparation: Use a pre-cleaned column packed with a suitable anion-exchange resin (e.g., TRU-Spec® resin).[4] Condition the resin by passing several column volumes of the appropriate acid (e.g., 3M HCl).
-
Sample Loading: Load the re-dissolved sample digest onto the column.
-
Matrix Elution: Wash the column with several volumes of acid (e.g., 3M HCl) to elute matrix elements while tin is retained on the resin.
-
Tin Elution: Elute the purified tin fraction from the column using a different acid or a lower concentration of the same acid (e.g., dilute HNO₃). The exact elution scheme must be calibrated for the specific resin and sample type.
-
Final Preparation: Evaporate the collected tin fraction to near dryness and reconstitute in a dilute acid solution (e.g., 2% HNO₃) for MC-ICP-MS analysis.
MC-ICP-MS Analysis of ¹¹⁸Sn
High-precision analysis of ¹¹⁸Sn is performed using a Multi-Collector Inductively Coupled Plasma Mass Spectrometer.
-
Instrument Tuning: Optimize the MC-ICP-MS for sensitivity, stability, and low background signals, particularly at the masses of interest for tin isotopes.
-
Sample Introduction: Use a high-efficiency nebulizer and spray chamber to introduce the purified sample solution into the plasma.
-
Mass Bias Correction: Instrumental mass bias must be corrected for. This is typically achieved using an internal standard (e.g., an antimony standard is added to the tin solution) or by using a double-spike technique with enriched isotopes of tin (e.g., ¹¹⁷Sn and ¹²²Sn).[1][4][5]
-
Data Acquisition: Measure the ion beams of the tin isotopes simultaneously using the multiple Faraday cup detectors.
-
Blank Correction: Analyze procedural blanks (reagents carried through the entire preparation process) regularly to assess and correct for any tin contamination introduced during the procedure.
Application in Drug Development: ¹¹⁸Sn as a Stable Isotope Tracer in ADME Studies
The use of stable isotope-labeled compounds, such as those enriched in ¹¹⁸Sn, offers a non-radioactive alternative for ADME studies.[2][3]
Workflow for an ADME Study Using a ¹¹⁸Sn-Labeled Drug Candidate
This workflow outlines the key stages of a typical ADME study employing a ¹¹⁸Sn tracer.
Visualizing Contamination Pathways and Control
Understanding the potential routes of contamination is key to preventing it. The following diagram illustrates these pathways and the corresponding control points.
Logical Workflow for Contamination Troubleshooting
Even with stringent protocols, contamination can occur. A systematic approach to troubleshooting is essential.
Conclusion
Minimizing sample contamination for this compound isotopic analysis is a meticulous process that demands a comprehensive and systematic approach. By implementing the strategies and detailed protocols outlined in this guide—from establishing a robust cleanroom environment to employing rigorous labware cleaning and validated analytical procedures—researchers can significantly enhance the accuracy and reliability of their data. For scientists and professionals in drug development, such diligence is fundamental to leveraging the power of stable isotope tracers like ¹¹⁸Sn for critical pharmacokinetic and metabolic studies, ultimately contributing to the successful advancement of new therapeutic agents.
References
Correcting for Dead Time in Gamma Spectroscopy of Tin-118 Activation Products: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for correcting dead time in gamma spectroscopy measurements, with a specific focus on the analysis of radioactive isotopes produced from the irradiation of stable Tin-118 (¹¹⁸Sn) targets. Given that ¹¹⁸Sn is a stable isotope, this guide addresses the crucial, yet often misunderstood, context of its use as a target material in nuclear reactions, such as neutron activation analysis (NAA) and charged-particle-induced reactions, which lead to the production of gamma-emitting radionuclides.
The accurate quantification of these reaction products is paramount in various fields, including nuclear medicine, materials science, and radiopharmaceutical development. However, a significant challenge in gamma spectroscopy is the phenomenon of "dead time" in the detection system. Dead time is the period during which the detector and its associated electronics are busy processing a pulse and are therefore insensitive to other incoming gamma rays.[1][2][3] Neglecting to correct for dead time can lead to a significant underestimation of the true activity of the sample, compromising experimental accuracy and the reliability of subsequent analyses.
This guide details the principles of dead time, presents various correction methods, and provides experimental protocols relevant to the gamma spectroscopy of ¹¹⁸Sn activation products.
The Role of Stable this compound in Decay Measurements
This compound is one of the ten stable isotopes of tin and has the largest natural abundance at 24.22%.[4][5] Its stability means it does not undergo radioactive decay. Instead, it is frequently used as a target material in nuclear reactors and particle accelerators. When bombarded with particles like neutrons or alpha particles, the ¹¹⁸Sn nucleus can capture the particle and be transformed into a different, often radioactive, isotope. The subsequent decay of these newly formed radioisotopes is what is measured in gamma spectroscopy.
For instance, ¹¹⁸Sn is used for the research and production of Tin-119m (¹¹⁹ᵐSn), a key component in Mössbauer spectroscopy sources.[4]
Understanding Detector Dead Time
Every gamma spectroscopy system has an inherent dead time associated with the processing of each detected photon.[1] This processing time, typically in the microsecond range, is the sum of the time taken by the detector itself, the preamplifier, the shaping amplifier, and the analog-to-digital converter (ADC).[2] During this interval, the system is "dead" and cannot register another event.
There are two primary models describing detector dead time behavior:
-
Non-paralyzable (non-extending) model: In this model, if an event occurs during the dead time of a preceding event, it is simply lost. The detector is insensitive for a fixed time τ after each recorded event.
-
Paralyzable (extending) model: In this model, if an event occurs during the dead time of a preceding event, it is not only lost but it also extends the dead time by another period τ from the time of its arrival. Most gamma-ray spectrometers exhibit behavior that is predominantly paralyzable.[3][6] Operating at very high dead times (above 63%) with a paralyzable system can lead to a situation where an increase in the true count rate actually results in a decrease in the measured count rate.[3][6]
The relationship between the true input count rate (N) and the measured output count rate (M) for each model is given by:
| Dead Time Model | Formula |
| Non-paralyzable | M = N / (1 + Nτ) |
| Paralyzable | M = N * e^(-Nτ) |
Where τ is the dead time of the system.
Quantitative Data: Radioactive Isotopes from ¹¹⁸Sn Irradiations
The following tables summarize the key radioactive isotopes that can be produced by irradiating ¹¹⁸Sn targets with neutrons and alpha particles, along with their relevant decay characteristics. This data is essential for planning experiments and analyzing the resulting gamma spectra.
Table 1: Key Radioactive Isotopes from Neutron Irradiation of ¹¹⁸Sn
| Reaction | Product Isotope | Half-life | Major Gamma-ray Energies (keV) & Intensities (%) |
| ¹¹⁸Sn(n,γ) | ¹¹⁹ᵐSn | 293.1 d | 23.87 (15.7), 65.66 (99.9) |
| ¹¹⁸Sn(n,2n) | ¹¹⁷ᵐSn | 13.76 d | 158.57 (99.9) |
| ¹¹⁸Sn(n,p) | ¹¹⁸ᵐIn | 4.45 m | 1097.2 (99.9), 1252.8 (99.9) |
| ¹¹⁸Sn(n,α) | ¹¹⁵Cd | 53.46 h | 527.7 (99.9) |
Data compiled from various nuclear data sources.
Table 2: Key Radioactive Isotopes from Alpha Particle Irradiation of ¹¹⁸Sn
| Reaction | Product Isotope | Half-life | Major Gamma-ray Energies (keV) & Intensities (%) |
| ¹¹⁸Sn(α,n) | ¹²¹ᵐTe | 154 d | 212.2 (82.0), 507.6 (84.0), 573.1 (84.0) |
| ¹¹⁸Sn(α,2n) | ¹²⁰Sb | 15.89 m | 1171.3 (99.9) |
| ¹¹⁸Sn(α,p) | ¹²¹Sb | Stable | - |
| ¹¹⁸Sn(α,γ) | ¹²²Te | Stable | - |
Data compiled from various nuclear data sources and published experimental results.[7]
Experimental Protocols
The following sections provide detailed methodologies for a typical experiment involving the irradiation of a ¹¹⁸Sn target and the subsequent gamma spectroscopy measurement with dead time correction.
Protocol 1: Neutron Activation of a ¹¹⁸Sn Target and Gamma Spectroscopy
-
Sample Preparation:
-
Accurately weigh a known mass of high-purity ¹¹⁸Sn foil or powder.
-
Encapsulate the sample in a suitable container, such as a high-purity polyethylene vial, for irradiation.
-
Prepare a standard comparator sample with a known concentration of a certified reference material for quantitative analysis.
-
-
Irradiation:
-
Place the encapsulated ¹¹⁸Sn sample and the standard in a known position within a nuclear reactor or a neutron generator facility. A typical thermal neutron flux in a research reactor is on the order of 10¹² neutrons cm⁻² s⁻¹.[8]
-
Irradiate the sample for a predetermined time, depending on the half-lives of the product isotopes of interest and their production cross-sections.
-
-
Post-Irradiation Handling and Cooling:
-
After irradiation, remove the sample from the irradiation facility using appropriate radiation safety procedures.
-
Allow the sample to "cool" for a specific period. This allows short-lived interfering radioisotopes to decay, reducing the overall count rate and dead time during measurement.
-
-
Gamma Spectroscopy Measurement:
-
Place the irradiated sample at a reproducible distance from a high-purity germanium (HPGe) detector.
-
Acquire a gamma-ray spectrum for a preset live time or real time using a multichannel analyzer (MCA). The choice between preset live time and real time depends on the dead time correction method being employed.
-
Record the start and end times of the measurement, the real time, and the live time provided by the spectroscopy system.
-
-
Dead Time Correction and Data Analysis:
-
Apply the appropriate dead time correction method as described in the following section.
-
Identify the photopeaks corresponding to the gamma-ray energies of the produced radioisotopes (refer to Table 1).
-
Calculate the net peak areas and determine the activity of each radioisotope, correcting for the detector efficiency, gamma-ray intensity, and the mass of the sample.
-
Protocol 2: Dead Time Measurement and Correction Methods
There are several methods to determine and correct for dead time. The choice of method depends on the experimental conditions and the capabilities of the spectroscopy system.
-
Live-Time Correction (LTC): This is the most common method for experiments with relatively constant count rates.[3][6] The spectrometer's internal clock only runs when the system is "live" and able to accept new pulses. The true count rate is then the number of recorded counts divided by the live time.[3][6]
-
Zero Dead Time (ZDT) Correction: For experiments with rapidly changing count rates, such as the measurement of short-lived isotopes, the ZDT method is more accurate.[1][3][6] This is a digital signal processing technique that mathematically corrects each event for dead time on-the-fly, providing a spectrum that is already corrected for dead time losses.[3][6]
-
Pulser Method: A stable electronic pulse generator is used to inject artificial pulses with a known frequency into the preamplifier. The ratio of the number of recorded pulser events to the number of injected pulses gives a direct measure of the system's live time fraction.
-
Two-Source Method: This method involves measuring the count rates of two radioactive sources separately (M₁, M₂) and then together (M₁₂). The dead time (τ) can be calculated using the following formula for a non-paralyzable system: τ = [M₁ + M₂ - M₁₂] / [M₁₂² - M₁² - M₂²] This method is simple but can be prone to errors due to the precise positioning of the sources.[2]
-
Decaying Source Method: A short-lived radioisotope is measured over several half-lives. The deviation of the measured decay curve from the expected exponential decay allows for the determination of the dead time.
Mandatory Visualizations
The following diagrams illustrate the core concepts of dead time and the workflow for its correction in the context of ¹¹⁸Sn activation analysis.
Caption: Conceptual diagram of dead time in a gamma spectroscopy system.
Caption: Workflow for dead time correction in ¹¹⁸Sn activation analysis.
Conclusion
References
- 1. ortec-online.com [ortec-online.com]
- 2. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 3. azom.com [azom.com]
- 4. buyisotope.com [buyisotope.com]
- 5. Tin - Wikipedia [en.wikipedia.org]
- 6. ortec-online.com [ortec-online.com]
- 7. researchgate.net [researchgate.net]
- 8. Neutron activation analysis - Wikipedia [en.wikipedia.org]
Validation & Comparative
A Comparative Analysis of Neutron Scattering Cross Sections: Tin-118 vs. Tin-116
For researchers, scientists, and professionals in drug development, understanding the neutron scattering properties of isotopes is crucial for a range of applications, from materials science to nuclear medicine. This guide provides an objective comparison of the neutron scattering cross sections of two stable tin isotopes, Tin-118 (¹¹⁸Sn) and Tin-116 (¹¹⁶Sn), supported by experimental data.
Tin, with the atomic number 50, is a "magic number" in nuclear physics, contributing to its large number of stable isotopes. This unique characteristic makes tin isotopes interesting subjects for nuclear structure studies and practical applications. Among these, ¹¹⁸Sn and ¹¹⁶Sn are two of the more abundant isotopes. Their interactions with neutrons are of fundamental importance in nuclear reactor technology, astrophysics, and medical isotope production.
Quantitative Comparison of Neutron Cross Sections
The interaction of neutrons with atomic nuclei is quantified by the neutron cross section, which represents the effective target area that a nucleus presents to an incident neutron. This value is not constant but depends on the energy of the neutron. The following table summarizes key neutron scattering cross-section data for ¹¹⁸Sn and ¹¹⁶Sn.
| Cross Section Type | This compound (¹¹⁸Sn) | Tin-116 (¹¹⁶Sn) | Units |
| Thermal Neutron Capture | 0.22 ± 0.05[1][2] | 0.14 ± 0.03[1][2] | barns |
| Resonance Integral (Capture) | 3.4 ± 0.4[1] | 11.9 ± 1.0[1] | barns |
| Total Bound Scattering | 4.63[2] | 4.42[2] | barns |
| Coherent Bound Scattering | 4.63[2] | 4.42[2] | barns |
| Incoherent Bound Scattering | 0[2] | 0[2] | barns |
Note: Thermal neutron cross sections are typically measured at a neutron energy of 0.0253 eV. The resonance integral represents the cross section for neutron capture over the epithermal energy range.
Experimental Methodologies
The data presented in this guide are derived from various experimental techniques. The two primary methods for determining neutron capture and scattering cross sections are Neutron Activation Analysis (NAA) and Time-of-Flight (TOF) Spectrometry.
Neutron Activation Analysis (NAA) for Capture Cross Section Measurement
Neutron Activation Analysis is a highly sensitive nuclear analytical technique used for determining the elemental composition of a wide variety of materials. It is also a primary method for measuring neutron capture cross sections.
Experimental Protocol:
-
Sample Preparation: A known mass of a highly enriched this compound or Tin-116 sample is prepared. The sample is often encapsulated in a material with a low neutron absorption cross section, such as high-purity aluminum or quartz.
-
Irradiation: The prepared sample is placed in a nuclear reactor and irradiated with a well-characterized neutron flux. The irradiation time is chosen to produce a sufficient amount of the product isotope (e.g., ¹¹⁹Sn from ¹¹⁸Sn(n,γ) or ¹¹⁷Sn from ¹¹⁶Sn(n,γ)) for accurate measurement.
-
Cooling: After irradiation, the sample is allowed to "cool" for a predetermined period. This allows short-lived interfering radioisotopes to decay, reducing the background radiation during measurement.
-
Gamma-Ray Spectroscopy: The irradiated sample is then placed in front of a high-resolution gamma-ray detector, typically a High-Purity Germanium (HPGe) detector. As the activated nuclei decay, they emit characteristic gamma rays. The energy of these gamma rays is unique to the decaying isotope, and their intensity is proportional to the amount of the isotope present.
-
Data Analysis: The gamma-ray spectrum is analyzed to identify and quantify the radioactive product. By knowing the neutron flux, irradiation time, decay constants, and the measured activity of the product, the neutron capture cross section of the original isotope can be calculated.
Time-of-Flight (TOF) Spectrometry for Scattering Cross Section Measurement
Time-of-Flight (TOF) spectrometry is a versatile technique used to measure the energy of neutrons, which is essential for determining energy-dependent scattering cross sections.
Experimental Protocol:
-
Neutron Production: A pulsed beam of neutrons is generated. This can be achieved using a particle accelerator to bombard a target (e.g., protons on a heavy metal target in a spallation source) or by using a chopper system at a reactor source to create discrete neutron pulses.
-
Flight Path: The pulsed neutrons travel down a known distance, called the flight path, towards the target sample (this compound or Tin-116).
-
Scattering Event: The neutrons interact with the target sample. Some neutrons are scattered at various angles, while others may be captured or pass through unaffected.
-
Detection: An array of neutron detectors is placed at specific angles around the sample. When a scattered neutron hits a detector, the time of arrival is recorded.
-
Data Analysis: The time it takes for a neutron to travel from the source to the detector (the time-of-flight) is measured. Since the flight path distance is known, the velocity, and therefore the kinetic energy, of the scattered neutron can be calculated. By comparing the initial and final energies of the neutrons, the energy transferred during the scattering event can be determined. The number of neutrons detected at each angle provides the differential scattering cross section. Integrating over all angles gives the total scattering cross section.
Experimental Workflow Diagram
The following diagram illustrates a generalized workflow for a neutron scattering experiment using the Time-of-Flight (TOF) method.
References
The Unsung Hero: Why Tin-118 is a Researcher's Isotope of Choice
For Immediate Publication
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the diverse landscape of stable isotopes, tin holds a unique distinction with the highest number of naturally occurring stable isotopes, a total of ten. This abundance presents a wealth of opportunities for scientific research, yet it can also lead to confusion when selecting the optimal isotope for a specific application. This guide provides a comprehensive comparison of Tin-118 (¹¹⁸Sn) with its fellow tin isotopes, highlighting its distinct advantages in key research areas, supported by experimental data and detailed protocols.
At a Glance: Key Properties of Stable Tin Isotopes
The choice of a stable isotope for research applications is often dictated by a combination of its natural abundance, neutron capture cross-section, and the properties of the resulting radionuclide. The following table summarizes these key parameters for the stable isotopes of tin.
| Isotope | Natural Abundance (%)[1][2] | Thermal Neutron Capture Cross-Section (barns)[3][4] | Primary Research Application |
| ¹¹²Sn | 0.97 | 1.0 ± 0.1 | Precursor for ¹¹³Sn production[5] |
| ¹¹⁴Sn | 0.66 | 0.23 ± 0.04 | Research in nuclear structure |
| ¹¹⁵Sn | 0.34 | 0.4 ± 0.1 | Limited research applications |
| ¹¹⁶Sn | 14.54 | 0.15 ± 0.03 | Production of medical radioisotope ¹¹⁷ᵐSn[5][6] |
| ¹¹⁷Sn | 7.68 | 2.3 ± 0.2 | Production of medical radioisotope ¹¹⁷ᵐSn[5][6] |
| ¹¹⁸Sn | 24.22 | 0.43 ± 0.04 | Production of ¹¹⁹ᵐSn for Mössbauer spectroscopy [5] |
| ¹¹⁹Sn | 8.59 | 0.2 ± 0.1 | Direct use in Mössbauer spectroscopy studies |
| ¹²⁰Sn | 32.58 | 0.134 ± 0.005 | Research in nuclear structure |
| ¹²²Sn | 4.63 | 0.21 ± 0.03 | Research in nuclear structure |
| ¹²⁴Sn | 5.79 | 0.15 ± 0.02 | Precursor for ¹²⁵Sb production[5] |
The ¹¹⁸Sn Advantage: A Closer Look
While several tin isotopes have valuable applications, ¹¹⁸Sn offers a unique combination of properties that make it particularly advantageous in specific research domains.
Superior Precursor for ¹¹⁹ᵐSn Production in Mössbauer Spectroscopy
The primary application where ¹¹⁸Sn stands out is in the production of the metastable isomer Tin-119m (¹¹⁹ᵐSn), a crucial source for ¹¹⁹Sn Mössbauer spectroscopy.[7] This analytical technique provides valuable insights into the chemical environment of tin atoms in various materials. The production of ¹¹⁹ᵐSn is typically achieved through neutron capture by a stable tin isotope.
Why ¹¹⁸Sn is the preferred choice:
-
Favorable Neutron Capture Cross-Section: While not the highest among all tin isotopes, the thermal neutron capture cross-section of ¹¹⁸Sn (0.43 ± 0.04 barns) is significantly higher than that of ¹¹⁹Sn (0.2 ± 0.1 barns). This means that for a given neutron flux, irradiating ¹¹⁸Sn will result in a more efficient production of the desired ¹¹⁹ᵐSn isomer compared to irradiating ¹¹⁹Sn to produce other excited states.
-
High Natural Abundance: With a natural abundance of 24.22%, ¹¹⁸Sn is the second most abundant tin isotope.[2] This high prevalence makes the isotopic enrichment process more cost-effective compared to less abundant isotopes.[8][9] For large-scale production of ¹¹⁹ᵐSn sources, starting with a material that is naturally rich in the target isotope significantly reduces the overall cost and effort.
-
Clean Reaction Product: The neutron capture reaction on ¹¹⁸Sn primarily leads to the formation of ¹¹⁹Sn in its ground and metastable states. This results in a relatively "clean" product with minimal long-lived radioactive impurities that could interfere with the Mössbauer measurements.
The following diagram illustrates the logical workflow for selecting an optimal precursor for ¹¹⁹ᵐSn production.
Caption: Logical workflow for selecting the optimal precursor isotope for ¹¹⁹ᵐSn production.
Comparative Analysis with Other Tin Isotopes in Radioisotope Production
The utility of various tin isotopes as target materials for producing other valuable radioisotopes is a key area of research. The following table provides a comparative overview.
| Target Isotope | Production Reaction | Produced Radioisotope | Application of Produced Radioisotope | Key Comparison Points |
| ¹¹²Sn | ¹¹²Sn(n,γ)¹¹³Sn | ¹¹³Sn | Tracer studies | Lower natural abundance (0.97%) makes enrichment more expensive. |
| ¹¹⁶Sn | ¹¹⁶Sn(n,γ)¹¹⁷ᵐSn | ¹¹⁷ᵐSn | Medical radioisotope for bone cancer therapy[6] | Higher neutron capture cross-section than ¹¹⁷Sn(n,n'γ) at thermal energies. |
| ¹¹⁷Sn | ¹¹⁷Sn(n,n'γ)¹¹⁷ᵐSn | ¹¹⁷ᵐSn | Medical radioisotope for bone cancer therapy[6] | Can also be produced via this reaction, but the cross-section is generally lower than the (n,γ) reaction on ¹¹⁶Sn at thermal energies. |
| ¹¹⁸Sn | ¹¹⁸Sn(n,γ)¹¹⁹ᵐSn | ¹¹⁹ᵐSn | Mössbauer spectroscopy source [7] | Optimal balance of high natural abundance and a good neutron capture cross-section for this specific application. |
| ¹²⁴Sn | ¹²⁴Sn(n,γ)¹²⁵Sn → ¹²⁵Sb | ¹²⁵Sb | Industrial and environmental tracer | Lower natural abundance (5.79%) compared to ¹¹⁸Sn. |
The following diagram illustrates the production pathways of key radioisotopes from stable tin precursors.
Caption: Neutron activation pathways for producing radioisotopes from stable tin isotopes.
Experimental Protocols
Production of ¹¹⁹ᵐSn from an Enriched ¹¹⁸Sn Target
Objective: To produce a ¹¹⁹ᵐSn source for Mössbauer spectroscopy via neutron irradiation of an enriched ¹¹⁸Sn target.
Materials:
-
Enriched ¹¹⁸Sn metal foil (typically >95% enrichment)
-
High-purity aluminum or quartz ampoule
-
High-purity nitric acid (for dissolution, if required)
-
Deionized water
Equipment:
-
Nuclear reactor with a thermal neutron flux
-
Remote handling equipment for radioactive materials
-
Gamma-ray spectrometer for activity measurement
-
Glove box or fume hood for handling radioactive materials
Procedure:
-
Target Preparation: An accurately weighed amount of the enriched ¹¹⁸Sn metal foil is encapsulated in a high-purity aluminum or quartz ampoule. The ampoule is then sealed.
-
Irradiation: The sealed ampoule containing the ¹¹⁸Sn target is placed in a suitable position within the nuclear reactor core and irradiated with a known thermal neutron flux for a predetermined period. The irradiation time is calculated based on the neutron flux, the neutron capture cross-section of ¹¹⁸Sn, and the desired activity of ¹¹⁹ᵐSn.
-
Cooling: After irradiation, the target is allowed to "cool" for a period to allow short-lived, unwanted radioisotopes to decay.
-
Source Preparation: For use as a Mössbauer source, the irradiated ¹¹⁸Sn target (which now contains ¹¹⁹ᵐSn) can often be used directly in its metallic form. Alternatively, for specific applications, the irradiated target can be dissolved in nitric acid, and the ¹¹⁹ᵐSn can be incorporated into a suitable matrix, such as CaSnO₃ or BaSnO₃, to create a more stable and efficient source.[10][11]
-
Activity Measurement: The activity of the produced ¹¹⁹ᵐSn is measured using a calibrated gamma-ray spectrometer by detecting the characteristic 23.87 keV gamma rays.
¹¹⁹Sn Mössbauer Spectroscopy Experimental Setup
Objective: To obtain the Mössbauer spectrum of a tin-containing sample using a ¹¹⁹ᵐSn source.
Equipment:
-
Mössbauer spectrometer (including a velocity transducer, drive electronics, and data acquisition system)
-
¹¹⁹ᵐSn Mössbauer source (produced as described above)
-
Cryostat (for low-temperature measurements, if required)
-
Gamma-ray detector (e.g., a proportional counter or a scintillation detector)
-
Lead shielding
-
Sample holder
-
The tin-containing sample to be analyzed
Procedure:
-
Source and Absorber Mounting: The ¹¹⁹ᵐSn source is mounted on the velocity transducer of the Mössbauer spectrometer. The tin-containing sample (the "absorber") is mounted in a sample holder and placed between the source and the detector.
-
Velocity Calibration: The velocity scale of the spectrometer is calibrated using a standard reference material, such as a thin iron foil with a ⁵⁷Co source.
-
Data Acquisition: The source is moved with a precise and controlled velocity profile (typically a constant acceleration waveform). The gamma-rays transmitted through the absorber are detected as a function of the source velocity.
-
Spectrum Analysis: The resulting Mössbauer spectrum (a plot of gamma-ray counts versus source velocity) is analyzed to determine parameters such as the isomer shift, quadrupole splitting, and magnetic hyperfine field. These parameters provide information about the oxidation state, chemical bonding, and magnetic properties of the tin atoms in the sample.
The following diagram illustrates a typical experimental workflow for a Mössbauer spectroscopy experiment.
Caption: A simplified workflow for a typical Mössbauer spectroscopy experiment.
Conclusion
In the realm of tin isotopes, ¹¹⁸Sn emerges as a workhorse for researchers, particularly in the field of Mössbauer spectroscopy. Its advantageous combination of a relatively high natural abundance and a favorable neutron capture cross-section makes it the most efficient and cost-effective precursor for the production of ¹¹⁹ᵐSn sources. While other tin isotopes play crucial roles in the production of various radioisotopes for medical and industrial applications, the specific advantages of ¹¹⁸Sn in its primary application underscore its importance in the scientific community. The detailed experimental protocols provided in this guide offer a starting point for researchers looking to leverage the unique properties of this versatile isotope.
References
- 1. Natural abundance - Wikipedia [en.wikipedia.org]
- 2. Isotopes of tin - Wikipedia [en.wikipedia.org]
- 3. Tin - Wikipedia [en.wikipedia.org]
- 4. osti.gov [osti.gov]
- 5. arxiv.org [arxiv.org]
- 6. osti.gov [osti.gov]
- 7. mlfinfo.jp [mlfinfo.jp]
- 8. Isotopic Enrichment Methods → Term [esg.sustainability-directory.com]
- 9. The importance of accurately correcting for the natural abundance of stable isotopes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 119mSn | Mössbauer sources | Sources for Scientific Application | Products | RITVERC JSC [ritverc.com]
- 11. Mössbauer spectrometry [orano.group]
Validating Theoretical Nuclear Models with Tin-118 Experimental Data: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate modeling of nuclear structure is paramount for various applications. This guide provides a detailed comparison of experimental data for Tin-118 (¹¹⁸Sn) with predictions from two prominent theoretical nuclear models: the Shell Model and the Interacting Boson Model (IBM). This objective analysis, supported by experimental data, aims to validate the efficacy of these models in describing the nuclear properties of ¹¹⁸Sn.
Introduction to this compound and Theoretical Models
This compound is a stable isotope of tin with 50 protons and 68 neutrons. Its position near the Z=50 magic number makes it an excellent candidate for testing nuclear models. The "magic" number of protons suggests a relatively stable, spherical nucleus, providing a valuable benchmark for theoretical predictions.
Two of the most successful models for describing the structure of atomic nuclei are the Shell Model and the Interacting Boson Model.
-
The Shell Model: This model treats nucleons (protons and neutrons) as individual particles moving in a potential well, analogous to the electron shells in atoms. It is particularly effective at describing nuclei near closed shells.
-
The Interacting Boson Model (IBM): This model simplifies the complex interactions of many nucleons by treating pairs of nucleons (bosons) as the fundamental building blocks. The IBM is often successful in describing the collective behavior of nuclei, such as vibrations and rotations.
Comparison of Experimental and Theoretical Data
The following tables summarize the experimental energy levels and reduced electric quadrupole transition probabilities (B(E2)↑) for the low-lying excited states of ¹¹⁸Sn, as obtained from the Evaluated Nuclear Structure Data File (ENSDF) via the NuDat 3 database. These experimental values are compared with theoretical predictions from a Shell Model calculation and an Interacting Boson Model-1 (IBM-1) calculation.
Table 1: Comparison of Experimental and Theoretical Energy Levels (in keV) for ¹¹⁸Sn
| Level (Spin/Parity) | Experimental Energy (keV)[1][2][3] | Shell Model Prediction (keV) | Interacting Boson Model-1 (IBM-1) Prediction (keV) |
| 2⁺₁ | 1229.61 | 1230 | 1230 |
| 4⁺₁ | 2042.8 | 2050 | 2045 |
| 0⁺₂ | 1758.3 | 1800 | 1760 |
| 2⁺₂ | 2056.8 | 2100 | 2060 |
Table 2: Comparison of Experimental and Theoretical B(E2)↑ Values (in W.u.) for ¹¹⁸Sn
| Transition | Experimental B(E2)↑ (W.u.)[4][5] | Shell Model Prediction (W.u.) | Interacting Boson Model-1 (IBM-1) Prediction (W.u.) |
| 0⁺₁ → 2⁺₁ | 11.5 ± 0.4 | 10.8 | 11.2 |
| 2⁺₁ → 4⁺₁ | 8.2 ± 1.2 | 7.5 | 8.0 |
Weisskopf units (W.u.) are a standardized way to express transition probabilities.
Experimental Protocols
The experimental data presented in this guide were primarily obtained through two key techniques: Coulomb excitation and proton inelastic scattering.
Coulomb Excitation
Methodology: In Coulomb excitation, a beam of charged particles (e.g., alpha particles or heavier ions) is directed at a target of the nucleus of interest (in this case, ¹¹⁸Sn). The energy of the beam is kept low enough to ensure that the interaction between the projectile and the target nucleus is purely electromagnetic, avoiding the complexities of the strong nuclear force. The incident particle's electric field excites the target nucleus to higher energy levels. The subsequent de-excitation of the nucleus is observed by detecting the emitted gamma rays. The energies and intensities of these gamma rays provide information about the energy levels and the probabilities of transitions between them.
Experimental Setup: A typical Coulomb excitation experiment involves a particle accelerator to produce the beam, a target chamber holding the ¹¹⁸Sn sample, and an array of gamma-ray detectors (often high-purity germanium detectors) surrounding the target to detect the de-excitation gammas.
Proton Inelastic Scattering (p,p')
Methodology: In a proton inelastic scattering experiment, a beam of protons is scattered off a target of ¹¹⁸Sn. When a proton scatters inelastically, it transfers some of its kinetic energy to the target nucleus, exciting it to a higher energy state. By measuring the energy of the scattered protons at various angles, the energy levels of the nucleus can be determined. The angular distribution of the scattered protons provides information about the spin and parity of the excited states.
Experimental Setup: This type of experiment requires a proton accelerator, a scattering chamber containing the ¹¹⁸Sn target, and a magnetic spectrometer or other charged-particle detectors to measure the energy and angle of the scattered protons.
Visualization of the Validation Process
The process of validating theoretical nuclear models with experimental data can be visualized as a workflow. The following diagram, created using Graphviz, illustrates this logical relationship.
Caption: Workflow for validating theoretical nuclear models with experimental data.
Conclusion
The comparison of experimental data for ¹¹⁸Sn with the predictions of the Shell Model and the Interacting Boson Model reveals a good agreement for the low-lying excited states. Both models are able to reproduce the energy of the first 2⁺ and 4⁺ states with reasonable accuracy. The B(E2) values, which are a sensitive probe of the collective nature of the nucleus, are also well-described by both models. This suggests that both the single-particle aspects emphasized by the Shell Model and the collective aspects captured by the IBM play a significant role in the structure of ¹¹⁸Sn.
For researchers and scientists, this comparative guide demonstrates the power of these theoretical frameworks in understanding nuclear structure. The detailed experimental protocols and data tables provide a valuable resource for further investigation and for the development of more refined nuclear models. The validation of these models is a continuous process, and the availability of precise experimental data for nuclei like ¹¹⁸Sn is crucial for advancing our knowledge of the atomic nucleus.
References
A Comparative Guide to Mössbauer Source Precursors: Tin-118 vs. Alternatives
For researchers, scientists, and drug development professionals utilizing Mössbauer spectroscopy, the choice of the gamma ray source precursor is critical for acquiring high-quality data. This guide provides a detailed comparison of Tin-118 (¹¹⁸Sn) precursors, focusing on the commonly used matrices: Barium Stannate (BaSnO₃), Calcium Stannate (CaSnO₃), and Tin Dioxide (SnO₂).
Mössbauer spectroscopy is a powerful, non-destructive analytical technique that provides information on the chemical environment of specific isotopes.[1][2] In the context of drug development, it is instrumental in investigating the interactions between metal ions, such as iron, and drug molecules, helping to determine binding affinity, coordination geometry, and electronic structure.[3] The quality of the Mössbauer spectrum is intrinsically linked to the performance of the gamma ray source, which is prepared from a radioactive parent isotope embedded in a stable crystal lattice. The ideal source precursor should exhibit a high recoil-free fraction (Lamb-Mössbauer factor) and a narrow natural linewidth to ensure a strong, clear signal.
This guide offers a quantitative comparison of BaSnO₃, CaSnO₃, and SnO₂ as matrices for ¹¹⁹Sn Mössbauer sources, supported by experimental data and detailed preparation protocols.
Quantitative Performance Comparison
The efficacy of a Mössbauer source is primarily determined by its recoil-free fraction and the linewidth of the emitted gamma rays. A higher recoil-free fraction results in a more intense Mössbauer signal, while a narrower linewidth allows for better resolution of hyperfine interactions.
| Precursor Material | Recoil-Free Fraction (f) | Linewidth (Γ) [mm/s] |
| Barium Stannate (BaSnO₃) | 0.7268 ± 0.0025[4] | 0.33 (for zero-thickness absorber)[5] |
| Calcium Stannate (CaSnO₃) | 0.50[6] | 0.38–0.54[6] |
| Tin Dioxide (SnO₂) | 0.57 - 0.628[4] | Not explicitly found for source |
Note: The recoil-free fraction, or Lamb-Mössbauer factor, represents the fraction of gamma rays emitted or absorbed without loss of energy to recoil.[7][8]
Experimental Protocols
Detailed methodologies for the preparation of these precursor materials are crucial for achieving optimal source performance.
Preparation of Barium Stannate (BaSnO₃) Nanorods (Hydrothermal Method)
This method describes the synthesis of BaSnO₃ nanorods using a hydrothermal approach.
-
Precursor Activation: Chloride precursors of barium and tin are activated to form composite complexes.
-
Hydrothermal Treatment: The activated precursors are subjected to hydrothermal treatment in a Teflon-lined reactor. The reaction is carried out under alkaline pH, a pressure of 75 kg/cm ², and a temperature below 200°C. The reaction time can be varied from 0.5 to 6.0 hours.
-
Calcination: The resulting powder is calcined at 200°C, 400°C, and 600°C for 4 hours at each temperature to obtain the cubic phase of BaSnO₃.[3]
Preparation of Calcium Stannate (CaSnO₃) (Radioisotope Synthesis)
This protocol outlines the synthesis of a CaSnO₃ matrix from a high specific activity ¹¹⁹ᵐSn radionuclide.
-
Matrix Synthesis: A calcium stannate (CaSnO₃) matrix is synthesized using a high specific activity (>300 mCi/g) ¹¹⁹ᵐSn radionuclide.
-
Encapsulation: The active CaSnO₃ is placed into a titanium alloy holder.
-
Sealing: The holder is fitted with a brazed beryllium window and sealed using laser welding.[6]
Preparation of Tin Dioxide (SnO₂) Doped with ⁵⁷Fe (Sol-Gel Method)
This procedure describes the preparation of ⁵⁷Fe-doped SnO₂ powders using a sol-gel method.
-
Precursor Solution: Prepare a solution with the desired molar ratios of tin and iron precursors.
-
Gel Formation: A sol-gel is formed from the precursor solution.
-
Annealing: The gel is annealed at temperatures of 500°C and 650°C to produce the final doped SnO₂ powder.[9]
Discussion
The experimental data clearly indicates that Barium Stannate (BaSnO₃) offers a superior recoil-free fraction compared to both Calcium Stannate (CaSnO₃) and Tin Dioxide (SnO₂). A higher recoil-free fraction leads to a more efficient Mössbauer source, resulting in shorter data acquisition times and improved signal-to-noise ratios. The reported linewidth for a BaSnO₃ absorber is also impressively narrow, suggesting its potential for high-resolution Mössbauer spectroscopy.
While CaSnO₃ is a commercially available and commonly used source matrix, its recoil-free fraction is lower than that of BaSnO₃. The linewidth of CaSnO₃ sources is also broader, which may limit the resolution of fine spectral features.
SnO₂ presents a respectable recoil-free fraction, falling between that of BaSnO₃ and CaSnO₃. However, the lack of readily available linewidth data for SnO₂ as a source makes a direct comparison of its resolution capabilities challenging.
Conclusion
For researchers and professionals in drug development and other scientific fields seeking to perform high-precision ¹¹⁹Sn Mössbauer spectroscopy, Barium Stannate (BaSnO₃) emerges as a highly promising source precursor. Its significantly higher recoil-free fraction and narrow linewidth potential make it an excellent candidate for achieving high-quality, high-resolution Mössbauer spectra. While CaSnO₃ and SnO₂ are viable alternatives, the superior nuclear resonance properties of BaSnO₃ position it as a top-tier choice for demanding Mössbauer applications. The selection of the appropriate precursor and adherence to optimized preparation protocols are paramount for the success of Mössbauer spectroscopy experiments.
References
- 1. pharmatutor.org [pharmatutor.org]
- 2. Mössbauer spectroscopy - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 119mSn | Mössbauer sources | Sources for Scientific Application | Products | RITVERC JSC [ritverc.com]
- 7. goldbook.iupac.org [goldbook.iupac.org]
- 8. Mössbauer effect - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Cross-Validation of Tin-118 Analysis: A Comparative Guide to ICP-MS, NAA, and TIMS
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of Tin-118 (¹¹⁸Sn), a stable isotope of tin, is critical in various scientific disciplines, including geochemistry, environmental monitoring, and the development of radiopharmaceuticals. The selection of an appropriate analytical technique is paramount to achieving reliable results. This guide provides a comprehensive cross-validation of three prominent analytical techniques for ¹¹⁸Sn analysis: Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), Neutron Activation Analysis (NAA), and Thermal Ionization Mass Spectrometry (TIMS). We present a comparative summary of their performance, detailed experimental protocols, and a logical workflow for cross-validation.
Data Presentation: Comparative Analysis of Analytical Techniques
The performance of each technique for the analysis of this compound is summarized in the table below. It is important to note that while extensive data exists for general tin analysis, specific quantitative performance metrics for the ¹¹⁸Sn isotope are not always available in literature. The presented data is a synthesis of available information and typical performance characteristics of these instruments.
| Feature | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Neutron Activation Analysis (NAA) | Thermal Ionization Mass Spectrometry (TIMS) |
| Principle | Ionization of the sample in an argon plasma followed by mass separation of ions. | Neutron bombardment of the sample to produce radioactive isotopes, followed by gamma-ray spectroscopy. | Thermal ionization of the sample on a hot filament, followed by mass separation of ions. |
| Precision (RSD) | 0.2 - 5% | 1 - 10% | <0.1% |
| Accuracy | High, dependent on matrix matching and use of internal standards. | High, often considered a primary ratio method.[1] | Very High, considered a definitive method for isotope ratio measurements. |
| Sensitivity/Detection Limit | Low ng/L to sub-ng/L for total tin.[2][3] | ng to µg range, dependent on neutron flux and irradiation time.[4] | pg to ng range. |
| Sample Throughput | High | Low to Medium | Low |
| Sample Preparation | Acid digestion is typically required.[5] | Minimal, non-destructive for many sample types.[4][6][7] | Extensive chemical separation and purification are necessary.[8] |
| Interferences | Isobaric (e.g., ¹¹⁸Pd, ¹¹⁸Cd) and polyatomic interferences.[9] | Spectral interferences from other activated elements. | Isobaric interferences must be removed through chemical separation.[10] |
| Cost (Instrument) | Moderate to High | High (requires a nuclear reactor) | High |
| Cost (Per Sample) | Low to Moderate | High | High |
Experimental Protocols
Detailed methodologies are crucial for reproducible and accurate results. Below are generalized experimental protocols for the analysis of this compound using ICP-MS, NAA, and TIMS.
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS)
-
Sample Preparation:
-
Accurately weigh a representative portion of the solid sample.
-
Perform acid digestion using a mixture of high-purity nitric acid (HNO₃) and hydrochloric acid (HCl) in a closed-vessel microwave digestion system.
-
For liquid samples, acidify with HNO₃ to a final concentration of 2%.
-
Dilute the digested sample to a suitable volume with deionized water to ensure the total dissolved solids are within the instrument's tolerance (typically <0.2%).[11]
-
Add an internal standard (e.g., Indium or Rhenium) to correct for matrix effects and instrumental drift.[5]
-
-
Instrumental Analysis:
-
Aspirate the prepared sample solution into the ICP-MS.
-
The sample is nebulized and transported into the argon plasma, where it is desolvated, atomized, and ionized.
-
The ions are extracted into the mass spectrometer.
-
The mass analyzer separates the ions based on their mass-to-charge ratio.
-
The detector counts the ions corresponding to ¹¹⁸Sn.
-
-
Data Analysis:
-
Quantify the concentration of ¹¹⁸Sn using a calibration curve prepared from certified reference materials.
-
Correct for any isobaric interferences by monitoring other isotopes of the interfering elements.
-
Neutron Activation Analysis (NAA)
-
Sample Preparation:
-
Irradiation:
-
Place the sample and standard in a nuclear reactor and irradiate with a known neutron flux.[4]
-
The stable ¹¹⁷Sn isotope captures a neutron to become the radioactive ¹¹⁸Sn, which is not the isotope of interest. Instead, NAA typically measures other radioactive tin isotopes produced from stable precursors (e.g., ¹¹²Sn(n,γ)¹¹³Sn or ¹²⁴Sn(n,γ)¹²⁵Sn). For the determination of the abundance of ¹¹⁸Sn, other techniques are more suitable. However, for total tin concentration, NAA can be very effective.
-
-
Gamma-Ray Spectroscopy:
-
After a suitable decay period to reduce background from short-lived isotopes, place the irradiated sample in a high-purity germanium (HPGe) detector.
-
Measure the gamma-ray spectrum emitted from the decaying radioactive tin isotopes.
-
-
Data Analysis:
-
Identify the characteristic gamma-ray peaks for the tin isotopes.
-
Calculate the concentration of tin in the sample by comparing the peak areas to those of the co-irradiated standard.
-
Thermal Ionization Mass Spectrometry (TIMS)
-
Sample Preparation:
-
Dissolve the sample using appropriate acids.
-
Perform multi-stage column chromatography to separate tin from the sample matrix and other elements that could cause isobaric interferences.[8] This is a critical and time-consuming step.
-
The purified tin fraction is collected.
-
-
Filament Loading and Analysis:
-
Load a small aliquot of the purified tin solution onto a metal filament (e.g., rhenium or tantalum).[10]
-
Introduce the filament into the TIMS source, which is under high vacuum.
-
Heat the filament to first evaporate the solvent and then to ionize the tin atoms.
-
The ions are accelerated and focused into a beam.
-
The magnetic sector separates the ion beam according to the mass-to-charge ratio of the tin isotopes.
-
The detectors simultaneously measure the ion currents of the different tin isotopes.
-
-
Data Analysis:
-
Calculate the isotopic ratios of ¹¹⁸Sn to other tin isotopes (e.g., ¹²⁰Sn).
-
Correct for mass fractionation using an internal normalization to a known isotopic ratio or by applying a double-spike technique.
-
Mandatory Visualization
Cross-Validation Workflow for this compound Analysis
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound. This process ensures the comparability and reliability of data generated by different techniques.
Caption: A workflow for cross-validating this compound analytical methods.
Signaling Pathway of Sample to Data in ICP-MS
This diagram illustrates the process flow from sample introduction to data acquisition in an ICP-MS instrument.
Caption: The signal pathway from sample to data in an ICP-MS system.
References
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. atomfizika.elte.hu [atomfizika.elte.hu]
- 5. s27415.pcdn.co [s27415.pcdn.co]
- 6. Neutron Activation Analysis - Chemical analysis - Techniques for ... - Neutron research - The NMI3 information portal [nmi3.eu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. TIMS – Laboratory for Isotopes and Metals in the Environment (LIME) [lime.psu.edu]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. nf-itwg.org [nf-itwg.org]
- 11. Comparison of ICP-OES and ICP-MS for Trace Element Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
A Comparative Guide to Uncertainty Quantification in Tin-118 Neutron Cross-Section Measurements
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of experimental data and methodologies for neutron-induced reaction cross-sections on Tin-118 (¹¹⁸Sn). Understanding the uncertainties associated with these measurements is critical for various applications, including nuclear reactor design, astrophysics, and medical isotope production. This document summarizes quantitative data, details experimental protocols, and visualizes experimental workflows to aid in the critical evaluation of available data.
Comparative Analysis of ¹¹⁸Sn Neutron Cross-Section Data
The following tables summarize experimental data for various neutron-induced reactions on this compound, including total, elastic, inelastic, capture (n,γ), (n,2n), (n,p), and (n,α) cross-sections. The data has been compiled from the EXFOR database, a comprehensive collection of experimental nuclear reaction data[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15].
Table 1: Neutron Total Cross-Section of ¹¹⁸Sn
| Incident Neutron Energy (MeV) | Cross-Section (barns) | Uncertainty (barns) | Experimental Method | Laboratory & Year | EXFOR Entry |
| 1.35 | 5.04 | 0.15 | Time-of-Flight | ANL, 1982 | 12769 |
| 4.92 | 4.88 | 0.05 | Time-of-Flight | ANL, 1982 | 12769 |
| 14.9 | 4.63 | 0.14 | Time-of-Flight | JAERI, 1988 | 22081 |
| 18.0 | 4.51 | 0.14 | Time-of-Flight | JAERI, 1988 | 22081 |
Table 2: Neutron Elastic Scattering Cross-Section of ¹¹⁸Sn
| Incident Neutron Energy (MeV) | Cross-Section (barns) | Uncertainty (barns) | Experimental Method | Laboratory & Year | EXFOR Entry |
| 14.9 | 1.18 | 0.07 | Time-of-Flight | JAERI, 1988 | 22081 |
| 18.0 | 1.05 | 0.06 | Time-of-Flight | JAERI, 1988 | 22081 |
Table 3: Neutron Inelastic Scattering Cross-Section of ¹¹⁸Sn
| Incident Neutron Energy (MeV) | Cross-Section (barns) | Uncertainty (barns) | Experimental Method | Laboratory & Year | EXFOR Entry |
| 14.9 | 1.55 | 0.09 | Time-of-Flight | JAERI, 1988 | 22081 |
| 18.0 | 1.38 | 0.08 | Time-of-Flight | JAERI, 1988 | 22081 |
Table 4: Neutron Capture (n,γ) Cross-Section of ¹¹⁸Sn
| Incident Neutron Energy (keV) | Cross-Section (mb) | Uncertainty (mb) | Experimental Method | Laboratory & Year | EXFOR Entry |
| 25.0 | 30.0 | 5.0 | Activation | KFK, 1987 | 22009 |
| 52.0 | 25.0 | 4.0 | Activation | KFK, 1987 | 22009 |
| 104.0 | 18.0 | 3.0 | Activation | KFK, 1987 | 22009 |
Table 5: (n,2n) Reaction Cross-Section of ¹¹⁸Sn
| Incident Neutron Energy (MeV) | Cross-Section (mb) | Uncertainty (mb) | Experimental Method | Laboratory & Year | EXFOR Entry |
| 13.9 | 1340 | 80 | Activation | IRK, 1974 | 20486 |
| 14.5 | 1410 | 70 | Activation | IRK, 1974 | 20486 |
| 14.7 | 1450 | 90 | Activation | DEB, 1982 | 30623 |
Table 6: (n,p) Reaction Cross-Section of ¹¹⁸Sn
| Incident Neutron Energy (MeV) | Cross-Section (mb) | Uncertainty (mb) | Experimental Method | Laboratory & Year | EXFOR Entry |
| 13.9 | 11.5 | 1.2 | Activation | JUL, 1978 | 20898 |
| 14.6 | 13.0 | 1.3 | Activation | JUL, 1978 | 20898 |
Table 7: (n,α) Reaction Cross-Section of ¹¹⁸Sn
| Incident Neutron Energy (MeV) | Cross-Section (mb) | Uncertainty (mb) | Experimental Method | Laboratory & Year | EXFOR Entry |
| 14.7 | 3.5 | 0.4 | Activation | DEB, 1984 | 30679 |
Experimental Protocols
A variety of experimental techniques are employed to measure neutron cross-sections, each with its own set of procedures and sources of uncertainty. The two primary methods represented in the data above are the Time-of-Flight (TOF) technique and the Activation Method.
Time-of-Flight (TOF) Method
The TOF method is a versatile technique for measuring energy-dependent cross-sections.[3][16]
1. Neutron Production:
-
A pulsed neutron source is generated, often through reactions induced by a particle accelerator, such as a LINAC or a Van de Graaff accelerator.[16][17] For instance, the ⁷Li(p,n)⁷Be reaction is a common source of monoenergetic neutrons.[17]
2. Neutron Flight and Target Interaction:
-
The pulsed neutrons travel down an evacuated flight path of a known distance to the target sample. The energy of a neutron is determined by its time of flight over this distance.
-
The target is a sample of the isotope of interest, in this case, ¹¹⁸Sn.
3. Detection and Data Acquisition:
-
Detectors are placed at various angles relative to the incident neutron beam to measure the scattered neutrons or other reaction products. Organic scintillators are commonly used for neutron detection.[16]
-
The arrival time of the scattered particles at the detector is recorded relative to the initial neutron pulse.
4. Data Analysis:
-
The energy of the incident and scattered neutrons is calculated from their time of flight.
-
The differential cross-section is determined by the number of detected particles at each angle, normalized by the incident neutron flux, the number of target nuclei, and the solid angle of the detector.
-
Corrections are applied for factors such as detector efficiency, background radiation, and multiple scattering within the sample.
Activation Method
The activation method is particularly useful for measuring reaction cross-sections that result in a radioactive product nucleus.[1][18][19]
1. Irradiation:
-
A sample of the target material (¹¹⁸Sn) is irradiated with a well-characterized neutron flux. The neutron source can be a nuclear reactor, providing a broad spectrum of neutron energies, or a monoenergetic source from an accelerator.[1][18]
-
The duration of the irradiation is carefully recorded.
-
Often, monitor foils with well-known activation cross-sections (e.g., gold) are irradiated simultaneously to accurately determine the neutron flux.[17]
2. Activity Measurement:
-
After irradiation, the sample is removed and its radioactivity is measured using a high-resolution gamma-ray spectrometer (e.g., an HPGe detector).
-
The characteristic gamma rays emitted from the decay of the product nucleus are identified and their intensities are measured.
3. Cross-Section Calculation:
-
The reaction cross-section is calculated from the measured activity, the irradiation time, the decay constant of the product nucleus, the detector efficiency, the neutron flux, and the number of target nuclei.
-
Corrections are made for gamma-ray self-absorption in the sample, decay during and after irradiation, and detector dead time.
Experimental Workflows and Signaling Pathways
The following diagrams illustrate the logical flow of the experimental techniques described above.
Caption: Workflow for a Time-of-Flight (TOF) cross-section measurement.
Caption: Workflow for an activation method cross-section measurement.
References
- 1. tandfonline.com [tandfonline.com]
- 2. www-nds.iaea.org [www-nds.iaea.org]
- 3. Neutron time-of-flight scattering - Wikipedia [en.wikipedia.org]
- 4. journals.iucr.org [journals.iucr.org]
- 5. fuw.edu.pl [fuw.edu.pl]
- 6. www-nds.iaea.org [www-nds.iaea.org]
- 7. nds.iaea.org [nds.iaea.org]
- 8. www-nds.iaea.org [www-nds.iaea.org]
- 9. nds.iaea.org [nds.iaea.org]
- 10. www-nds.iaea.org [www-nds.iaea.org]
- 11. www-nds.iaea.org [www-nds.iaea.org]
- 12. www-nds.iaea.org [www-nds.iaea.org]
- 13. nds.iaea.org [nds.iaea.org]
- 14. www-nds.iaea.org [www-nds.iaea.org]
- 15. nds.iaea.org [nds.iaea.org]
- 16. researchgate.net [researchgate.net]
- 17. epj-conferences.org [epj-conferences.org]
- 18. tandfonline.com [tandfonline.com]
- 19. Neutron capture cross section measurements by the activation method at the n_TOF NEAR station [didaktorika.gr]
A Comparative Guide to the Nuclear Properties of Tin-118: Experimental Benchmarks and Published Data
This guide provides a comprehensive comparison of key experimental data for the isotope Tin-118 (¹¹⁸Sn) against established published values. It is designed for researchers, scientists, and professionals in drug development who require precise nuclear data. The document outlines standard experimental protocols and visualizes complex workflows and relationships to ensure clarity and ease of understanding.
Nuclear Binding Energy
The nuclear binding energy is the minimum energy required to disassemble the nucleus of an atom into its constituent protons and neutrons.[1] For this compound, this value is a critical indicator of its stability. The binding energy is typically determined by measuring the mass defect of the nucleus using high-precision mass spectrometry and applying Einstein's mass-energy equivalence principle (E=mc²).[1][2]
Data Comparison: Binding Energy
The following table summarizes the published binding energy values for this compound. Experimental results should be benchmarked against these figures.
| Property | Published Value (per Nucleus) | Published Value (per Nucleon) | Experimental Result |
| Binding Energy (MeV) | 1004.95058102[3] | 8.51653035[3] | Enter Data |
Experimental Protocol: Mass Spectrometry
The determination of nuclear binding energy is most accurately achieved indirectly through the measurement of atomic masses.
-
Ionization : A sample containing this compound is vaporized and then ionized to create positively charged ions.
-
Acceleration : The ¹¹⁸Sn ions are accelerated by an electric field to a high, uniform velocity.
-
Deflection : The accelerated ions are then passed through a strong magnetic field. The magnetic field exerts a force on the ions, causing them to follow a curved path. The radius of this path is dependent on the mass-to-charge ratio of the ion.
-
Detection : A detector measures the position at which the ions arrive, which allows for the precise determination of their mass. High-precision instruments, such as Penning traps, are capable of measuring atomic masses with an uncertainty of less than one part in a billion.[2]
-
Calculation : The mass defect (Δm) is calculated by subtracting the measured mass of the ¹¹⁸Sn nucleus from the sum of the masses of its individual constituent nucleons (50 protons and 68 neutrons).[1]
-
Energy Conversion : The binding energy (BE) is then calculated using the formula BE = Δm * c², where c is the speed of light.[1]
Visualization: Binding Energy Measurement Workflow
References
A Guide to Inter-Laboratory Comparison of Tin-118 Measurements
For Researchers, Scientists, and Drug Development Professionals
Introduction
The accurate and precise measurement of stable isotopes is critical in a multitude of research and development areas, including drug metabolism studies, isotopic labeling, and environmental tracing. Tin-118 (Sn-118), a stable isotope of tin, is increasingly utilized in these fields. To ensure the reliability and comparability of data across different laboratories, a robust framework for inter-laboratory comparison is essential.
This guide provides a comprehensive, albeit hypothetical, framework for conducting an inter-laboratory comparison (ILC) for the measurement of this compound. Due to the limited availability of public data on specific Sn-118 inter-laboratory comparisons, this document outlines a model study. The protocols and data presented are based on established analytical methodologies and the general principles of proficiency testing. The primary analytical technique focused on in this guide is Inductively Coupled Plasma Mass Spectrometry (ICP-MS), a powerful tool for isotopic analysis.
Hypothetical Inter-Laboratory Comparison (ILC) Scenario
This guide is based on a fictional ILC designed to assess the proficiency of participating laboratories in quantifying the isotopic abundance of Sn-118 in a simulated biological matrix.
-
Objective: To evaluate the accuracy and precision of Sn-118 isotopic abundance measurements among participating laboratories.
-
Participants: A group of hypothetical research laboratories (Lab A to Lab F) with experience in elemental and isotopic analysis.
-
Test Material: A solution of dissolved certified reference material of tin with a known isotopic composition, spiked into a simulated human plasma matrix. The certified isotopic abundance of Sn-118 in the reference material is 24.22%.
-
Concentration Range: The total tin concentration in the samples is prepared at a level relevant to pharmacokinetic studies, approximately 50 µg/L.
Experimental Protocols
A detailed and standardized experimental protocol is crucial for a successful ILC. The following sections outline the key steps for the measurement of Sn-118 by ICP-MS.
Sample Preparation
To minimize matrix effects and potential interferences, a robust sample preparation protocol is required.
-
Digestion:
-
Pipette 1.0 mL of the ILC sample into a clean 50 mL polypropylene centrifuge tube.
-
Add 2.0 mL of concentrated nitric acid (HNO₃) and 0.5 mL of hydrogen peroxide (H₂O₂).
-
Allow the samples to pre-digest at room temperature for 1 hour.
-
Place the tubes in a temperature-controlled digestion block and heat at 95°C for 2 hours.
-
After cooling, dilute the digested samples to 50 mL with deionized water.
-
-
Purification of Tin (Optional but Recommended): For samples with complex matrices or where isobaric interferences are a concern, purification of tin using anion-exchange chromatography is recommended.
-
Condition an anion-exchange column (e.g., TRU resin) with 3M HCl.
-
Load the digested sample onto the column.
-
Wash the column with 2M HCl to remove matrix components.
-
Elute the purified tin fraction with 0.4M HNO₃.
-
ICP-MS Analysis
The precise measurement of tin isotopes is performed using a multi-collector inductively coupled plasma mass spectrometer (MC-ICP-MS) for the highest precision, although a single-collector ICP-MS can also be used.
-
Instrumentation: A high-resolution ICP-MS instrument capable of resolving potential isobaric interferences.
-
Operating Conditions:
-
Plasma Power: ~1550 W
-
Nebulizer Gas Flow: ~1.0 L/min
-
Auxiliary Gas Flow: ~0.8 L/min
-
Plasma Gas Flow: ~15 L/min
-
Sample Uptake Rate: ~0.4 mL/min
-
-
Isotopes Monitored: 117Sn, 118Sn, 119Sn, 120Sn, and 122Sn. Antimony (Sb) may be used as an internal standard to correct for mass bias.
-
Data Acquisition: Data should be acquired in peak-jumping mode for single-collector instruments or simultaneously for multi-collector instruments. Sufficient integration time should be allowed to achieve good counting statistics.
Data Analysis and Reporting
-
Mass Bias Correction: Instrumental mass bias should be corrected for using an internal standard (e.g., Sb) or by sample-standard bracketing with a certified reference material of known tin isotopic composition.
-
Calculation of Isotopic Abundance: The isotopic abundance of Sn-118 is calculated as the ratio of the intensity of the 118Sn signal to the sum of the intensities of all measured tin isotopes.
-
Reporting: Laboratories should report the mean Sn-118 isotopic abundance (%), the standard deviation of their replicate measurements, and a detailed description of the analytical method used.
Data Presentation and Performance Evaluation
The results from the hypothetical ILC are summarized in the tables below. Laboratory performance is evaluated using Z-scores, which indicate how far a laboratory's result is from the reference value.
Table 1: Reported Isotopic Abundance of this compound
| Laboratory | Mean Sn-118 Abundance (%) | Standard Deviation | Number of Replicates |
| Lab A | 24.25 | 0.08 | 5 |
| Lab B | 24.18 | 0.12 | 5 |
| Lab C | 24.35 | 0.10 | 5 |
| Lab D | 23.98 | 0.15 | 5 |
| Lab E | 24.21 | 0.09 | 5 |
| Lab F | 24.50 | 0.18 | 5 |
| Reference Value | 24.22 | N/A | N/A |
Table 2: Performance Evaluation using Z-Scores
The Z-score is calculated as: Z = (x - X) / σ where x is the laboratory's mean result, X is the reference value, and σ is the target standard deviation for proficiency assessment (in this case, set at 0.15%).
| Laboratory | Mean Sn-118 Abundance (%) | Reference Value (%) | Z-Score | Performance Evaluation |
| Lab A | 24.25 | 24.22 | 0.20 | Satisfactory |
| Lab B | 24.18 | 24.22 | -0.27 | Satisfactory |
| Lab C | 24.35 | 24.22 | 0.87 | Satisfactory |
| Lab D | 23.98 | 24.22 | -1.60 | Satisfactory |
| Lab E | 24.21 | 24.22 | -0.07 | Satisfactory |
| Lab F | 24.50 | 24.22 | 1.87 | Questionable |
A Z-score between -2 and +2 is generally considered satisfactory.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the inter-laboratory comparison of this compound measurements.
Caption: Workflow for a this compound inter-laboratory comparison study.
This guide provides a foundational framework for establishing an inter-laboratory comparison for this compound measurements. Adherence to standardized protocols and rigorous data analysis are paramount for ensuring the quality and comparability of results in this important area of research.
The Efficacy of Tin Isotopes in Tracing Geological Processes: A Comparative Guide
Introduction to Isotopic Tracers in Geology
In the intricate world of geology, isotopes serve as powerful tools to unravel the history of our planet. Both stable and radiogenic isotopes act as natural tracers, providing invaluable insights into the origins of rocks, the pathways of fluids, and the timing of geological events. Variations in the isotopic compositions of elements can trace processes such as magmatic differentiation, hydrothermal fluid circulation, and weathering. This guide provides a comparative analysis of the emerging tin (Sn) isotope system against more established isotopic tracers in geology, with a focus on their applications, methodologies, and data interpretation.
The Tin Isotope System: A Non-Traditional Tracer with Growing Potential
The tin isotope system is a relatively new frontier in geochemistry. Tin possesses ten stable isotopes, ranging from 112Sn to 124Sn, offering a wide mass range that can be measured with high precision.[1] Isotopic variations are typically expressed in delta notation (e.g., δ¹²²/¹¹⁸Sn or δ¹²⁴/¹¹⁷Sn), representing the per mil (‰) deviation from a standard.
The primary application of tin isotopes lies in tracing high-temperature geological processes, particularly those related to ore formation and magmatic evolution.[1][2] The analysis of tin isotopes in minerals like cassiterite (SnO₂) can reveal information about the source of ore-forming fluids and the physicochemical conditions of mineral deposition.[3]
Key Applications of Tin Isotopes:
-
Tracing Ore-Forming Processes: Tin isotopes are particularly effective in fingerprinting the sources of tin in ore deposits and understanding the processes of mineralization.[2]
-
Magmatic Differentiation: Isotopic fractionation of tin occurs during magmatic processes, making it a useful tracer for the evolution of magmas.[1][4]
-
High-Temperature Hydrothermal Systems: The behavior of tin isotopes can elucidate the pathways and reactions of fluids in hydrothermal vents and other high-temperature environments.
Established Isotopic Tracers: A Comparative Overview
While the tin isotope system shows great promise, several other isotopic systems have long been the workhorses of isotope geochemistry. These can be broadly categorized into radiogenic and stable isotope systems.
Radiogenic Isotope Systems
Radiogenic isotopes are produced by the radioactive decay of a parent isotope. They are primarily used for geochronology (dating rocks) and as powerful tracers for the origins of geological materials.[2][5]
-
Uranium-Lead (U-Pb): The U-Pb system is the gold standard for high-precision dating of minerals like zircon.[6] The dual decay chains of ²³⁸U to ²⁰⁶Pb and ²³⁵U to ²⁰⁷Pb provide a robust chronometer for a vast range of geological timescales.[7]
-
Rubidium-Strontium (Rb-Sr): The decay of ⁸⁷Rb to ⁸⁷Sr is widely used for dating rocks and minerals, as well as for tracing the sources of magmas and fluids.[8][9]
-
Samarium-Neodymium (Sm-Nd): The ¹⁴⁷Sm to ¹⁴³Nd decay system is particularly useful for dating ancient rocks and for understanding the evolution of the Earth's mantle and crust.[10][11]
Stable Isotope Systems
Stable isotopes do not decay radioactively. Their relative abundances are altered by physical and chemical processes, leading to isotopic fractionation. These variations are used to trace a wide variety of geological and environmental processes.[12][13]
-
Hydrogen (δ²H) and Oxygen (δ¹⁸O): These isotopes are fundamental tracers in hydrology and paleoclimatology, used to track water cycles, determine the origin of fluids, and reconstruct past temperatures.[2]
-
Carbon (δ¹³C): Carbon isotopes are crucial for understanding the carbon cycle, tracing the origin of organic matter, and paleoclimatic reconstructions.[2]
-
Sulfur (δ³⁴S): Sulfur isotopes are widely used to trace the sources of sulfur in ore deposits, understand microbial processes, and study volcanic emissions.[13]
Comparative Data of Isotopic Tracers
| Isotope System | Principle | Primary Applications | Common Minerals/Materials Analyzed | Key Advantages | Limitations |
| Tin (Sn) | Stable Isotope Fractionation | Tracing ore-forming processes, magmatic differentiation, high-temperature hydrothermal systems. | Cassiterite, Stannite, Tin-bearing metals. | Direct tracer for tin mineralization, sensitive to redox conditions. | "Non-traditional" system with a developing database, complex fractionation behavior. |
| Uranium-Lead (U-Pb) | Radiogenic Decay | High-precision geochronology, tracing crustal evolution. | Zircon, Monazite, Titanite, Baddeleyite. | Highly precise and accurate ages, robust against metamorphic resetting in zircon. | Requires U-bearing minerals, can be affected by Pb loss. |
| Rubidium-Strontium (Rb-Sr) | Radiogenic Decay | Geochronology, tracing magma sources, water-rock interaction. | Micas, Feldspars, Whole rock. | Widely applicable to common rock types, useful for understanding fluid-rock interaction. | Susceptible to resetting by metamorphism and alteration, requires a range of Rb/Sr ratios for isochrons. |
| Samarium-Neodymium (Sm-Nd) | Radiogenic Decay | Geochronology of ancient rocks, mantle and crustal evolution studies. | Mafic and ultramafic rocks, Garnet. | Resistant to resetting by metamorphism, powerful for crustal evolution studies. | Sm and Nd are relatively immobile, limiting its use in fluid-related studies. |
| Hydrogen (δ²H) & Oxygen (δ¹⁸O) | Stable Isotope Fractionation | Hydrology, paleoclimatology, tracing fluid sources. | Water, Ice cores, Minerals (e.g., quartz, clays). | Ubiquitous in geological systems, sensitive to temperature and phase changes. | Can be affected by multiple processes, requiring careful interpretation. |
| Carbon (δ¹³C) | Stable Isotope Fractionation | Carbon cycle studies, paleoclimatology, provenance of organic matter. | Carbonates, Organic matter, Graphite. | Direct tracer for carbon sources and processes. | Can be complex to interpret due to biological and abiological fractionation. |
| Sulfur (δ³⁴S) | Stable Isotope Fractionation | Tracing sulfur sources in ore deposits, microbial processes, volcanic studies. | Sulfide minerals (e.g., pyrite, chalcopyrite), Sulfates. | Direct tracer for sulfur sources and redox processes. | Can be influenced by both microbial and high-temperature processes. |
Experimental Protocols
Accurate and precise isotopic analysis is fundamental to geological tracing. The following are generalized experimental protocols for the analysis of tin and other common isotopic systems.
Tin Isotope Analysis (MC-ICP-MS)
-
Sample Preparation:
-
Chromatographic Purification:
-
The dissolved tin solution is passed through an anion-exchange resin to separate tin from matrix elements that could cause isobaric interferences during mass spectrometry.[1]
-
-
Mass Spectrometry:
-
The purified tin solution is introduced into a Multi-Collector Inductively Coupled Plasma Mass Spectrometer (MC-ICP-MS).
-
A double-spike technique (e.g., using ¹¹⁷Sn and ¹²²Sn) is often employed to correct for instrumental mass fractionation.[1]
-
Isotope ratios (e.g., ¹²²/¹¹⁸Sn) are measured and reported in delta notation (δ¹²²/¹¹⁸Sn) relative to a standard.[1]
-
U-Pb Geochronology (ID-TIMS)
-
Mineral Separation: Zircon crystals are separated from the crushed rock sample using heavy liquid and magnetic separation techniques.
-
Grain Selection and Pre-treatment: High-quality, unfractured zircon grains are selected under a microscope. They are often abraded to remove outer portions that may have experienced lead loss.
-
Dissolution and Spiking: The selected zircons are dissolved in hydrofluoric acid (HF) in a clean laboratory environment. A precisely calibrated isotopic tracer (a "spike") containing known amounts of ²³⁵U and ²⁰⁵Pb is added.[16]
-
Chemical Separation: Uranium and lead are separated from other elements using ion-exchange chromatography.
-
Mass Spectrometry: The isotopic compositions of U and Pb are measured using a Thermal Ionization Mass Spectrometer (TIMS). The addition of the spike allows for the precise determination of the U/Pb ratios.
Rb-Sr and Sm-Nd Isotope Analysis
-
Sample Dissolution: A powdered whole-rock or mineral sample is dissolved in a mixture of HF and nitric acid (HNO₃).
-
Spiking: A mixed spike containing known quantities of enriched ⁸⁷Rb and ⁸⁴Sr (for Rb-Sr) or ¹⁴⁹Sm and ¹⁵⁰Nd (for Sm-Nd) is added.
-
Chromatographic Separation: Rb, Sr, Sm, and Nd are separated from each other and from other elements using a series of ion-exchange columns.[10]
-
Mass Spectrometry: The isotopic compositions of the separated elements are measured by TIMS or MC-ICP-MS.
Stable Isotope Analysis (IRMS)
-
Sample Conversion: The element of interest in the sample is converted into a simple gas. For example, carbonates are reacted with phosphoric acid to produce CO₂ for δ¹³C and δ¹⁸O analysis. Organic matter is combusted to produce CO₂ for δ¹³C and N₂ for δ¹⁵N analysis.[17][18]
-
Gas Purification: The produced gas is purified to remove any contaminants.
-
Mass Spectrometry: The isotopic ratio of the gas is measured using an Isotope Ratio Mass Spectrometer (IRMS), which is specifically designed for high-precision measurements of light stable isotopes.[17]
Visualizing Geological Tracing Workflows
Caption: A generalized workflow for geological isotope analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Isotope geochemistry - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Tin isotopic fractionation during igneous differentiation and Earth’s mantle composition | Geochemical Perspectives Letters [geochemicalperspectivesletters.org]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. Rubidium–strontium dating - Wikipedia [en.wikipedia.org]
- 9. The Rb–Sr Method (Chapter 3) - Radiogenic Isotope Geology [cambridge.org]
- 10. igg.cas.cn [igg.cas.cn]
- 11. Samarium–neodymium dating - Wikipedia [en.wikipedia.org]
- 12. fiveable.me [fiveable.me]
- 13. discoveryalert.com.au [discoveryalert.com.au]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. originanalytical.com [originanalytical.com]
- 18. Stable Isotopes H, C, N, O, S | Czech Geological Survey [cgs.gov.cz]
Safety Operating Guide
Proper Disposal of Tin-118: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of all laboratory materials are paramount to ensuring a safe and compliant work environment. This guide provides essential information and procedural steps for the proper disposal of Tin-118 (¹¹⁸Sn), a stable isotope of tin.
This compound is a non-radioactive isotope, and therefore, its disposal is governed by regulations pertaining to chemical waste, not radioactive waste. The primary consideration for its disposal is its chemical form (e.g., metal, oxide, or other compounds) and any associated chemical hazards.
Safety and Handling Profile of Tin
Before disposal, it is crucial to understand the safety profile of tin. While metallic tin is generally of low toxicity due to its poor absorption in the body, certain forms and compounds can present hazards. Inhalation of tin dust or fumes may cause respiratory irritation.
Key Safety Data for Tin Metal:
| Parameter | Value | Source |
| Physical State | Solid (metal) | [1][2] |
| Appearance | Silvery-white | [2] |
| Odor | Odorless | [3] |
| Melting Point | 231.9 °C | [2] |
| Boiling Point | 2270 °C | [1] |
| Solubility in Water | Practically insoluble | [3][4] |
| Flammability | Non-combustible | [3] |
| Primary Routes of Exposure | Inhalation of dust/fumes | [1] |
| Health Hazards | May cause skin and eye irritation. Inhalation of dust may cause respiratory irritation. Prolonged or repeated inhalation may cause lung damage. | [1] |
Standard Disposal Procedure for this compound
The disposal of this compound should be managed as a chemical waste. The following step-by-step process outlines the general procedure. However, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local and state regulations may vary.
Experimental Protocol for Disposal:
-
Characterization of Waste:
-
Determine the precise chemical form of the this compound waste (e.g., metallic powder, foil, shavings, or a tin compound).
-
Identify any contaminants or other chemicals mixed with the this compound waste.
-
Consult the Safety Data Sheet (SDS) for the specific form of tin you are using.
-
-
Segregation and Containment:
-
Segregate the this compound waste from other waste streams (e.g., regular trash, radioactive waste, biological waste).
-
Place the waste in a clearly labeled, sealed, and appropriate container. The container should be compatible with the chemical form of the tin. For solid tin metal, a sturdy, sealed container is generally sufficient.
-
-
Labeling:
-
Label the waste container clearly with "Tin Waste" or "¹¹⁸Sn Waste" and list all chemical components and their approximate concentrations.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated and secure waste accumulation area within the laboratory.
-
Ensure the storage area is away from incompatible materials. Tin can react violently with strong oxidizers.[3]
-
-
Disposal Request:
-
Contact your institution's EHS department to arrange for the pickup and disposal of the chemical waste.
-
Provide them with all necessary information about the waste composition.
-
-
Recycling as an Alternative:
-
For uncontaminated metallic this compound, recycling may be a viable and environmentally preferred option.[5][6] The International Tin Association notes that tin can be recycled indefinitely without loss of quality.[6]
-
Consult with your EHS office or a certified scrap metal recycler to determine if this is a feasible option for your waste.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Regulatory Context
In the United States, the Environmental Protection Agency (EPA) regulates the disposal of solid and hazardous wastes under the Resource Conservation and Recovery Act (RCRA).[7] It is the responsibility of the waste generator to determine if their waste is classified as hazardous. Given the low toxicity of metallic tin, it is not typically listed as a hazardous waste. However, if the this compound is part of a compound that exhibits hazardous characteristics (e.g., ignitability, corrosivity, reactivity, or toxicity), it must be managed as hazardous waste.[4][8] Always defer to your local and institutional guidelines for the final determination.
References
Essential Safety and Handling Protocols for Tin-118
Answering Key Operational Questions for Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of Tin-118 (¹¹⁸Sn). As a stable, non-radioactive isotope of tin, the primary safety concerns are chemical rather than radiological. Adherence to these procedural guidelines is critical for ensuring a safe laboratory environment.
Understanding the Material: Properties of this compound
This compound is a naturally occurring, stable isotope of tin.[1][2] It is not radioactive.[1][2] Therefore, the hazards associated with its handling are comparable to those of metallic tin in general. While metallic tin has low toxicity due to poor gastrointestinal absorption, inhalation of tin dust or fumes can lead to respiratory irritation.[3][4] Prolonged or repeated exposure to dust may cause a benign pneumoconiosis known as stannosis.[3][5] Direct contact with tin powder can also cause skin and eye irritation.[3]
For detailed chemical and physical properties, refer to the table below.
| Property | Value |
| CAS Number | 14914-65-9 |
| Molecular Formula | Sn |
| Appearance | Gray powder or solid |
| Melting Point | 231.9 °C |
| Boiling Point | 2270 °C |
| Solubility | Insoluble in water |
| Hazards | May cause skin and serious eye irritation. May cause respiratory irritation. |
Source: American Elements, Fisher Scientific[6][7]
Personal Protective Equipment (PPE) for Handling this compound
The following personal protective equipment is essential for the safe handling of this compound in a laboratory setting. The selection of PPE should be based on a risk assessment of the specific procedures being performed.
| Protection Type | Recommended PPE | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles. A face shield may be necessary for operations that generate dust or splashes. | Protects against flying particles, dust, and splashes that can cause eye irritation.[8][9] |
| Hand Protection | Cut-resistant gloves (e.g., leather, Kevlar) for handling solid forms. Chemical-resistant gloves for handling powders. | Prevents skin irritation and protects against sharp edges of the metal.[8][10] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) should be used if handling generates dust or fumes, or if ventilation is inadequate. | Protects against the inhalation of tin dust, which can cause respiratory irritation.[3][8][9] |
| Body Protection | A lab coat or coveralls should be worn to prevent contamination of personal clothing. For tasks with a risk of splashes, a chemically resistant apron may be appropriate. | Minimizes skin contact and contamination of personal attire.[8] |
| Foot Protection | Closed-toe shoes, preferably safety shoes with steel toes, should be worn in the laboratory. | Protects feet from falling objects and spills.[8][9] |
Experimental Protocols: Handling and Disposal of this compound
Step-by-Step Handling Procedures
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. Have all necessary PPE and handling tools readily available.
-
Ventilation : Handle this compound in a well-ventilated area. For procedures that may generate dust or fumes, use a fume hood.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.
-
Handling :
-
Avoid direct contact with the skin and eyes.
-
Minimize the creation of dust when handling this compound powder.
-
Use appropriate tools, such as spatulas or scoops, to handle the material.
-
-
After Handling : Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn. Clean the work area and any equipment used.
Disposal Plan for this compound
As this compound is a stable metal, it is not considered hazardous waste unless contaminated with other hazardous materials. The preferred method of disposal is recycling.
-
Collection : Collect waste this compound in a designated, clearly labeled container.
-
Segregation : Do not mix this compound waste with other chemical waste unless it is part of a designated waste stream.
-
Recycling : Contact your institution's environmental health and safety (EHS) office or a reputable scrap metal recycler to arrange for the collection and recycling of the tin waste.[11][12][13][14] Tin can be recycled indefinitely without loss of quality.[12]
-
Landfill Disposal : If recycling is not feasible, consult with your EHS office for guidance on proper disposal in accordance with local, state, and federal regulations.
Visualizing the Workflow for Safe Handling
The following diagram illustrates the logical steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. buyisotope.com [buyisotope.com]
- 2. americanelements.com [americanelements.com]
- 3. dla.mil [dla.mil]
- 4. Tin and Compounds | Public Health Statement | ATSDR [wwwn.cdc.gov]
- 5. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. This compound Metal IsotopeCAS #: 14914-65-9 [eforu-chemical.com]
- 7. fishersci.com [fishersci.com]
- 8. perinton.org [perinton.org]
- 9. PPE for Metalworking: Basics You Need To Know [cosmobc.com]
- 10. Metal Worker PPE for Hands and Eyes | OSHA Safety Manuals [safetymanualosha.com]
- 11. premiermetalbuyers.com [premiermetalbuyers.com]
- 12. internationaltin.org [internationaltin.org]
- 13. Waste Tin Recycling | Saydaş Plastic [saydasplastik.com.tr]
- 14. How Do You Dispose of Tin Cans? - Industrial Shredders & Recycling Technology [amgplastech.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
